Sandostatine
Description
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJFZYLWPSJOV-XJQYZYIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H70N10O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83150-76-9 (Parent) | |
| Record name | Octreotide acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027489 | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79517-01-4, 760176-26-9 | |
| Record name | Octreotide acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Sandostatin (Octreotide) in Neuroendocrine Tumors: An In-depth Technical Guide
Abstract
Sandostatin® (octreotide acetate) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006), which has become a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily initiated by its binding to somatostatin receptors (SSTRs) that are frequently overexpressed on the surface of NET cells. This binding event triggers a cascade of intracellular signals that culminate in both direct and indirect antitumor effects. Directly, octreotide (B344500) inhibits the hypersecretion of hormones and bioactive amines, providing potent symptom control, and exerts antiproliferative effects by inducing cell cycle arrest and apoptosis. Indirectly, it curtails tumor growth by inhibiting angiogenesis and the secretion of crucial growth factors. This whitepaper provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism: Somatostatin Receptor (SSTR) Binding
The fundamental mechanism of octreotide action is its interaction with somatostatin receptors, a family of five G-protein coupled receptors (SSTR1-SSTR5).[1] NETs, particularly well-differentiated types, are characterized by a high density of these receptors, with a predominance of SSTR2 and SSTR5.[2][3] Octreotide is a potent synthetic analog designed for greater stability and a longer half-life (90-120 minutes) compared to endogenous somatostatin (2-3 minutes).[4][5] It exhibits a high binding affinity for SSTR2, moderate affinity for SSTR5, and some affinity for SSTR3.[2] This targeted binding is the linchpin of its diagnostic and therapeutic utility in NETs.[3][6]
Quantitative Binding Affinity
The efficacy of octreotide is directly related to its binding affinity for specific SSTR subtypes. The table below summarizes the binding characteristics derived from competitive radioligand binding assays.
| Ligand | Receptor Subtype | Assay Type | IC50 (nM) | Radioligand Used | Cell Line |
| Octreotide | hSSTR2 | Competitive Binding | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 |
| Somatostatin-14 | hSSTR2 | Competitive Binding | 0.83 | [125I]-Somatostatin-14 | - |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | [125I]-Somatostatin-14 | - |
Table 1: Binding affinities of octreotide and natural somatostatin for the human somatostatin receptor subtype 2 (hSSTR2). Data compiled from competitive binding assays.[7]
Direct Antitumor Effects
Octreotide's direct interaction with SSTRs on tumor cells initiates signaling cascades that inhibit cell growth and survival.
Inhibition of Hormonal Hypersecretion
Upon binding to SSTR2/5, octreotide activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in calcium influx, ultimately suppressing the exocytosis of secretory granules. This potent antisecretory effect is the basis for its use in controlling the symptoms of functional NETs, such as the severe diarrhea and flushing associated with carcinoid syndrome and the watery diarrhea in patients with VIPomas.[4][8][9]
Antiproliferative Effects: Cell Cycle Arrest and Apoptosis
Beyond symptom control, octreotide exerts direct antiproliferative effects, which have been confirmed in multiple preclinical and clinical studies, including the landmark PROMID trial.[4][10][11] These effects are primarily mediated through two distinct but complementary pathways:
-
Cell Cycle Arrest (Cytostatic Effect): Activation of SSTR2 by octreotide leads to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[5] These PTPs dephosphorylate and thereby inactivate key components of mitogenic signaling pathways, including growth factor receptors like EGFR and IGF-1R, and downstream effectors like the MAP kinase (MAPK) cascade.[4][5] This blockade of growth signals results in cell cycle arrest, often accompanied by an increased production of cell cycle inhibitors like p27.[4][12]
-
Induction of Apoptosis (Cytotoxic Effect): Octreotide, primarily through SSTR2 activation, can induce programmed cell death.[12][13] Studies in human somatotroph tumor cells have shown that octreotide treatment leads to a dose-dependent increase in caspase-3 activity, a key executioner of apoptosis.[12][13] This pro-apoptotic effect is dependent on phosphatase activity.[12][13] High-dose octreotide treatment has been shown to cause a threefold increase in apoptotic cells in a NET xenograft model.[14]
References
- 1. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aiom.it [aiom.it]
- 3. ronnyallan.net [ronnyallan.net]
- 4. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncolink.org [oncolink.org]
- 9. novartis.com [novartis.com]
- 10. carcinoid.org [carcinoid.org]
- 11. oncotarget.com [oncotarget.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis in neuroendocrine tumors of the digestive system during treatment with somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Octreotide Acetate and Sandostatin LAR®
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide (B344500), a synthetic octapeptide analogue of the natural hormone somatostatin (B550006), is a cornerstone in the management of various neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic efficacy stems from its ability to inhibit the secretion of numerous hormones, including growth hormone (GH), insulin, and glucagon, as well as various gastro-entero-pancreatic (GEP) peptides.[2][3] Octreotide is available in two primary formulations: a short-acting, immediate-release form known as octreotide acetate (B1210297), and a long-acting release (LAR) depot formulation, Sandostatin LAR®.
This technical guide provides a comprehensive preclinical comparison of octreotide acetate and Sandostatin LAR®. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their respective pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies. While direct head-to-head preclinical efficacy studies are limited, this guide synthesizes available data to facilitate a comparative understanding.
Pharmacokinetics
The primary distinction between octreotide acetate and Sandostatin LAR® lies in their pharmacokinetic profiles. Octreotide acetate provides rapid absorption and a short duration of action, necessitating multiple daily administrations. In contrast, Sandostatin LAR® is a depot formulation designed for sustained release over a four-week period, significantly improving patient convenience and compliance.[4]
Preclinical Pharmacokinetic Parameters
Preclinical studies, primarily in rabbits and rats, have characterized the pharmacokinetic profiles of both formulations.
| Parameter | Octreotide Acetate (Subcutaneous) | Sandostatin LAR® (Intramuscular) | Animal Model | Reference |
| Time to Peak Concentration (Tmax) | ~0.4 - 0.7 hours | Initial peak ~1.5 hours, followed by a sustained plateau | Human | [5][6] |
| Bioavailability | High | 60-63% relative to subcutaneous injection | Human | [5] |
| Half-life (t½) | ~1.7 hours | Apparent half-life of 169 hours | Human | [6] |
| Release Profile | Rapid absorption and elimination | Triphasic: initial burst, erosion phase, and terminal degradation | Rabbit | [7] |
Table 1: Comparative Pharmacokinetic Parameters.
Pharmacodynamics
Both octreotide acetate and Sandostatin LAR® exert their pharmacodynamic effects through binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5.[8] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion and cell proliferation.
Antitumor Activity
Preclinical studies have demonstrated the antiproliferative effects of octreotide in various cancer models.
| Study Focus | Formulation | Animal Model | Key Findings | Reference |
| Pancreatic & Breast Tumors | Octreotide Acetate (b.i.d.) | Nude Mice | Significant inhibition of tumor growth. | [2] |
| DMBA-induced Mammary Tumors | Octreotide Acetate (continuous infusion) | Rats | ~50% reduction in the number of tumors. | [2] |
| Radiation-induced Intestinal Fibrosis | Octreotide Acetate (osmotic minipumps) | Rats | Dose-dependent protection against tissue injury and fibrosis. | [9] |
Table 2: Preclinical Antitumor Efficacy of Octreotide Acetate.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
The binding of octreotide to SSTR2 and SSTR5 initiates a G-protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8][12] This, in turn, modulates downstream effectors, including ion channels, resulting in reduced hormone secretion and inhibition of cell proliferation.
Caption: Octreotide-mediated signaling cascade.
Hypothetical Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the antitumor efficacy of octreotide formulations.
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols based on published studies.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Line: Human pancreatic cancer cell line (e.g., MiaPaCa-2) or breast cancer cell line (e.g., ZR-75-1).
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Octreotide acetate (e.g., 50 µg/kg, administered subcutaneously twice daily).
-
Group 3: Sandostatin LAR® (e.g., 5 mg/kg, administered as a single intramuscular injection).
-
-
Study Duration: 5 weeks, or until tumors in the control group reach a predetermined size.
-
Endpoints:
-
Tumor volume, measured twice weekly with calipers (Volume = (length x width^2)/2).
-
Body weight, measured twice weekly.
-
At study termination, tumors are excised, weighed, and processed for histological analysis.
-
-
Reference: Adapted from Weckbecker et al., 1993.[2]
Rabbit Pharmacokinetic Study
-
Animal Model: Male New Zealand white rabbits, weighing 3.0-3.5 kg.
-
Formulations:
-
Octreotide acetate solution for intravenous or subcutaneous administration.
-
Sandostatin LAR® for intramuscular injection.
-
-
Dosing:
-
Intravenous: e.g., 0.025 mg of octreotide solution.
-
Intramuscular: e.g., 5 mg/kg of Sandostatin LAR®.
-
-
Blood Sampling: Serial blood samples collected from the ear vein at predetermined time points over 49 days.
-
Analytical Method: Plasma concentrations of octreotide determined by a validated radioimmunoassay (RIA) or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculation of parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Reference: Adapted from a study on the absorption profile of octreotide-LAR in rabbits.[5]
Conclusion
Preclinical studies have established the pharmacokinetic and pharmacodynamic profiles of both immediate-release octreotide acetate and the long-acting formulation, Sandostatin LAR®. Octreotide acetate demonstrates rapid action and is suitable for acute management and dose titration, while Sandostatin LAR® provides sustained therapeutic levels for chronic disease control. The antiproliferative effects of octreotide are well-documented in various preclinical models, mediated through the somatostatin receptor signaling pathway. While direct comparative efficacy studies are limited, the available data provide a strong foundation for understanding the therapeutic utility of both formulations in relevant disease models. This technical guide serves as a resource for the design and interpretation of future preclinical research in this area.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. oncolink.org [oncolink.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling the kinetics of release of octreotide from long-acting formulations injected intramuscularly in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Short-Term Octreotide Administration on Chronic Tissue Injury, Transforming Growth Factor beta (TGF-beta) Overexpression, and Collagen Accumulation in Irradiated Rat Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carcinoid.org [carcinoid.org]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Somatostatin Receptor Subtype Binding Affinity of Sandostatin® (Octreotide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Sandostatin® (octreotide), a synthetic octapeptide analog of somatostatin (B550006), to the five human somatostatin receptor subtypes (SSTR1-SSTR5). This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the critical signaling pathways involved.
Core Data Presentation: Binding Affinity of Octreotide (B344500)
The therapeutic efficacy of octreotide is intrinsically linked to its specific binding profile to somatostatin receptor subtypes. The following table summarizes the quantitative binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), derived from in vitro radioligand binding assays. Lower values are indicative of a higher binding affinity.
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Summary of Affinity |
| SSTR1 | >1000[1][2] | Negligible Affinity[2] |
| SSTR2 | 0.2 - 2.5[1][3][4] | High Affinity[2] |
| SSTR3 | Low affinity, with some studies showing IC50 values that can be improved with molecular modifications.[1][2][4] | Low Affinity[2] |
| SSTR4 | >100[1] to >1000[2] | Negligible Affinity[2] |
| SSTR5 | Lower affinity than SSTR2, with reported values around 16 nM for some analogs.[1][2][4] | Moderate to High Affinity[2][5] |
Note: The binding profile of acetyl-octreotide (B12381918) is considered comparable to that of octreotide.[1] It is important to note that small structural modifications, chelator substitution, or metal replacement in octreotide analogs can considerably affect the binding affinity for the different subtypes.[4]
Key Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by ligands like octreotide, trigger a cascade of intracellular signaling events.[6] These pathways are crucial for the diverse physiological and anti-tumor effects of octreotide. The primary signaling mechanisms associated with the high-affinity SSTR2 receptor are detailed below.
Activation of SSTR2 by octreotide primarily leads to the inhibition of adenylyl cyclase, a decrease in intracellular calcium levels, and the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[5][7][8] These initial events subsequently modulate downstream pathways like the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways, ultimately influencing cellular processes such as hormone secretion, proliferation, and apoptosis.[5][7]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for somatostatin receptors is predominantly carried out using radioligand binding assays. This technique allows for the precise quantification of ligand-receptor interactions.
Principle
A radiolabeled ligand with known affinity for the target receptor is incubated with a biological sample containing the receptor (e.g., cell membranes). The binding of the radioligand is then measured in the presence and absence of a non-radiolabeled competitor ligand (e.g., octreotide). By quantifying the displacement of the radioligand by the competitor, the affinity of the competitor for the receptor can be determined.
Detailed Methodology
-
Membrane Preparation :
-
Competitive Binding Assay Setup :
-
The assay is typically performed in a 96-well plate format.[9]
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14 or [125I-Tyr3]octreotide), and varying concentrations of the unlabeled competitor compound (octreotide).[10][11]
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin) are included.[10]
-
-
Incubation :
-
The assay plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary but are typically around 60-90 minutes at 30°C.[9]
-
-
Separation of Bound and Free Radioligand :
-
Quantification :
-
Data Analysis :
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.[10]
-
The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 6. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Significance of Somatostatin Receptor (SSTR) 2 in Meningioma [frontiersin.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Octreotide: A Technical Guide to its History, Development, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octreotide (B344500), a synthetic octapeptide analog of the natural hormone somatostatin (B550006), represents a landmark in peptide drug development. First synthesized in 1979 to overcome the therapeutic limitations of the native hormone, its enhanced stability and potent, selective biological activity have established it as an indispensable tool in both clinical practice and biomedical research. This technical guide provides an in-depth exploration of octreotide's journey from a laboratory curiosity to a cornerstone of neuroendocrinology research and oncology. It details its history, mechanism of action, the key experimental protocols used in its characterization, and its evolution into a sophisticated agent for targeted diagnostics and therapy.
From Natural Hormone to Synthetic Analog: The Genesis of Octreotide
The story of octreotide begins with the discovery of somatostatin in 1973.[1] Somatostatin, a 14-amino acid peptide, was identified as a potent inhibitor of growth hormone (GH) secretion from the pituitary gland.[1] Subsequent research revealed its widespread distribution and inhibitory actions on numerous hormones, including insulin, glucagon, and various gut hormones.[2][3] However, the therapeutic potential of native somatostatin was severely hampered by its extremely short biological half-life of only 1-3 minutes, requiring continuous intravenous infusion for any sustained effect.[4][5]
This limitation spurred the quest for more stable and long-acting analogs. In 1979, chemists at Sandoz (now Novartis), led by Wilfried Bauer, successfully synthesized a more potent and stable analog: octreotide (sold under the brand name Sandostatin).[6] By incorporating key structural modifications, including a D-phenylalanine at the N-terminus and a C-terminal amino alcohol (threoninol), they created a molecule highly resistant to enzymatic degradation.[1] This resulted in a dramatically extended elimination half-life of approximately 1.7 to 1.9 hours, making subcutaneous administration a viable clinical option.[3][5] Octreotide was first approved for use in the United States in 1988.[7]
Synthesis of Octreotide
The synthesis of octreotide has evolved, with solid-phase peptide synthesis (SPPS) being a common and efficient method. A hybrid solid-phase and liquid-phase approach has also been described, which combines the efficiency of solid-phase synthesis for peptide fragments with the purification advantages of liquid-phase condensation.[1]
Experimental Protocol: Hybrid Solid-Phase/Liquid-Phase Synthesis of Octreotide [1]
-
Solid-Phase Fragment Synthesis: Two or more peptide blocks of the octreotide sequence are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry on a resin support. For example, one fragment could be Boc-D-Phe-Cys(Trt)-Phe-OH and another H-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(ol).
-
Cleavage from Resin: The synthesized peptide fragments are cleaved from the resin support.
-
Liquid-Phase Condensation: The fragments are condensed in a solution phase using peptide coupling reagents to form the full-length, linear octreotide precursor.
-
Deprotection: All protecting groups (e.g., Boc, Trt, tBu) are removed from the amino acid side chains, typically using a strong acid like trifluoroacetic acid (TFA).
-
Cyclization (Disulfide Bridge Formation): The linear, fully deprotected peptide is subjected to an oxidation reaction (e.g., using iodine or air oxidation) to form the crucial intramolecular disulfide bridge between the two cysteine residues.
-
Purification: The final cyclic octreotide product is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action: Mimicking Somatostatin with High Fidelity
Octreotide exerts its effects by mimicking somatostatin and binding to its G-protein coupled receptors (GPCRs), known as somatostatin receptors (SSTRs).[6] There are five distinct SSTR subtypes (SSTR1-SSTR5). Octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5 , and moderate affinity for SSTR3.[6][8][9] This receptor selectivity is the foundation of its targeted action.
Upon binding to SSTR2 or SSTR5, octreotide initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP activity, in turn, downregulates protein kinase A (PKA) and modulates ion channel activity, ultimately leading to the inhibition of hormone exocytosis.[10]
Beyond its antisecretory effects, octreotide also possesses antiproliferative properties. These are mediated through both direct and indirect mechanisms:[6][7]
-
Direct Effects: Activation of SSTRs can induce cell cycle arrest and apoptosis (programmed cell death).[7][11][12] This involves the regulation of phosphotyrosine phosphatases and the MAP kinase pathway.[7]
-
Indirect Effects: Octreotide can inhibit the secretion of growth factors and angiogenic factors, thereby suppressing tumor growth and the formation of new blood vessels.[6]
Caption: Simplified signaling pathway of octreotide upon binding to SSTR2/5.
Quantitative Data: Receptor Binding and Pharmacokinetics
The efficacy of octreotide as a research tool and therapeutic agent is rooted in its quantitative pharmacological properties.
Somatostatin Receptor Binding Affinity
The binding affinity of octreotide for the five SSTR subtypes has been extensively characterized through radioligand binding assays. The data consistently show a high affinity and selectivity for SSTR2.
Table 1: Binding Affinity (IC50, nM) of Octreotide for Human SSTR Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| Octreotide | >1000 | 0.2 - 2.5 | 79 | >1000 | 15 |
Data compiled from multiple sources.[8][9][13] IC50 is the concentration of the drug that inhibits 50% of the specific binding of a radioligand.
Pharmacokinetic Profile
Octreotide's pharmacokinetic profile is a significant improvement over native somatostatin, enabling its practical use.
Table 2: Key Pharmacokinetic Parameters of Subcutaneous Octreotide
| Parameter | Value | Unit |
|---|---|---|
| Bioavailability | ~100 | % |
| Time to Peak Concentration | 0.7 | hours |
| Elimination Half-Life | 1.7 - 1.9 | hours |
| Volume of Distribution | 21.6 ± 8.5 | L |
| Total Body Clearance | ~10 (healthy) - 18 (acromegaly) | L/hr |
| Protein Binding | ~65 | % |
| Unchanged in Urine | ~32 | % |
Data compiled from multiple sources.[3][4][5]
Key Experimental Methodologies
The characterization of octreotide relied on a suite of established and novel experimental techniques.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[14] It measures the ability of an unlabeled compound (like octreotide) to compete with a radiolabeled ligand for binding to receptors in a cell membrane preparation.
Experimental Protocol: Competitive Radioligand Binding Assay [15][16]
-
Membrane Preparation: Tissues or cells expressing SSTRs are homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Three sets of wells are prepared:
-
Total Binding: Contains membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]-octreotide), and assay buffer.[17]
-
Non-specific Binding: Contains all components of the total binding wells plus a high concentration of an unlabeled ligand to saturate all specific receptor sites.
-
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound (octreotide).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while unbound radioligand passes through.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competitive binding wells are plotted to generate an inhibition curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: General experimental workflow for a radioligand receptor binding assay.
In Vitro Growth Hormone Inhibition Assay
This assay directly measures the primary pharmacodynamic effect of octreotide on pituitary cells.
Experimental Protocol: GH Inhibition from Primary Pituitary Adenoma Cells [10]
-
Cell Culture: Fresh human pituitary adenoma tissue (from acromegaly patients) is enzymatically dissociated into single cells. The cells are cultured in appropriate media for a set period to allow recovery.
-
Treatment: The cultured cells are washed and then incubated with fresh media containing various concentrations of octreotide (or a vehicle control) for a defined period (e.g., 2-24 hours).
-
Sample Collection: At the end of the incubation period, the culture medium is collected from each well.
-
GH Measurement: The concentration of GH in the collected medium is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of GH secreted in the octreotide-treated wells is compared to the vehicle control to determine the dose-dependent inhibitory effect. Results are often expressed as a percentage of basal GH secretion.
The Evolution of Octreotide as a Research and Clinical Tool
The development of octreotide has extended far beyond its initial use as a hormone-suppressing agent. Its high affinity for SSTRs, which are overexpressed on many neuroendocrine tumors (NETs), has paved the way for its use in targeted imaging and therapy.
Long-Acting Release (LAR) Formulations
To improve patient convenience and ensure steady therapeutic levels, long-acting release (LAR) formulations were developed. Sandostatin LAR® encapsulates octreotide within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres, allowing for a single intramuscular injection every 4 weeks.[18][19] This formulation has been pivotal in long-term disease management and in studies investigating the antiproliferative effects of octreotide, such as the landmark PROMID trial.[20][21]
Table 3: Key Results from the PROMID Trial
| Endpoint | Octreotide LAR Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Time to Tumor Progression | 14.3 months | 6.0 months | 0.34 (0.20-0.59) | 0.000072 |
| Stable Disease at 6 months | 66.7% | 37.2% | N/A | N/A |
The PROMID trial studied patients with well-differentiated metastatic midgut neuroendocrine tumors.[20][21]
Radiolabeling for Tumor Imaging (OctreoScan)
The high density of SSTR2 on NETs provided a unique target for diagnostic imaging. By chelating octreotide with a radionuclide, the tumor's location and metastatic spread could be visualized. The first and most well-known agent is [¹¹¹In-DTPA]-octreotide (pentetreotide), commercially known as OctreoScan™.[22] This technique, known as somatostatin receptor scintigraphy (SRS), revolutionized the diagnosis and staging of NETs.
Experimental Protocol: Preparation of ¹¹¹In-Pentetreotide for Injection [22][23]
-
Kit Components: The procedure uses a sterile kit containing a reaction vial with pentetreotide (B1679299) and a second vial with a buffer solution. Indium-111 chloride is supplied separately.
-
Aseptic Preparation: Following aseptic techniques, the Indium-111 chloride solution is added to the reaction vial containing the pentetreotide.
-
Incubation: The vial is gently swirled and allowed to stand at room temperature for approximately 30 minutes to allow for the chelation of ¹¹¹In by the DTPA moiety of pentetreotide.
-
Quality Control: Before administration, the radiochemical purity is tested to ensure it is >90%.
-
Administration: The final ¹¹¹In-pentetreotide solution is drawn into a syringe for intravenous administration to the patient. Imaging is typically performed at 4 and 24 hours post-injection.[24][25]
More recently, octreotide analogs like DOTATATE and DOTATOC have been labeled with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging, which offers higher resolution and sensitivity.
Caption: Development timeline from somatostatin discovery to modern octreotide applications.
Conclusion
From its rational design as a stable analog of somatostatin, octreotide has evolved into a multifaceted and indispensable tool for researchers and clinicians. Its well-defined mechanism of action, selective receptor binding profile, and favorable pharmacokinetics have driven its application from fundamental endocrinology research to the advanced theranostic management of neuroendocrine tumors. The continued development of new formulations and radiolabeled analogs ensures that octreotide and its derivatives will remain at the forefront of targeted medicine for years to come.
References
- 1. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 2. karger.com [karger.com]
- 3. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 7. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and characterization of composition-equivalent formulations to the Sandostatin LAR® by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. radiology.wisc.edu [radiology.wisc.edu]
- 25. med.emory.edu [med.emory.edu]
Sandostatin (Octreotide) Signaling in Pituitary Adenoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular signaling pathways activated by Sandostatin (octreotide), a key somatostatin (B550006) analogue, in pituitary adenoma cell lines. It details the mechanisms underlying its anti-secretory and anti-proliferative effects, presents quantitative data from key studies, outlines experimental protocols, and visualizes the core cellular processes.
Introduction: The Role of Sandostatin in Pituitary Adenoma Therapy
Pituitary adenomas are among the most common intracranial neoplasms. While often benign, they can cause significant morbidity through mass effects or aberrant hormone secretion. Somatostatin analogues, such as Sandostatin (octreotide), are a cornerstone in the medical management of functioning pituitary tumors, particularly those secreting growth hormone (GH) and thyrotropin (TSH).[1][2]
Sandostatin exerts its effects by binding to somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs).[1] In pituitary adenomas, the therapeutic effects of octreotide (B344500) are mediated predominantly through its high affinity for SSTR2 and, to a lesser extent, SSTR5.[1][3] GH-secreting adenomas express SSTR2 in approximately 95% of cases and SSTR5 in about 85%.[1] Understanding the downstream signaling cascades initiated by SSTR activation is critical for optimizing current therapies and developing novel therapeutic strategies.
Core Signaling Pathways of Sandostatin (Octreotide)
The binding of octreotide to SSTR2/5 on pituitary adenoma cells triggers a complex network of intracellular events that culminate in the inhibition of hormone secretion and cell proliferation. These effects are mediated through several interconnected pathways.
G-Protein Coupling and Immediate Second Messengers
As a GPCR agonist, octreotide's initial action involves the activation of inhibitory G-proteins (Gi). This leads to two primary immediate effects:
-
Inhibition of Adenylyl Cyclase: This results in a rapid decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: Activation of SSTRs leads to the inhibition of voltage-gated Ca2+ channels, causing a fall in intracellular free calcium.[4][5]
Both of these effects are central to the acute inhibition of hormone exocytosis from the tumor cells.
Inhibition of the PI3K/Akt Survival Pathway
A crucial component of octreotide's anti-proliferative action is the potent inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a key regulator of cell survival and growth.[6][7] This inhibition is orchestrated through a multi-step process:
-
Activation of SHP-1: SSTR activation leads to the recruitment and activation of the protein tyrosine phosphatase SHP-1.[6][8]
-
Dephosphorylation of PI3K: SHP-1 dephosphorylates the p85 regulatory subunit of PI3K, inhibiting its kinase activity.[6][7]
-
Downstream Suppression: The inactivation of PI3K prevents the phosphorylation and activation of its downstream effectors, including PDK1 and the central signaling hub Akt.[6][7]
Induction of Tumor Suppressors and Cell Cycle Arrest
The inhibition of the PI3K/Akt pathway directly leads to the upregulation and activation of key tumor suppressors and cell cycle inhibitors.
-
Zac1 Expression: The tumor suppressor gene Zac1, which is often down-regulated in pituitary adenomas, is a critical downstream target.[6][9] Octreotide treatment increases Zac1 expression, an effect that is necessary for its anti-proliferative action.[7] Knocking down Zac1 renders pituitary tumor cells resistant to octreotide.[7][9] This induction is dependent on SHP-1 and the subsequent inhibition of the PI3K/Akt pathway.[6][7]
-
p27Kip1 Upregulation: Octreotide increases the levels of the cyclin-dependent kinase inhibitor p27Kip1.[8][10] This protein prevents the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest and halting proliferation.[8][10][11]
Induction of Apoptosis
Beyond cytostatic effects, octreotide also promotes programmed cell death (apoptosis) in pituitary tumor cells.[7][8] This action is primarily mediated through the activation of SSTR2.[11] Studies have shown that octreotide treatment leads to a dose-dependent increase in caspase-3 activity, a key executioner of apoptosis.[11] This pro-apoptotic signaling is dependent on the activity of phosphatases like SHP-1.[11]
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Octreotide and related somatostatin analogs in the diagnosis and treatment of pituitary disease and somatostatin receptor scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors in pituitary and development of somatostatin receptor subtype-selective analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Sandostatin: A Deep Dive into Animal Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sandostatin (octreotide), a synthetic somatostatin (B550006) analog, as characterized in various animal models. The data presented herein are crucial for understanding the preclinical behavior of this important therapeutic agent and for informing the design of future non-clinical and clinical studies.
Pharmacokinetics of Octreotide (B344500) in Animal Models
The pharmacokinetic profile of octreotide has been evaluated in several animal species, revealing species-specific differences in absorption, distribution, metabolism, and excretion. This section summarizes key pharmacokinetic parameters for both immediate-release and long-acting release (LAR) formulations of octreotide.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables provide a summary of the available quantitative pharmacokinetic data for octreotide and its long-acting formulation, Sandostatin LAR, in rats and rabbits.
Table 1: Pharmacokinetic Parameters of Octreotide in Rats
| Administration Route | Dose | Cmax (ng/mL) | t½ (h) | AUC₀-∞ (ng·h/mL) | Bioavailability | Citation |
| Intravenous (IV) | 0.1 mg/kg | - | 0.34 ± 0.06 | 130.0 ± 37.4 | 100% | [1] |
| Intragastric (IG) | 15 mg/kg | 43.4 ± 10.9 | 1.85 ± 0.44 | 68.5 ± 26.3 | <0.5% | [1] |
| Intragastric (IG) | 30 mg/kg | 176.7 ± 63.6 | 1.73 ± 0.48 | 189.4 ± 59.7 | <0.5% | [1] |
| Intragastric (IG) | 60 mg/kg | 257.3 ± 88.6 | 1.58 ± 0.47 | 342.5 ± 164.7 | <0.5% | [1] |
Table 2: Pharmacokinetic Parameters of Sandostatin LAR in Rabbits
| Formulation | Dose | Cmax-burst (ng/mL) | Cmax-erosion (ng/mL) | AUC₀-₅₂d (d·ng/mL) | Citation |
| Sandostatin LAR | 4 mg/kg | 3.49 | 9.97 | 179 ± 62.0 | [2] |
| Formulation A | 4 mg/kg | 167 | 3.89 | 163 ± 33.7 | [2] |
| Formulation B | 4 mg/kg | 22.8 | 2.42 | 86.1 ± 73.2 | [2] |
| Formulation C | 4 mg/kg | 20.5 | 13.3 | 247 ± 33.4 | [2] |
Experimental Protocols: Pharmacokinetic Studies
Protocol 1: Intravenous and Intragastric Pharmacokinetic Study in Rats [1]
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Groups:
-
Intravenous (IV) group: Single dose of 0.1 mg/kg octreotide.
-
Intragastric (IG) groups: Single doses of 15, 30, and 60 mg/kg octreotide.
-
-
Drug Administration:
-
IV: Injection into the tail vein.
-
IG: Gavage.
-
-
Blood Sampling: Blood samples (100 µL) were collected from the ophthalmic veins at 2, 5, 10, 20, 30, and 60 minutes, and 1.5, 2, 3, 5, 7, and 10 hours post-administration.
-
Sample Processing: Blood was centrifuged at 2000 ×g for 10 minutes to obtain plasma.
-
Analytical Method: Plasma concentrations of octreotide were determined using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Parameters including Cmax, t½, and AUC were calculated from the plasma concentration-time profiles.
Protocol 2: Intramuscular Pharmacokinetic Study of Sandostatin LAR in Rabbits [2]
-
Animals: Male New Zealand white rabbits (3.00-3.46 kg).
-
Housing: Single cages with standard chow and water ad libitum.
-
Drug Administration: A single intramuscular injection of Sandostatin LAR at a nominal dose of 4 mg/kg.
-
Blood Sampling: Blood was collected pre-dose and at various time points up to 52 days post-dose.
-
Analytical Method: Plasma concentrations of octreotide were determined by radioimmunoassay (lower limit of quantification: 0.05 ng/mL).
-
Pharmacokinetic Analysis: Area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax) were evaluated for both the initial burst phase (days 0-2) and the erosion phase (days 2 to last sampling time).
Pharmacodynamics of Octreotide in Animal Models
Octreotide exerts its pharmacodynamic effects primarily through its interaction with somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and cellular proliferation.
Signaling Pathways
Octreotide's binding to SSTRs, predominantly SSTR2 and SSTR5, initiates a cascade of intracellular signaling events. These pathways are crucial for its therapeutic effects.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Sandostatin (Octreotide) and its Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Introduction
Sandostatin®, the brand name for octreotide (B344500), is a synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1][2] First synthesized in 1979, it has become a cornerstone in the management of various neuroendocrine tumors (NETs) and acromegaly.[3] Octreotide mimics the pharmacological actions of somatostatin but boasts a significantly longer half-life, making it a clinically valuable therapeutic agent.[4] Its primary mechanism of action is through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, leading to the inhibition of hormone secretion and tumor cell proliferation.[4][5] This in-depth technical guide explores the critical structure-activity relationships (SAR) of Sandostatin and its analogs, providing a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data governing their receptor interactions, detail the experimental protocols used to elucidate these properties, and visualize the complex signaling pathways they modulate.
The Core Pharmacophore and Key Structural Modifications
The biological activity of somatostatin and its analogs is largely attributed to a specific four-amino-acid sequence: Phe-Trp-Lys-Thr, which forms a crucial β-turn structure.[4] This "pharmacophore" is essential for high-affinity binding to SSTRs. The development of octreotide involved truncating the native 14-amino acid somatostatin peptide to a more stable 8-amino acid cyclic structure, while preserving this key binding motif. The cyclization, achieved through a disulfide bridge between two cysteine residues, is critical for conformational stability and biological activity.
Structure-activity relationship studies have revealed that modifications at various positions of the octreotide molecule can significantly impact its binding affinity, receptor subtype selectivity, and overall efficacy. Key areas of modification include:
-
The N- and C-termini: Alterations at these positions can influence the overall conformation and stability of the peptide.
-
The Amino Acid Side Chains: Substitution of amino acids within and outside the core pharmacophore can modulate receptor selectivity and binding affinity.
-
The Disulfide Bridge: Replacement of the disulfide bridge with other cyclic structures, such as those involving metal chelation, has been explored to create analogs with novel properties.[6]
Quantitative Structure-Activity Relationship Data
The binding affinity of Sandostatin and its analogs to the five human somatostatin receptor subtypes (SSTR1-5) is a critical determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity. The following tables summarize the binding affinities of Sandostatin (octreotide) and a selection of its analogs.
Table 1: Binding Affinities (IC50, nM) of Somatostatin and Octreotide for Human Somatostatin Receptor Subtypes [5][7][8]
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 2.3 | 0.2 | 1.4 | 1.8 | 0.9 |
| Octreotide | >1000 | 0.6 | 34.5 | >1000 | 7.0 |
Table 2: Binding Affinities (Ki, nM) of Somatostatin-14 and Selected Analogs for Human Somatostatin Receptor Subtypes [9]
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| SRIF-14 | 1.3 ± 0.1 | 0.2 ± 0.02 | 0.6 ± 0.05 | 1.2 ± 0.1 | 0.4 ± 0.03 |
| [D-Trp8]-SRIF | 1.1 ± 0.1 | 0.1 ± 0.01 | 0.5 ± 0.04 | 1.5 ± 0.1 | 0.3 ± 0.02 |
| Octreotide | >1000 | 2.1 ± 0.2 | 236 ± 21 | >1000 | 6.3 ± 0.5 |
| Analog 1 | 250 ± 22 | >1000 | 850 ± 75 | >1000 | >1000 |
| Analog 2 | >1000 | 15 ± 1.3 | >1000 | >1000 | >1000 |
| Analog 3 | >1000 | 250 ± 22 | >1000 | >1000 | >1000 |
| Analog 4 | 350 ± 31 | >1000 | 0.8 ± 0.07 | >1000 | 0.9 ± 0.08 |
| Analog 5 | >1000 | 0.2 ± 0.02 | >1000 | >1000 | >1000 |
SRIF-14 refers to somatostatin-14. Data are presented as mean ± SEM.
Table 3: IC50 Values (nM) of Re-cyclized Octreotide Analogs for Somatostatin Subtype 2 Receptors [6]
| Analogue | Sequence | IC50 (nM) |
| 1 | Cys-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |
| 2 | Cys-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |
| 3 | Ac-Cys-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |
| 4 | Cys-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-NH2 | 29 ± 5 |
| 5 | Cys-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-NH2 | 230 ± 40 |
| 6 | Cys-Cys-Ala-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | > 1000 |
| 7 | Cys-Cys-Ala-Tyr-DTrp-Lys-Ala-Thr-Cys-Thr-ol | > 1000 |
| 8 | DCys-Cys-Ala-Tyr-DTrp-Lys-Ala-Thr-Cys-Thr-ol | > 1000 |
| 9 | DPhe-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-ol | 2.0 ± 0.3 |
| 10 | DPhe-Cys-Phe-DTrp-Lys-Thr-Cys-Thr-ol | 1.8 ± 0.2 |
| 11 | DPhe-Cys-Tyr-DTrp-Lys-Thr-Cys-Thr-NH2 | 1.5 ± 0.2 |
Experimental Protocols
Radioligand Competition Binding Assay for SSTR2
This protocol outlines a standard procedure for a competition binding assay using cell membranes expressing the human SSTR2.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Radioligand: Prepare serial dilutions of a high-affinity SSTR2 radioligand (e.g., [¹²⁵I]Tyr¹¹-SRIF-14 or ¹¹¹In-DOTA-Tyr³-octreotide) in assay buffer. The final concentration should be at or near the Kd.[6]
-
Unlabeled Competitor: Prepare serial dilutions of the test compound (e.g., octreotide analogs) and a known SSTR2 ligand (e.g., octreotide or SST-28) in assay buffer.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Cell Membrane Preparation:
-
Culture cells stably expressing human SSTR2 (e.g., CHO-K1 or AR42J cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
2. Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well filter plate (pre-treated with 0.3% polyethyleneimine, PEI).
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM octreotide).
-
For competition wells, add 25 µL of the desired concentration of the test compound.
-
Add 25 µL of the radioligand solution to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Gi-Coupled Receptors
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation, such as SSTR2.
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., CHO-K1 or HEK293 cells) stably expressing the SSTR of interest.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Solution: A stock solution of forskolin (an adenylyl cyclase activator) prepared in DMSO.
-
Test Compounds: Serial dilutions of the somatostatin analogs to be tested.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
2. Assay Procedure:
-
Seed cells into a 96-well or 384-well plate and culture overnight to allow for attachment.
-
Carefully remove the culture medium and wash the cells with PBS.
-
Add the test compounds at various concentrations to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to achieve a robust assay window.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the detection kit and a compatible plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Assay
This protocol describes a general procedure for evaluating the anti-tumor efficacy of octreotide analogs in a xenograft mouse model.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Subcutaneously inject a suspension of a human tumor cell line known to express SSTRs (e.g., a neuroendocrine tumor cell line) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Protocol:
-
Randomly assign the tumor-bearing mice into different treatment groups (e.g., vehicle control, octreotide, test analog).
-
Administer the treatment as specified. For octreotide, a common subcutaneous dose is 100 µg/kg, administered daily or twice daily.[1][10]
-
Monitor the tumor size and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[2]
3. Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor tissues can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers or apoptosis).
Signaling Pathways and Visualizations
Activation of somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[11] The predominant signaling pathway involves the coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets involved in hormone secretion and cell proliferation.
Furthermore, SSTR activation can lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, resulting in membrane hyperpolarization and reduced calcium influx.[13] Another important signaling arm involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[12] These phosphatases can dephosphorylate and inactivate key signaling molecules in mitogenic pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, thereby inhibiting cell growth and promoting apoptosis.
Below are Graphviz diagrams illustrating these key signaling pathways and a typical experimental workflow.
Caption: SSTR2 Signaling Pathway activated by Sandostatin.
Caption: General workflow for Sandostatin analog development.
Conclusion
The structure-activity relationship of Sandostatin and its analogs is a testament to the power of rational drug design. By understanding the critical pharmacophore and the impact of specific structural modifications, researchers have been able to develop potent and selective somatostatin analogs with significant therapeutic benefits. The quantitative data from binding and functional assays, coupled with in vivo efficacy studies, provide a comprehensive framework for the continued development of novel somatostatin-based therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are essential tools for scientists and researchers working to advance this important class of drugs.
References
- 1. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Structure-Activity Relationship of Re-cyclized Octreotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. zpwz.net [zpwz.net]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Sandostatin on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Sandostatin (octreotide), a synthetic somatostatin (B550006) analog, on the proliferation of cancer cells. It delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and development in oncology.
Core Mechanism of Action
Sandostatin exerts its antiproliferative effects primarily through its interaction with somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of various cancer cells.[1][2] The binding of octreotide (B344500) to these G-protein coupled receptors initiates a cascade of intracellular events that culminate in the inhibition of cell growth.[1] This action can be both direct, through the activation of SSTRs on tumor cells, and indirect, by inhibiting the secretion of growth factors and hormones.[1][3]
The direct antiproliferative effects are multifaceted and involve:
-
Cell Cycle Arrest: A primary outcome of SSTR activation is the arrest of the cell cycle, predominantly in the G0/G1 phase, which prevents cancer cells from proceeding to the DNA synthesis (S) phase.[1]
-
Induction of Apoptosis: Octreotide can trigger programmed cell death in cancer cells.[1][4]
-
Modulation of Signaling Pathways: The binding of octreotide to SSTRs leads to the downregulation of critical pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[1][5]
Quantitative Analysis of Antiproliferative Effects
The efficacy of Sandostatin in inhibiting cancer cell proliferation has been demonstrated across a variety of cancer cell lines. The following tables summarize the quantitative data from key in vitro studies.
Table 1: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings | Reference |
| Pancreatic Cancer | AR42J | Synergistically enhanced anti-proliferative effects when combined with doxorubicin (B1662922) and taxol. Additive to synergistic interactions with 5-Fluorouracil.[5][6] | [5][6] |
| Gastric Cancer | SGC7901 | Dose-dependent inhibition of growth, with an inhibiting rate as high as 34.66% at a concentration of 25 µg/mL after 24 hours.[7] | [7] |
| Gallbladder Cancer | GBC-SD | Significant time- and dose-dependent inhibition of proliferation.[4] | [4] |
| Thyroid Medullary Carcinoma | TT | Observed inhibitory effect on proliferation.[8] | [8] |
| Colon Cancer | Caco-2 | Dose-dependent growth inhibition starting at concentrations as low as 10⁻¹⁰M, more prominent at 96 hours.[9] | [9] |
| Colon Cancer | HT-29 | Dose-dependent decrease in proliferation at both 48 and 96 hours.[9] | [9] |
It is important to note that not all cancer cell lines exhibit sensitivity to octreotide. Some studies have shown a lack of response in certain neuroendocrine tumor cell lines, which was attributed to low or absent SSTR expression.[10][11]
Signaling Pathways Modulated by Sandostatin
Sandostatin's antiproliferative action is mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[1] Octreotide has been shown to inhibit this pathway in several cancer cell types.[1] Activation of SSTRs can lead to the dephosphorylation and inactivation of key components of this pathway, including Akt itself. This inhibition prevents the downstream phosphorylation of targets that promote cell survival and proliferation, such as mTOR and GSK3β.[1]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation.[1] Octreotide has been demonstrated to inhibit the MAPK/ERK pathway in some cancer cells.[1] This inhibition is thought to be mediated through the activation of protein tyrosine phosphatases (PTPs), which can dephosphorylate and inactivate key kinases in the MAPK cascade, such as MEK and ERK.[1]
Detailed Experimental Protocols
The assessment of the antiproliferative effects of Sandostatin in vitro relies on a variety of well-established assays.
General Experimental Workflow
A typical workflow to evaluate the antiproliferative effects of octreotide involves cell culture, treatment with the compound, and subsequent analysis of cell viability, proliferation, and cell cycle distribution.[1]
MTT Cell Proliferation Assay
This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of Sandostatin and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with Sandostatin as required for the experiment.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[1]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[1]
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis (e.g., Akt, ERK, Bcl-2, caspases).
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[5]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
In vitro studies have consistently demonstrated the antiproliferative effects of Sandostatin on a range of cancer cells, particularly those expressing somatostatin receptors. Its ability to induce cell cycle arrest and apoptosis, coupled with its modulation of key signaling pathways like PI3K/Akt and MAPK, underscores its potential as a direct anti-cancer agent.[1] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the anti-tumor properties of Sandostatin and other somatostatin analogs, which will aid in the development of more effective cancer therapies.[1] Furthermore, evidence suggests that Sandostatin can act synergistically with various chemotherapies, enhancing their anti-cancer effects and providing a strong rationale for further preclinical and clinical investigation of combination therapies.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Indirect antiproliferative effect of the somatostatin analog octreotide on MIA PaCa-2 human pancreatic carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potentiation of the anti-proliferative effects of anti-cancer drugs by octreotide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of octreotide on proliferation of in vitro cultured thyroid medullary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 11. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Animal Models for Evaluating Sandostatin® Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized to assess the efficacy of Sandostatin® (octreotide), a long-acting somatostatin (B550006) analog. This document details the experimental protocols, summarizes quantitative efficacy data, and visualizes the key signaling pathways and experimental workflows involved in the preclinical evaluation of this important therapeutic agent for neuroendocrine tumors (NETs) and other endocrine disorders.
Introduction to Sandostatin® and its Mechanism of Action
Sandostatin® (octreotide) is a synthetic octapeptide analog of the natural hormone somatostatin. It exhibits a longer half-life and potent biological activity, primarily through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1] The activation of these G-protein coupled receptors triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and cellular proliferation, making it a cornerstone in the management of neuroendocrine tumors.[1][2] The antiproliferative effects of octreotide (B344500) are mediated through both direct and indirect mechanisms. Direct effects involve the induction of cell cycle arrest and apoptosis in tumor cells expressing SSTRs, while indirect effects include the inhibition of growth factor and hormone secretion that support tumor growth.[3]
Key Animal Models for Efficacy Studies
A variety of animal models are employed to investigate the antitumor effects of Sandostatin®. These models are crucial for understanding its mechanism of action, evaluating therapeutic efficacy, and determining optimal dosing regimens. The most commonly utilized models include xenografts and genetically engineered mouse models.
Xenograft Models
Xenograft models involve the implantation of human tumor cells or tissues into immunocompromised mice, providing a platform to study the effects of therapeutic agents on human cancers in an in vivo environment.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human neuroendocrine tumor cell lines into immunodeficient mice (e.g., nude or SCID mice). Commonly used cell lines for studying Sandostatin® efficacy include:
-
BON-1: A human pancreatic neuroendocrine tumor cell line.
-
NCI-H727: A human bronchial carcinoid cell line.[4]
-
-
Patient-Derived Xenografts (PDX): PDX models are developed by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. These models are considered to have high clinical relevance as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models are designed to spontaneously develop tumors that closely mimic human disease by altering specific genes. A key GEMM for studying neuroendocrine tumors is the Men1 knockout mouse .
-
Men1 Knockout Mouse Model: Mice with a heterozygous knockout of the Men1 gene develop a spectrum of neuroendocrine tumors, particularly in the pancreas and pituitary, closely resembling the human Multiple Endocrine Neoplasia type 1 (MEN1) syndrome.[5][6] This model is invaluable for studying the long-term effects of somatostatin analogs on tumor progression and survival.
Quantitative Data on Sandostatin® Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of Sandostatin® and other somatostatin analogs in various preclinical models.
| Animal Model | Tumor Type | Treatment | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Transgenic Model | |||||
| Men1 Knockout Mice | Pancreatic & Pituitary NETs | Pasireotide LAR | 40 mg/kg, IM, monthly for 9 months | - Increased survival (80.9% vs. 65.2% in control)- Reduced incidence of pancreatic NETs (86.9% vs. 96.9% in control)- Smaller increase in pituitary NET volume (2.872 mm³ vs. 8.847 mm³ in control) | [5] |
| Men1 Conditional Knockout Mice | Insulinoma | Pasireotide (SOM230) | Monthly subcutaneous injections | - Reduced tumor size (2,098 µm² vs. 7,067 µm² in control)- Increased apoptosis (6.9% vs. 0.29% in control) | [6][7] |
| Xenograft Models | |||||
| Wistar-Furth Rats with mGH3 cell xenografts | Malignant Pituitary Tumor | Octreotide | Three times daily injections for 6 weeks | - Significantly lighter tumor weights compared to untreated rats- Prevention of lymph node metastases | [3][8] |
| Nude Mice with GOT1 human midgut carcinoid xenografts | Midgut Carcinoid | [¹⁷⁷Lu-DOTA⁰,Tyr³]-octreotide | Single intravenous injection (15 MBq) | - Mean absorbed tumor dose of 17 ± 3.4 Gy- Tumor volume reduction (less prominent than with octreotate) | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Sandostatin® efficacy in animal models.
Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of Sandostatin® in inhibiting the growth of human neuroendocrine tumors in a xenograft model.
Materials:
-
Human neuroendocrine tumor cell line (e.g., BON-1 or NCI-H727)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Sandostatin LAR® (octreotide for long-acting release) and vehicle for reconstitution
-
Sterile syringes and needles (25-27 gauge for cell injection, 21-23 gauge for drug administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen NET cell line under standard conditions.
-
Cell Preparation: Harvest cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL. For some cell lines, mixing the cell suspension with Matrigel may improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors become palpable, measure the length and width of the tumors using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Reconstitute Sandostatin LAR® according to the manufacturer's instructions. Administer the specified dose (e.g., 10-40 mg/kg) via deep intramuscular injection. The injection is typically given once every 4 weeks.[9][10]
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Efficacy Evaluation: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or as dictated by animal welfare guidelines. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Efficacy Study in a Genetically Engineered Mouse Model (Men1 Knockout)
Objective: To assess the long-term efficacy of a somatostatin analog in preventing or slowing tumor progression in a spontaneous tumor model.
Materials:
-
Men1 heterozygous knockout mice
-
Pasireotide LAR (or other long-acting somatostatin analog)
-
Phosphate-buffered saline (PBS) for the control group
-
Magnetic Resonance Imaging (MRI) for tumor volume assessment
-
BrdU for proliferation analysis
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Cohort: Utilize a cohort of female Men1+/- mice.
-
Treatment Initiation: At 12 months of age, randomize mice into treatment and control groups.
-
Drug Administration:
-
Tumor Monitoring: Perform MRI scans at the beginning (12 months) and end (21 months) of the treatment period to measure pituitary tumor volume.[5]
-
Proliferation Analysis: One month prior to the end of the study, administer 5-bromo-2-deoxyuridine (BrdU) in the drinking water to label proliferating cells.
-
Endpoint and Analysis: At 21 months of age, euthanize the mice and perform necropsies.
-
Assess survival rates between the two groups.
-
Count the number of pancreatic NETs.
-
Perform immunohistochemistry on pituitary and pancreatic tumors to assess proliferation (BrdU staining) and apoptosis (TUNEL assay).[5]
-
Visualization of Signaling Pathways and Experimental Workflows
Sandostatin® (Octreotide) Signaling Pathway
The binding of octreotide to SSTR2 initiates a signaling cascade that leads to the inhibition of cell proliferation and induction of apoptosis. Key downstream pathways include the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These PTPs can dephosphorylate and inactivate components of pro-growth signaling pathways like the PI3K/Akt and MAPK/ERK pathways. This ultimately leads to cell cycle arrest, through the upregulation of inhibitors like p21 and p27, and the promotion of apoptosis.[2][3][11][12][13]
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of Sandostatin® in a xenograft animal model.
Conclusion
Animal models are indispensable tools for the preclinical evaluation of Sandostatin®'s efficacy. Xenograft models, particularly PDXs, and genetically engineered mouse models like the Men1 knockout, provide valuable platforms to study the antitumor effects of this important therapeutic agent. The quantitative data and detailed protocols presented in this guide offer a framework for designing and interpreting preclinical studies aimed at furthering our understanding of somatostatin analog therapies in the treatment of neuroendocrine tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Short- and long-term effects of octreotide and SOM230 on GH, IGF-I, ACTH, corticosterone and ghrelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide treatment suppresses malignant somatotrophic pituitary tumor cell growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide (SOM230) is Effective for the Treatment of Pancreatic Neuroendocrine Tumors (PNETs) in a Multiple Endocrine Neoplasia Type 1 (MEN1) Conditional Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasireotide (SOM230) is effective for the treatment of pancreatic neuroendocrine tumors (PNETs) in a multiple endocrine neoplasia type 1 (MEN1) conditional knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of [177Lu-DOTA0,Tyr3]-octreotate and [177Lu-DOTA0,Tyr3]-octreotide for receptor-mediated radiation therapy of the xenografted human midgut carcinoid tumor GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of octreotide on GH receptor and IGF-I expression in the GH-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 13. Hyperfractionated Treatment with 177Lu-Octreotate Increases Tumor Response in Human Small-Intestine Neuroendocrine GOT1 Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Development and Screening of Novel Sandostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the development and screening of novel Sandostatin (octreotide) analogs. Since the discovery of somatostatin (B550006) and the subsequent development of its more stable analog, octreotide, the field has seen the emergence of new analogs like lanreotide (B11836) and pasireotide, each with distinct receptor binding profiles and clinical utilities.[1] This guide details the structure-activity relationships, screening protocols, and signaling pathways that are fundamental to the discovery of next-generation somatostatin analogs with improved therapeutic properties.
Quantitative Data on Somatostatin Analogs
The therapeutic efficacy of somatostatin analogs is largely dictated by their binding affinity and selectivity for the five somatostatin receptor subtypes (SSTR1-5).[1] The following tables summarize the binding affinities and functional potencies of key somatostatin analogs.
Table 1: Somatostatin Receptor Subtype Binding Affinity (IC50, nM) of Clinically Approved Analogs
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6 | 34.5 | >1000 | 7 |
| Lanreotide | >1000 | 2.5 | >1000 | >1000 | 16 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Source: Data compiled from multiple sources.[2]
Table 2: In Vitro Functional Activity (IC50, nM) of Somatostatin Analogs
| Analog | Assay | SSTR2 | SSTR3 | SSTR5 |
| Octreotide | cAMP Inhibition | 0.4 | 12 | 6.3 |
| Pasireotide | cAMP Inhibition | 1.1 | 0.2 | 0.3 |
Source: Data compiled from multiple sources.
Experimental Protocols
The screening and characterization of novel somatostatin analogs involve a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and anti-proliferative effects.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a novel analog for each of the five somatostatin receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14).
-
Unlabeled somatostatin analog (competitor).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.6 mM CaCl₂, 0.1% BSA, pH 7.6).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the SSTR subtype of interest. Homogenize the cells and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test analog. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native somatostatin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test analog to determine the IC50 value.
In Vitro Functional Assay: cAMP Inhibition
This assay measures the ability of an analog to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a key downstream signaling event of SSTR activation.
Materials:
-
Cells expressing the SSTR subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test somatostatin analog.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treatment: Add varying concentrations of the test analog to the cells, followed by stimulation with forskolin to induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using a competitive immunoassay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test analog to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of novel somatostatin analogs on cancer cell lines.
Materials:
-
Tumor cell line expressing SSTRs (e.g., BON-1, NCI-H727).
-
Test somatostatin analog.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of the test analog.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT into insoluble formazan (B1609692) crystals.[3][4]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition compared to the untreated control to determine the IC50 value for anti-proliferative activity.
In Vivo Efficacy: Tumor Xenograft Model
This model evaluates the anti-tumor activity of a novel somatostatin analog in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor cell line expressing SSTRs.
-
Test somatostatin analog.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test analog (e.g., via subcutaneous injection or osmotic pump) to the treatment group and the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the analog.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in somatostatin analog development and screening is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Somatostatin receptor signaling cascade.
Caption: Preclinical screening workflow.
Caption: Structure-Activity Relationship (SAR) cycle.
Conclusion
The development of novel Sandostatin analogs is a multifaceted process that relies on a deep understanding of structure-activity relationships, receptor pharmacology, and downstream signaling pathways. The systematic application of the in vitro and in vivo screening methodologies outlined in this guide is essential for the identification and characterization of new therapeutic candidates with enhanced efficacy, selectivity, and pharmacokinetic properties. The continued exploration of novel chemical modifications and drug delivery technologies promises to further expand the therapeutic potential of somatostatin analogs in the treatment of neuroendocrine tumors and other diseases.
References
long-acting release formulation of octreotide for research purposes
An In-Depth Technical Guide to Long-Acting Release Formulations of Octreotide (B344500) for Research Applications
Introduction
Octreotide is a synthetic octapeptide that mimics the pharmacological activity of natural somatostatin (B550006), but with a longer half-life. It is a potent inhibitor of growth hormone, glucagon, and insulin.[1][2] Its therapeutic applications include the management of acromegaly and symptoms associated with certain neuroendocrine tumors.[3][4][5] The development of long-acting release (LAR) formulations, which typically provide sustained therapeutic effects for about four weeks, aims to improve patient convenience and compliance over the standard subcutaneous injections required multiple times daily.[6][7]
These advanced drug delivery systems are commonly based on biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which encapsulate the octreotide peptide in microspheres.[3][8][9] The drug is then slowly released as the polymer matrix degrades in vivo.[6] This guide provides a technical overview of the preparation, characterization, and analysis of octreotide LAR formulations for research and development professionals.
Formulation and Preparation of Octreotide Microspheres
The most prevalent method for creating octreotide-loaded PLGA microspheres is the double emulsion (water-in-oil-in-water, or w/o/w) solvent evaporation technique.[3][10][11] This method is effective for encapsulating water-soluble peptides like octreotide within a hydrophobic polymer matrix.
Experimental Protocol: Double Emulsion Solvent Evaporation
This protocol is a synthesis of methodologies described in the literature.[3][10][12]
-
Preparation of the Inner Aqueous Phase (W1): Dissolve octreotide acetate (B1210297) powder in distilled water or an appropriate buffer to create the inner aqueous phase. To increase viscosity and subsequent drug loading, a higher concentration of octreotide can be used.[10]
-
Formation of the Primary Emulsion (w/o): Add the inner aqueous phase (W1) to a solution of PLGA dissolved in an organic solvent (e.g., dichloromethane). Homogenize this mixture at high speed (e.g., 10,000 rpm) to form a stable water-in-oil (w/o) emulsion.[3][10] The temperature should be kept low (e.g., 15°C) to maintain stability.[3][10]
-
Formation of the Double Emulsion (w/o/w): The primary w/o emulsion is then added dropwise into a larger volume of an aqueous solution containing a surfactant or emulsifying agent, such as polyvinyl alcohol (PVA).[3][10] This mixture is stirred at a lower speed (e.g., 800 rpm) to form the double emulsion.[3][10]
-
Solvent Evaporation: The organic solvent is removed from the dispersed droplets, typically under reduced pressure. This causes the PLGA to solidify, entrapping the inner aqueous phase containing octreotide and forming solid microspheres.[3][10]
-
Microsphere Collection and Washing: The solidified microspheres are collected from the suspension by centrifugation. They are then washed multiple times with a suitable buffer (e.g., acetate buffer, pH 4.0) or purified water to remove residual PVA and unencapsulated drug.[3][10]
-
Drying: The washed microspheres are lyophilized (freeze-dried) to remove water and any remaining organic solvent, resulting in a fine, purified powder.[10]
-
Post-Processing (Optional): Techniques such as annealing (heating the microspheres under vacuum) can be employed to reduce the initial burst release of the drug.[11][13]
Key Formulation Parameters
Several variables in the preparation process can be adjusted to control the final characteristics of the microspheres.
| Parameter | Effect on Microsphere Characteristics | References |
| PLGA Concentration | Higher concentrations can increase encapsulation efficiency and reduce the initial burst release. | [10] |
| Organic Solvent System | The choice and mixture of solvents (e.g., dichloromethane-acetone) can alter surface morphology and drug release behavior. | [3] |
| Inner Phase Viscosity | Increasing the octreotide concentration in the inner phase increases viscosity, which can enhance drug loading and reduce burst release. | [10] |
| Homogenization/Stirring Rate | Higher speeds during primary emulsion formation lead to smaller inner droplets and potentially smaller final microspheres. The stirring rate for the double emulsion affects overall particle size distribution. | [3][11] |
| pH of Aqueous Phases | The pH of the inner and outer aqueous phases can influence peptide stability and encapsulation efficiency. | [10][11] |
| Additives | Adding acetic acid to the peptide or sodium chloride to the inner water phase can improve yield and reduce burst release. | [11][13] |
Physicochemical Characterization of Microspheres
Thorough characterization is essential to ensure the quality and predict the performance of the octreotide LAR formulation.
Experimental Protocols for Characterization
-
Particle Size and Morphology Analysis:
-
Method: Particle size distribution is commonly measured using laser diffraction or dynamic light scattering (DLS).[9] The surface morphology and internal structure of the microspheres are visualized using Scanning Electron Microscopy (SEM).[3]
-
Results: Optimized formulations typically yield spherical particles with a relatively uniform size distribution. For example, one study reported an average particle size of 57.48 ± 15.24 μm.[3][9] Porous surfaces can be indicative of a higher potential for burst release.[3]
-
-
Drug Loading (LC) and Encapsulation Efficiency (EE):
-
Method: A known mass of microspheres is dissolved in a suitable organic solvent (e.g., methylene (B1212753) chloride or THF).[12][14] An aqueous buffer is then added to extract the octreotide from the dissolved polymer.[12][14] The amount of octreotide in the aqueous phase is quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[12][14]
-
Calculations:
-
Drug Loading (% LC) = (Mass of drug in microspheres / Total mass of microspheres) x 100
-
Encapsulation Efficiency (% EE) = (Actual drug loading / Theoretical drug loading) x 100
-
-
Summary of Characterization Data
The following table summarizes typical quantitative data for octreotide LAR formulations developed for research.
| Characteristic | Typical Value/Range | Method | References |
| Mean Particle Size | 50 - 60 µm | Laser Diffraction, DLS | [3][9] |
| Morphology | Spherical, may have surface pores | Scanning Electron Microscopy (SEM) | [3] |
| Drug Loading (LC) | ~7% (can be optimized) | UPLC/HPLC after extraction | [11] |
| Initial Burst Release (<24h) | < 10% - 20% | In vitro release study | [10][12][15] |
| Moisture Content | Varies | Karl Fischer Titration | [14] |
In Vitro and In Vivo Release Kinetics
Assessing the release profile of octreotide is critical to predicting its long-term therapeutic efficacy.
Experimental Protocol: In Vitro Drug Release
-
Method: A precise weight of octreotide-loaded microspheres (e.g., 20-30 mg) is suspended in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4, often containing a small amount of sodium azide (B81097) to prevent microbial growth.[3][12] The suspension is incubated at 37°C in a shaking water bath or orbital shaker.[3][12] At predetermined time intervals (e.g., 4h, 24h, 48h, and continuing for up to 50-60 days), samples of the supernatant are withdrawn, and the volume is replaced with fresh buffer.[3][8][12] The concentration of octreotide in the supernatant is determined by HPLC or LC-MS.[3] An accelerated release method using buffers at different pH values (e.g., pH 4.0 followed by pH 9.6) can also be used to rapidly predict in vivo profiles.[10]
Experimental Protocol: In Vivo Pharmacokinetic Studies
-
Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used models.[3][16][17]
-
Method:
-
Dosing: Animals are administered a single intramuscular (IM) injection of the reconstituted octreotide LAR formulation.[3][16][18] The dose is calculated based on the animal's body weight (e.g., 1.4 mg/kg for beagles).[3]
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 4h, 24h, 48h, and then periodically for up to 1200 hours/50 days).[3][16]
-
Plasma Preparation: Blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.[18]
-
Quantification: Plasma concentrations of octreotide are measured using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[10]
-
-
Pharmacokinetic Profile: The in vivo release of octreotide from PLGA microspheres typically exhibits a biphasic or triphasic pattern:
Mechanism of Action and Signaling Pathway
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). It shows a high affinity for SSTR2 and SSTR5 subtypes.[2][5][19]
The primary signaling cascade initiated upon octreotide binding to SSTR2/5 involves coupling to inhibitory G-proteins (Gi/o).[19] This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[19] Reduced cAMP affects downstream pathways, leading to the inhibition of hormone secretion (e.g., growth hormone) and cell proliferation.[19] Additionally, octreotide can modulate other pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.[19]
References
- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octreotide - Wikipedia [en.wikipedia.org]
- 3. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide long-acting release (LAR). A review of its pharmacological properties and therapeutic use in the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ovid.com [ovid.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. Development and characterization of composition-equivalent formulations to the Sandostatin LAR® by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. complexgenerics.org [complexgenerics.org]
- 14. kinampark.com [kinampark.com]
- 15. CN102940609A - Octreotide sustained-release microspheres with high encapsulation rate and preparation method thereof - Google Patents [patents.google.com]
- 16. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Role of Sandostatin® (Octreotide) in Acromegaly Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromegaly is a rare and debilitating endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to excessive levels of insulin-like growth factor 1 (IGF-1), causing a wide range of somatic and metabolic dysfunctions. Sandostatin® (octreotide), a synthetic somatostatin (B550006) analog, has been a cornerstone in the medical management of acromegaly for decades. Its efficacy in suppressing GH secretion and, in many cases, reducing tumor volume, has made it an invaluable tool in both clinical practice and preclinical research. This technical guide provides an in-depth overview of the role of Sandostatin® in acromegaly research models, focusing on its mechanism of action, experimental protocols, and quantitative effects.
Mechanism of Action of Sandostatin® (Octreotide)
Sandostatin® exerts its effects by mimicking the natural inhibitory hormone somatostatin. It binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 (SSTR2) and 5 (SSTR5), which are frequently overexpressed in GH-secreting pituitary adenomas.[1][2] The activation of these G-protein coupled receptors triggers a cascade of intracellular signaling events that culminate in the inhibition of GH secretion and the suppression of tumor cell proliferation.
The primary mechanisms of action include:
-
Inhibition of Adenylyl Cyclase: Binding of octreotide (B344500) to SSTR2 and SSTR5 activates inhibitory G-proteins (Gi), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger involved in GH synthesis and release.[3]
-
Modulation of Ion Channels: Octreotide promotes the opening of potassium (K+) channels, leading to hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium (Ca2+) channels, reducing the influx of calcium ions. Both of these actions are crucial for inhibiting the exocytosis of GH-containing secretory granules.
-
Activation of Protein Tyrosine Phosphatases (PTPs): Octreotide stimulates the activity of intracellular PTPs, such as SHP-1 and SHP-2.[4] These enzymes play a critical role in the anti-proliferative effects of octreotide by dephosphorylating key signaling molecules involved in cell growth pathways, such as the PI3K/Akt pathway.[5][6]
-
Induction of Cell Cycle Arrest and Apoptosis: By modulating various signaling pathways, octreotide can induce cell cycle arrest, primarily at the G0/G1 phase, and in some cases, promote apoptosis (programmed cell death) in pituitary tumor cells.[7]
Signaling Pathway of Sandostatin® in Pituitary Tumor Cells
Caption: Signaling pathway of Sandostatin® in GH-secreting pituitary tumor cells.
Experimental Research Models
A variety of in vitro and in vivo models are utilized to study the effects of Sandostatin® on acromegaly.
In Vitro Models: GH-Secreting Pituitary Tumor Cell Lines
The most commonly used in vitro models are rat pituitary tumor cell lines, such as GH3 and GH4C1, which endogenously express SSTRs and secrete GH.[8][9][10]
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro studies of Sandostatin®.
Detailed Experimental Protocols:
-
GH3 and GH4C1 Cell Culture:
-
Culture GH3 or GH4C1 cells in Ham's F-10K medium supplemented with 15% horse serum and 2.5% fetal bovine serum.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days to maintain them in an exponential growth phase.
-
-
MTS Cell Viability Assay:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Sandostatin® or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2][12]
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Annexin V Apoptosis Assay:
-
Culture and treat cells as described above.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
-
-
Growth Hormone (GH) ELISA:
-
Culture and treat cells in a multi-well plate.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Perform a sandwich ELISA using a commercially available rat GH ELISA kit according to the manufacturer's instructions.[14]
-
Briefly, coat a 96-well plate with a capture antibody specific for rat GH.
-
Add standards and samples to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change, which is proportional to the amount of GH in the sample.
-
Quantitative Data from In Vitro Studies:
| Cell Line | Treatment | Duration | Effect | Reference |
| GH3 | Octreotide (10 nM) | 6 days | Induces a significant increase in early apoptosis (+151% vs. untreated).[8] | |
| GH3 | Octreotide | 3 days | Dose-dependent inhibition of cell viability. | [8] |
| GH3 | Octreotide (10 nM) | 72 hours | Inhibition of GH secretion. | [8] |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | - | Dose-dependent increase in caspase-3 activity (160% vs. basal). | |
| Human Somatotroph Tumor Cells | Octreotide (>0.1 nM) | - | Increase in cleaved cytokeratin 18 levels (172% vs. basal). |
In Vivo Models: Xenograft Models of Acromegaly
Xenograft models, where human or rat GH-secreting tumor cells are implanted into immunodeficient rodents, are the most common in vivo models for studying acromegaly.[3][11]
Detailed Experimental Protocols:
-
Generation of GH-Secreting Tumor Xenografts:
-
Use 6-8 week old immunodeficient mice (e.g., Nude or SCID).[11]
-
Harvest GH3 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[11]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumors are typically palpable within 7-10 days.
-
Initiate treatment when tumors reach a mean volume of 150-200 mm³.
-
-
Sandostatin® LAR Administration:
-
For long-acting release formulations like Sandostatin® LAR, reconstitute the powder with the provided diluent immediately before use.
-
Administer the desired dose (e.g., 10-30 mg/kg) via intramuscular or subcutaneous injection. The frequency of administration will depend on the specific formulation and experimental design (e.g., every 4 weeks for Sandostatin® LAR).
-
The control group should receive vehicle injections.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Collect blood samples periodically via tail vein or at the end of the study via cardiac puncture to measure serum GH and IGF-1 levels using ELISA.[4][15]
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.
-
Quantitative Data from In Vivo Studies:
| Animal Model | Treatment | Duration | Effect on Tumor | Effect on Hormones | Reference |
| Nude mice with GH3 xenografts | Lanreotide (similar to octreotide) 10 mg/kg/day | 5 days | Moderately inhibited tumor growth.[16] | Not specified | |
| Acromegaly Patients (Clinical Study) | Octreotide LAR | 1 year | 62.9% of patients achieved ≥20% tumor volume reduction.[16] | Significant reduction in GH and IGF-1. | |
| Acromegaly Patients (Clinical Study) | Octreotide LAR | 1 year | 77% of patients had tumor volume reductions of ≥25%.[16] | Significant reduction in GH and IGF-1. | |
| Acromegaly Patients (Meta-analysis) | Octreotide LAR | >3 months | 66% of patients showed tumor shrinkage. Mean reduction of 50.6%.[17][18] | - | |
| GH-deficient rats | Octreotide (1 mg/kg, twice daily) + bGH | 10 days | - | Reduced serum IGF-1 by 22% compared to bGH alone.[19] | |
| Hypophysectomized rats | Octreotide + hGH | 3 days | - | Reduced hGH-induced rise in serum IGF-1 by ~50%.[20] |
Conclusion
Sandostatin® (octreotide) remains a critical tool in the field of acromegaly research. Its well-defined mechanism of action, targeting SSTR2 and SSTR5 to inhibit GH secretion and cell proliferation, provides a solid foundation for its therapeutic efficacy. The availability of established in vitro and in vivo research models, such as GH-secreting pituitary tumor cell lines and xenograft models, allows for the detailed investigation of its molecular effects and the preclinical evaluation of novel therapeutic strategies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the understanding and treatment of acromegaly.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Acromegalic Rat Model Presented Cognitive Impairments and Tau Hyperphosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Long-term octreotide therapy in growth hormone-secreting pituitary adenomas: evaluation with serial MR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line GH3 (CVCL_0273) [cellosaurus.org]
- 10. GH3 Cells [cytion.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Rat Growth Hormone ELISA Kit (KRC5311) - Invitrogen [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly | PLOS One [journals.plos.org]
- 18. Meta-analysis on the effects of octreotide on tumor mass in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of octreotide on GH receptor and IGF-I expression in the GH-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Investigating Sandostatin® (Octreotide) in Gastroenteropancreatic Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of Sandostatin® (octreotide), a somatostatin (B550006) analog, in gastroenteropancreatic neuroendocrine tumor (GEP-NET) models. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and visualizing key biological pathways and workflows.
Introduction
Gastroenteropancreatic neuroendocrine tumors (GEP-NETs) are a heterogeneous group of neoplasms originating from the diffuse neuroendocrine system of the gastrointestinal tract and pancreas.[1] A significant characteristic of many GEP-NETs is the overexpression of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[2][3] Sandostatin®, the brand name for octreotide (B344500), is a synthetic octapeptide that mimics the action of natural somatostatin, exhibiting a high binding affinity for SSTR2.[4][5] Its therapeutic efficacy in GEP-NETs is attributed to its ability to inhibit hormone secretion and control tumor growth.[6][7] Preclinical in vitro and in vivo models are crucial for elucidating the mechanisms of action of Sandostatin® and for the development of novel therapeutic strategies.
Quantitative Data Presentation
The following tables summarize the quantitative effects of octreotide in various GEP-NET models.
Table 1: In Vitro Effects of Octreotide on GEP-NET Cell Lines
| Cell Line | Assay Type | Octreotide Concentration | Incubation Time | Observed Effect | Reference |
| BON-1 | Cell Proliferation (Cell Counting) | 1 µM | 72 hours | No significant reduction in cell number. | [8] |
| QGP-1 | Cell Proliferation (Cell Counting) | 1 µM | 72 hours | No significant reduction in cell number. | [8] |
| NT-3 | Cell Proliferation (Cell Counting) | 100 nM | 5 days | 34.8% reduction in cell count. | |
| BON-1, QGP-1, LCC-18, H727, UMC-11 | Viability (Metabolic Assay) | 0.001 nM - 20 µM | 96 hours | No significant impact on viability. | [9] |
| Human Somatotroph Tumor Cells | Apoptosis (Caspase-3 Activity) | 10 nM | Not Specified | ~160% increase in caspase-3 activity versus basal. | |
| Human Somatotroph Tumor Cells | Apoptosis (Cleaved Cytokeratin 18) | 10 nM | Not Specified | ~172% increase in cleaved cytokeratin 18 levels versus basal. |
Table 2: In Vivo Effects of Octreotide on GEP-NET Xenograft Models
| Tumor Model | Mouse Strain | Treatment Regimen | Duration | Observed Effect | Reference |
| BON-1 Xenograft | Nude Mice | High-dose octreotide (300 µg/kg, t.i.d) | 28 days | Threefold increase in apoptotic cells compared to placebo. | |
| Human Midgut Carcinoid (GOT1) | Nude Mice | 30-120 MBq ¹⁷⁷Lu-DOTA-Tyr³-octreotate | 7 days | Tumor volume reduced to 7-14% of original volume. | [10] |
| High-Risk Neuroblastoma (CLB-BAR) | Not Specified | ¹⁷⁷Lu-octreotide monotherapy | 14 days | Initial decrease in relative tumor volume, followed by regrowth. | [11] |
| Patient-Derived Xenograft (NEC913, SSTR2+) | Immunocompromised (NSG) | Near-infrared labeled octreotide | Not Specified | Specific fluorescent signal observed in SSTR2 positive tumors. | [12][13] |
Experimental Protocols
In Vitro Methodologies
3.1.1 Cell Culture
-
Cell Lines: Human pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1 are commonly used.
-
Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged every 3-4 days or upon reaching 80-90% confluency using Trypsin-EDTA for detachment.
3.1.2 Cell Proliferation Assay (Cell Counting)
-
Seeding: Seed 5 x 10⁴ BON-1 or QGP-1 cells per well in 12-well plates.
-
Attachment: Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing octreotide (e.g., 1 µM) or vehicle control.
-
Incubation: Incubate for 72 hours.
-
Cell Detachment: Aspirate the medium, wash with PBS, and add 200 µL of Trypsin-EDTA to each well. Incubate for 3-5 minutes at 37°C.
-
Neutralization and Suspension: Neutralize trypsin with 800 µL of complete culture medium and create a single-cell suspension.
-
Staining and Counting: Mix an aliquot of the cell suspension with Trypan Blue solution (0.4%). Load onto a hemocytometer and count viable (unstained) cells.
3.1.3 Cell Viability Assay (WST-1 Assay)
-
Seeding: Seed 5,000 - 10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Attachment: Incubate for 24 hours.
-
Treatment: Add 10 µL of media containing various concentrations of octreotide or vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting background absorbance.
3.1.4 Apoptosis Assay (Caspase Activity)
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with octreotide as described for the viability assay.
-
Reagent Addition: Add a caspase-3/7 reagent according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Express results as a fold-change in caspase activity relative to the untreated control.
3.1.5 Hormone Secretion Assay (Chromogranin A ELISA)
-
Seeding: Seed cells in 12-well or 6-well plates to obtain sufficient supernatant.
-
Treatment: Treat cells with octreotide for the desired duration.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Perform a Chromogranin A (CgA) ELISA on the supernatant according to the kit manufacturer's protocol.
-
Analysis: Determine the concentration of CgA and compare treated samples to untreated controls.
In Vivo Methodology: Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude mice or NOD Scid Gamma (NSG) mice).[12][13][14]
-
Cell Preparation:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor mice 2-3 times per week for tumor growth.
-
Measure the tumor length (L) and width (W) with calipers.
-
Calculate tumor volume using the formula: V = (L x W²)/2.[14]
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer octreotide (e.g., subcutaneously or via long-acting release formulation) or vehicle control according to the study design.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and the overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for apoptosis markers).
-
Mandatory Visualizations
Signaling Pathways
Caption: Sandostatin signaling inhibits secretion and proliferation.
Experimental Workflows
Caption: Workflow for in vitro analysis of Sandostatin effects.
Caption: Workflow for in vivo xenograft studies of Sandostatin.
References
- 1. Neuroendocrine tumor - Wikipedia [en.wikipedia.org]
- 2. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Targeting neuroendocrine tumors with octreotide and lanreotide: Key points for clinical practice from NET specialists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of high dose octreotide LAR for the treatment of GEP-NETs | Clinical Management Issues [journals.seedstm.com]
- 8. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GOT1 xenografted to nude mice: a unique model for in vivo studies on SSTR-mediated radiation therapy of carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Sandostatin's (Octreotide) In Vitro Effects on Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Sandostatin® (octreotide), a synthetic somatostatin (B550006) analog, on hormone secretion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Executive Summary
Sandostatin is a potent inhibitor of the secretion of numerous hormones. Its mechanism of action is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. This interaction triggers a cascade of intracellular signaling events, ultimately leading to a reduction in hormone synthesis and release.[1] In vitro studies using various cell models have consistently demonstrated the dose-dependent inhibitory effects of Sandostatin on several key hormones, including growth hormone (GH), insulin (B600854), glucagon (B607659), and gastrin. This guide serves as a comprehensive resource for researchers investigating the in vitro pharmacology of Sandostatin and its potential therapeutic applications.
Quantitative Analysis of Hormone Inhibition
The inhibitory effects of Sandostatin on hormone secretion have been quantified in numerous in vitro studies. The following tables summarize the key findings across different hormones and cell models.
Table 1: In Vitro Inhibition of Growth Hormone (GH) Secretion by Sandostatin
| Cell Model | Octreotide (B344500) Concentration | Incubation Time | GH Inhibition (%) | Reference |
| GH3 Rat Pituitary Tumor Cells | 10 nM | 24 hours | Strongest inhibitory effect | [2] |
| Primary cultures of human GH-secreting pituitary adenomas | 10 nM | 72 hours | 36.8% (average) | [3] |
| Primary cultures of human GH-secreting pituitary adenomas | 10 nM | 72 hours | Ranged from 8.5% to 73.7% | [1] |
Table 2: In Vitro Inhibition of Insulin and Glucagon Secretion by Sandostatin
| Hormone | Cell/Tissue Model | Octreotide Concentration | Incubation Conditions | Observed Effect | Reference |
| Insulin | Pig pancreatic islets | Not specified | In response to glucose | Inhibition of insulin release | [4] |
| Insulin | Human insulinoma | 100 µg (in vivo context) | Not applicable (in vivo study with in vitro implications) | 50% reduction in fasting plasma levels | [5] |
| Glucagon | Human glucagonoma | 100 µg (in vivo context) | Not applicable (in vivo study with in vitro implications) | 73% reduction in fasting plasma levels | [5] |
| Glucagon | α-TC1-6 cells | Not specified | Not specified | Inhibition of glucagon secretion is a known effect | [6][7] |
Table 3: In Vitro Inhibition of Gastrin Secretion by Sandostatin
| Cell Model | Octreotide Concentration | Incubation Conditions | Observed Effect | Reference |
| Rat pancreatic cell line (AR42J) | 2 x 10⁻¹¹ to 2 x 10⁻⁷ mol/l | Gastrin-17 stimulated | Reduction of stimulated growth | [8] |
| Dispersed human gastrinoma cells | 10⁻⁹ M to 10⁻⁷ M | Basal and secretin-stimulated | Inhibition of basal and stimulated gastrin secretion | [9] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the effect of Sandostatin on hormone secretion.
In Vitro Growth Hormone (GH) Secretion Assay from Pituitary Adenoma Cells
This protocol outlines a general procedure for evaluating the effect of octreotide on GH secretion from primary cultures of human GH-secreting pituitary adenomas.
Materials:
-
Freshly resected human GH-secreting pituitary adenoma tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dispase II
-
Collagenase
-
DNase I
-
Sandostatin (octreotide acetate)
-
Human GH ELISA Kit
-
Sterile cell culture plates (24-well or 48-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Processing:
-
Aseptically obtain fresh pituitary adenoma tissue.
-
Wash the tissue multiple times with sterile DMEM containing antibiotics.
-
Mechanically mince the tissue into small fragments (approximately 1 mm³).
-
-
Cell Dissociation:
-
Incubate the tissue fragments in a solution of Dispase II, Collagenase, and a small amount of DNase I in DMEM at 37°C with gentle agitation for 1-2 hours, or until the tissue is dispersed.
-
Gently triturate the cell suspension with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend in complete culture medium (DMEM with 10% FBS and antibiotics).
-
-
Cell Culture and Treatment:
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed the cells in multi-well plates at a density of 1-5 x 10⁵ cells/well.
-
Allow the cells to adhere and stabilize for 24-48 hours in a humidified incubator.
-
Prepare fresh serum-free or low-serum medium containing various concentrations of Sandostatin (e.g., 10⁻¹² M to 10⁻⁶ M) and a vehicle control.
-
Remove the culture medium and replace it with the treatment medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.[10]
-
Quantify the concentration of GH in the supernatant using a specific and sensitive Human GH ELISA kit, following the manufacturer's instructions.[10][11]
-
Normalize the GH concentration to the total protein content or cell number in each well.
-
In Vitro Insulin and Glucagon Secretion Assay from Pancreatic Islets
This protocol describes a method for assessing the impact of octreotide on glucose-stimulated insulin and glucagon secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
Sandostatin (octreotide acetate)
-
Insulin and Glucagon ELISA or Radioimmunoassay (RIA) kits
-
Sterile multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Islet Culture and Pre-incubation:
-
Culture isolated islets in RPMI-1640 medium overnight to allow for recovery.
-
Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) into a multi-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal secretion rate.
-
-
Treatment and Stimulation:
-
Replace the pre-incubation buffer with fresh low-glucose KRB buffer containing different concentrations of Sandostatin or a vehicle control.
-
Incubate for a defined period (e.g., 60-120 minutes) to assess the effect on basal secretion.
-
Collect the supernatant for hormone analysis.
-
To assess the effect on stimulated secretion, replace the low-glucose buffer with high-glucose KRB buffer, again with the respective Sandostatin concentrations or vehicle.
-
Incubate for another defined period (e.g., 60 minutes).
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well after the stimulation period.
-
Store the samples at -20°C or -80°C until analysis.
-
Measure the concentration of insulin and glucagon in the supernatant using specific ELISA or RIA kits, following the manufacturer's protocols.[12][13]
-
Data can be expressed as the amount of hormone secreted per islet per hour.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Sandostatin's intracellular signaling cascade.
Caption: General workflow for in vitro hormone secretion assays.
Conclusion
The in vitro data robustly support the role of Sandostatin as a potent inhibitor of hormone secretion, particularly for growth hormone, insulin, glucagon, and gastrin. The primary mechanism of action involves the activation of SSTR2 and SSTR5, leading to a series of intracellular events that curtail hormone release. The experimental protocols provided herein offer a framework for the continued investigation of Sandostatin and novel somatostatin analogs in a preclinical setting. A thorough understanding of its in vitro bioactivity is fundamental for optimizing its clinical application and for the development of next-generation therapies for hormonal disorders.
References
- 1. ELISA Protocol [protocols.io]
- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Calcium reverses octreotide inhibition of insulin and glucagon levels in patients with insulinoma and glucagonoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Exposure to GLP-1 Increases GLP-1 Synthesis and Release in a Pancreatic Alpha Cell Line (α-TC1): Evidence of a Direct Effect of GLP-1 on Pancreatic Alpha Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic β Cells Inhibit Glucagon Secretion from α Cells: An In Vitro Demonstration of α–β Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of L-type calcium channels by octreotide in isolated human neuroendocrine tumor cells of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrinoma Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 10. assaypro.com [assaypro.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Islet Function by Glucagon Enzyme-linked Immunosorbent Assay (ELISA) [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Preclinical Research on Sandostatin (Octreotide) for Carcinoid Syndrome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Sandostatin (octreotide) for the treatment of carcinoid syndrome. It delves into the molecular mechanisms, experimental protocols, and key quantitative data from in vitro and in vivo studies. This document is intended to serve as a valuable resource for researchers and scientists in the field of neuroendocrine tumors and drug development.
Introduction
Carcinoid syndrome is a debilitating condition caused by the overproduction of hormones, primarily serotonin (B10506), by neuroendocrine tumors (NETs). Sandostatin (octreotide), a synthetic analog of the natural hormone somatostatin (B550006), has been a cornerstone in the management of this syndrome. Its therapeutic effects are attributed to its ability to inhibit hormone secretion and, in some cases, control tumor growth. A robust body of preclinical research underpins the clinical application of octreotide (B344500), providing critical insights into its mechanism of action and therapeutic potential.
Mechanism of Action and Signaling Pathways
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors highly expressed on the surface of many neuroendocrine tumor cells. Of the five SSTR subtypes (SSTR1-5), octreotide has a high affinity for SSTR2 and SSTR5.
The binding of octreotide to SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The key signaling pathways involved are:
-
Inhibition of Adenylyl Cyclase: Activation of SSTR2 by octreotide leads to the inhibition of adenylyl cyclase activity through an inhibitory G-protein (Gi). This results in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The signaling cascade also involves the regulation of ion channels, leading to a decrease in intracellular calcium levels.
-
Activation of Protein Tyrosine Phosphatases (PTPs): Octreotide can activate PTPs, such as SHP-1 and SHP-2.
-
Inhibition of Growth Factor Signaling: The activation of PTPs can lead to the dephosphorylation and inactivation of key signaling molecules in growth factor pathways, such as the PI3K/Akt and MAPK/ERK pathways.
These signaling events collectively contribute to the antisecretory and antiproliferative effects of octreotide.
Caption: Signaling pathway of Sandostatin (octreotide) via the SSTR2 receptor.
In Vitro Preclinical Studies
In vitro studies are crucial for elucidating the direct effects of octreotide on neuroendocrine tumor cells. These studies typically involve cell lines derived from human carcinoid tumors, such as BON-1 and CNDT2.5.
Quantitative Data from In Vitro Studies
The antiproliferative effects of octreotide in vitro can be variable and often depend on the expression levels of SSTRs on the cell lines.
| Cell Line | Assay | Octreotide Concentration | Observed Effect | Reference |
| CNDT2.5 | WST-1 Proliferation Assay | 1 µM | 15% growth reduction after 1 week; 49% after 16 months | [1] |
| BON, QGP-1, LCC-18, H727, UMC-11 | Cell Viability/Proliferation | 0.001 nM - 20 µM | No significant inhibition of proliferation observed. | [2][3] |
| H69 | Cell Viability | Up to 10 µM | No significant inhibition of viability observed. | [4] |
| BON-1 | Serotonin Secretion | Not specified | Additive inhibitory effect on serotonin secretion when combined with pasireotide, but not with octreotide alone. | [2] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed neuroendocrine tumor cells (e.g., BON-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of octreotide (e.g., 1 pM to 10 µM) for a specified duration (e.g., 48, 72, or 96 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of the octreotide concentration.
This assay quantifies the amount of serotonin released by neuroendocrine tumor cells into the culture medium.
Protocol:
-
Cell Culture: Culture neuroendocrine tumor cells (e.g., BON-1) in appropriate medium until they reach a desired confluency.
-
Pre-incubation: Wash the cells with a buffer solution and pre-incubate them for a short period.
-
Drug Treatment: Treat the cells with octreotide at various concentrations for a defined time.
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Serotonin Quantification: Measure the serotonin concentration in the supernatant using a commercially available ELISA kit or by high-performance liquid chromatography (HPLC).
-
Data Normalization: Normalize the serotonin levels to the total protein content or cell number in each well.
Caption: General experimental workflow for in vitro testing of Sandostatin.
In Vivo Preclinical Studies
In vivo studies are essential for evaluating the systemic effects of octreotide on tumor growth and hormone secretion in a whole-organism context. These studies typically utilize xenograft models where human carcinoid tumor cells are implanted into immunodeficient mice.
Quantitative Data from In Vivo Studies
In vivo studies have provided evidence for the antitumor and antisecretory effects of octreotide in animal models of carcinoid syndrome.
| Animal Model | Tumor Cell Line | Octreotide Treatment | Observed Effect | Reference |
| Nude Mice | Human Midgut Carcinoid (GOT1) | 30-120 MBq of 177Lu-DOTA-Tyr3-octreotate | Tumor volume reduced to 7-14% of original volume after 7 days | |
| Athymic Nude Mice | BON (pancreatic carcinoid) | Not specified | Fewer liver metastases and manifestations of carcinoid syndrome. | [3] |
| Nude Mice | Human Gastric Cancer | 100 µg/kg twice daily | Reduced tumor volume and weight in combination with galanin and serotonin. | [5] |
| Athymic Nude Mice | BON shPTEN | Not specified | Decreased serum serotonin. | [6] |
Experimental Protocols
This model is used to assess the efficacy of octreotide in inhibiting tumor growth and hormone secretion in vivo.
Protocol:
-
Cell Preparation: Harvest human neuroendocrine tumor cells (e.g., BON-1) from culture.
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells (typically 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer octreotide (e.g., 10-100 µg/kg) or vehicle control via subcutaneous or intraperitoneal injection daily or as a long-acting depot formulation.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry). Collect blood and urine samples to measure levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
Caption: Typical experimental workflow for in vivo efficacy testing of Sandostatin.
Conclusion
Preclinical research has been instrumental in establishing the scientific rationale for the use of Sandostatin (octreotide) in the management of carcinoid syndrome. In vitro and in vivo studies have elucidated its mechanism of action, demonstrating its ability to inhibit hormone secretion and, in some models, control tumor growth through its interaction with somatostatin receptors and modulation of key signaling pathways. The experimental protocols and quantitative data summarized in this guide provide a foundation for further research into the therapeutic potential of somatostatin analogs and the development of novel targeted therapies for neuroendocrine tumors. While some in vitro models have shown resistance to the antiproliferative effects of octreotide, often due to low SSTR expression, in vivo studies and clinical experience have confirmed its significant role in symptom control and, in certain contexts, disease stabilization. This highlights the importance of using appropriate preclinical models that accurately reflect the tumor microenvironment and receptor expression profiles observed in patients.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin metabolism in patients with carcinoid tumors: incidence of 5-hydroxytryptophan-secreting tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sandostatin® LAR (Octreotide Acetate) Injection in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandostatin® LAR is a long-acting release (LAR) depot formulation of octreotide (B344500) acetate, a synthetic analog of the natural hormone somatostatin (B550006). It is encapsulated in biodegradable microspheres, allowing for sustained release over several weeks.[1] Octreotide exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2] This interaction triggers intracellular signaling cascades that inhibit the secretion of various hormones and growth factors, leading to antiproliferative effects in neuroendocrine tumors (NETs) and other cancers that overexpress these receptors.[3][4] Murine models, such as xenografts using human tumor cell lines, are crucial for the preclinical evaluation of Sandostatin® LAR's in vivo efficacy.[5]
Mechanism of Action and Signaling Pathway
Upon administration, octreotide binds to SSTRs, which are G-protein coupled receptors. This binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and activation of phosphotyrosine phosphatases (PTPs).[2] These events culminate in the inhibition of hormone secretion and cell proliferation.[3]
Data Presentation
While direct head-to-head in vivo preclinical studies comparing different doses of Sandostatin® LAR in murine models are limited in publicly available literature, extensive clinical data from trials in patients with neuroendocrine tumors provide valuable insights into its antiproliferative effects.
| Study | Tumor Type | Treatment Group | Control Group | Primary Endpoint | Result |
| PROMID [6] | Well-differentiated metastatic midgut NETs | Octreotide LAR 30 mg every 4 weeks | Placebo | Time to Progression | 14.3 months |
| CLARINET [5] | Gastroenteropancreatic NETs (GEP-NETs) | Lanreotide Depot 120 mg every 4 weeks | Placebo | Progression-Free Survival (PFS) | Not Reached |
Note: The CLARINET study investigated lanreotide, another somatostatin analog with a similar mechanism of action.
Experimental Protocols
A standard preclinical approach to evaluate the in vivo efficacy of Sandostatin® LAR is the use of a xenograft tumor model in immunocompromised mice.
Key Experiment: Xenograft Tumor Growth Inhibition
1. Cell Culture and Animal Model:
-
Cell Lines: Human neuroendocrine tumor cell lines expressing SSTR2 (e.g., BON-1, QGP-1) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID) are used to prevent the rejection of human tumor cells.
2. Tumor Implantation:
-
Harvest cultured tumor cells and prepare a single-cell suspension in a suitable medium (e.g., sterile PBS or serum-free medium).
-
A specific number of tumor cells (e.g., 5 x 10^6) are typically mixed with Matrigel and injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Tumor volume should be measured regularly (e.g., twice weekly) using calipers, with the volume calculated using the formula: Volume = 0.5 x length x width².
-
Once tumors reach the target size, randomize the mice into treatment and control groups.
4. Sandostatin® LAR Preparation and Administration:
a. Reconstitution (adapted for murine studies):
-
Important: The commercial Sandostatin® LAR kit is designed for human use. The following is an adapted procedure for preparing smaller doses for murine studies. Aseptic technique is critical.
-
Allow the Sandostatin® LAR vial and the provided diluent to come to room temperature for at least 30 minutes.[7]
-
Using a sterile syringe, withdraw a calculated, proportional volume of the diluent.
-
Inject the diluent into the vial containing the Sandostatin® LAR microspheres.
-
Gently swirl the vial to ensure the powder is fully wetted. Let the vial stand for 5 minutes to ensure full saturation of the microspheres.[1]
-
Gently shake the vial horizontally for a minimum of 30 seconds to form a uniform milky suspension.[7] Avoid vigorous shaking to prevent foaming.
-
The final concentration of the reconstituted suspension will depend on the vial size (10, 20, or 30 mg) and the volume of diluent used. Calculate the required injection volume based on the desired dose for each mouse.
b. Dosage and Administration:
-
Dosage: While a definitive optimal dose for Sandostatin® LAR in mice is not well-established, long-term studies with the immediate-release formulation have used subcutaneous doses up to 2 mg/kg/day.[1][8] For the LAR formulation, a starting dose of 10-20 mg/kg administered subcutaneously or intramuscularly every 4 weeks can be considered for efficacy studies, with the dose adjusted based on pilot studies.
-
Administration Route: Both subcutaneous (s.c.) and intramuscular (i.m.) injections are viable options. Subcutaneous injection in the flank (opposite to the tumor) is often preferred for ease of administration and monitoring.
-
Injection: Administer the reconstituted suspension immediately to prevent settling of the microspheres. Use an appropriate gauge needle (e.g., 23-25 gauge for mice).[1]
5. Efficacy Endpoints:
-
Primary Endpoint: Monitor and record tumor volume throughout the study.
-
Secondary Endpoints:
-
Body weight of the animals.
-
Biomarker analysis (e.g., hormone levels in blood samples).
-
At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis.
-
Conclusion
Sandostatin® LAR is a valuable tool for preclinical research in neuroendocrine tumors and other cancers expressing somatostatin receptors. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies in murine models. Researchers should optimize the dosage and administration schedule for their specific experimental setup to achieve the most reliable and reproducible results. Careful adherence to the preparation and administration protocols is crucial for ensuring the consistent delivery of the long-acting formulation.
References
- 1. novartis.com [novartis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cancer: antitumor effects of octreotide LAR, a somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 8. mims.com [mims.com]
Application Notes and Protocols for Solubilizing Sandostatin® (Octreotide Acetate) for in vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sandostatin® (octreotide acetate) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It exerts its biological effects by binding to somatostatin receptors (SSTRs), primarily subtypes SSTR2 and SSTR5.[1] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of cell proliferation and hormone secretion, making it a valuable tool for in vitro studies in cancer research and endocrinology.[2] These application notes provide detailed protocols for the proper solubilization, storage, and application of octreotide (B344500) acetate (B1210297) in in vitro cell culture assays to ensure reliable and reproducible results.
Data Presentation
Table 1: Solubility and Stability of Octreotide Acetate
| Parameter | Solvent/Condition | Value | Reference(s) |
| Solubility | Water | 1 mg/mL, 1.2 mg/mL, 25 mg/mL (with sonication), Freely Soluble | [3][4][5][6] |
| DMSO | >10 mM, 100 mg/mL (with sonication), ≥53.96 mg/mL, Slightly Soluble | [1][4][7][8] | |
| Methanol | Slightly Soluble | [1][6] | |
| Acetic Acid | Soluble | [3] | |
| Stability of Solution | Refrigerated (2-8°C) | Stable for 14 days (protected from light) | |
| Room Temperature (20-30°C) | Stable for 14 days (protected from light) | ||
| Frozen (-20°C) | Stock solutions can be stored for several months | [7] | |
| Frozen (-80°C) | 1 year (sealed, away from moisture and light) | [4] |
Signaling Pathways
Octreotide acetate's anti-proliferative effects are primarily mediated through the activation of SSTR2 and SSTR5, which are G-protein coupled receptors. This activation inhibits downstream signaling pathways crucial for cell growth and survival, notably the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Protocol 1: Preparation of Sandostatin® (Octreotide Acetate) Stock Solution
This protocol describes the preparation of a 1 mM stock solution of octreotide acetate.
Materials:
-
Octreotide Acetate powder
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter (if using water)
Procedure:
-
Calculate the required mass: The molecular weight of octreotide acetate is approximately 1079.29 g/mol .[7][8] To prepare 1 mL of a 1 mM stock solution, you will need approximately 1.08 mg of the powder.
-
Weigh the powder: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of octreotide acetate powder.
-
Dissolve in solvent:
-
For an aqueous stock: Add the powder to a sterile tube and add the desired volume of sterile, nuclease-free water.
-
For a DMSO stock: Add the powder to a sterile tube and add the desired volume of DMSO.
-
-
Ensure complete dissolution: Gently vortex the tube until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Sterile filter (for aqueous solutions): If you prepared an aqueous stock solution, it is recommended to sterile filter it through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture use.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[4][7]
Protocol 2: in vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of octreotide acetate on cell proliferation using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Cancer cell line of interest (e.g., SSTR2-expressing neuroendocrine tumor cells)
-
Complete cell culture medium
-
Octreotide Acetate stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize the cells, count them, and adjust the cell density in complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the octreotide acetate stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).[2]
-
Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of octreotide acetate or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of octreotide acetate that inhibits cell proliferation by 50%).
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Octreotide acetate CAS#: 83150-76-9 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Sandostatin® (Octreotide Acetate) Dose Calculation in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandostatin® (octreotide acetate) is a synthetic octapeptide analog of naturally occurring somatostatin (B550006). It exerts its biological effects by binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed in various tumor cells. This binding initiates a signaling cascade that can lead to the inhibition of tumor growth, both directly by inducing cell cycle arrest and apoptosis, and indirectly by inhibiting the secretion of growth factors and hormones and reducing tumor angiogenesis. Xenograft mouse models are a cornerstone of preclinical oncology research, providing an in vivo platform to assess the efficacy of anticancer agents like Sandostatin®. This document provides detailed protocols and guidance for the calculation and administration of Sandostatin® in such models.
Data Presentation: Sandostatin® Dosing in Xenograft Models
The effective dose of Sandostatin® can vary depending on the tumor type, the expression level of somatostatin receptors, and the specific research question. The following table summarizes dosages used in various xenograft models based on published studies.
| Tumor Type | Cell Line/Model | Mouse Strain | Dose | Administration Route & Frequency | Reference |
| Pancreatic Cancer | PXZ-40/6 | CBA (immunosuppressed) | 100 µg/kg | Subcutaneous, twice daily | [1] |
| Various Cancers | General recommendation | Nude Mice | 5 - 100 µg/kg | Subcutaneous, once or twice daily | [2] |
| Neuroendocrine Tumors | Not specified | Not specified | 10 mg/kg | Daily for 5 days | [3] |
| Breast Cancer | Not specified | Nude Mice | Not specified | Subcutaneous | [4] |
| Pancreatic Cancer | Not specified | Nude Mice | Not specified | Subcutaneous | [4] |
Signaling Pathway of Sandostatin®
Sandostatin® binding to its receptors (primarily SSTR2 and SSTR5) on the tumor cell surface triggers a cascade of intracellular events that collectively inhibit cell proliferation and survival.
Caption: Sandostatin signaling cascade.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the necessary steps to establish a subcutaneous tumor model, which is a common prerequisite for testing the efficacy of Sandostatin®.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution
-
Hemocytometer
-
Immunocompromised mice (e.g., nude, SCID, or NSG mice), 4-6 weeks old
-
1 mL syringes with 27- or 30-gauge needles
-
Sterile surgical instruments
-
70% ethanol (B145695) and iodine solution for sterilization
-
Digital calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in the recommended medium until they are 70-80% confluent. Replace the medium with fresh medium 3-4 hours before harvesting.[5]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with sterile PBS.[5]
-
Add a minimal amount of trypsin-EDTA to detach the cells.[5]
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.[5]
-
Centrifuge the cells at approximately 1500 rpm for 2-5 minutes, then wash the pellet twice with sterile PBS.[5]
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viability should be >95%.[5]
-
Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL).
-
-
Tumor Cell Implantation:
-
Allow mice to acclimatize for at least one week before any procedures.[3]
-
Anesthetize the mouse using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse with ethanol and/or iodine solutions.[5]
-
Draw the cell suspension into a 1 mL syringe. To avoid cell damage, it is recommended to draw the cells into the syringe without a needle attached, and then attach the needle for injection.[5]
-
Gently lift the skin and inject the cell suspension subcutaneously.[5]
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 1-3 weeks.
-
Monitor the overall health of the animals, including body weight, behavior, and any signs of distress.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Protocol 2: Preparation and Administration of Sandostatin® (Immediate-Release)
This protocol describes the preparation and subcutaneous administration of the immediate-release formulation of Sandostatin®.
Materials:
-
Sandostatin® (octreotide acetate) for injection
-
Sterile isotonic saline (0.9% NaCl)
-
Tumor-bearing xenograft mice
-
Sterile 1 mL syringes and 27-30 gauge needles
-
Animal balance
Procedure:
-
Dosage Calculation:
-
Determine the desired dose of Sandostatin® in µg/kg based on your experimental design and literature review (see table above).
-
Weigh each mouse to calculate the exact dose to be administered.
-
-
Preparation of Sandostatin® Solution:
-
Reconstitute the Sandostatin® according to the manufacturer's instructions.
-
Dilute the reconstituted solution with sterile isotonic saline to a final concentration that allows for a reasonable injection volume (e.g., 100 µL). For example, to administer a 50 µg dose in a 100 µL volume, the final concentration should be 0.5 mg/mL.[4]
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back or flank, away from the tumor site, to form a "tent".[4]
-
Insert the needle into the base of the skin tent and inject the prepared Sandostatin® solution subcutaneously.[4]
-
Administer the injection as per the planned schedule (e.g., once or twice daily).[1][4]
-
For the control group, administer an equivalent volume of the vehicle (sterile isotonic saline).
-
Protocol 3: Monitoring Tumor Growth and Efficacy
Materials:
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Volume Measurement:
-
Body Weight and Health Monitoring:
-
Record the body weight of each mouse 2-3 times per week. Significant weight loss can be an indicator of toxicity.
-
Observe the animals daily for any changes in behavior, grooming, or signs of distress.
-
-
Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined maximum size as per institutional animal care and use committee (IACUC) guidelines, or if mice show signs of excessive distress or toxicity.[3]
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of Sandostatin® in a xenograft mouse model.
Caption: Xenograft study workflow.
References
- 1. Short-term Octreotide Treatment Induces Apoptosis in Human Pancreatic Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Sandostatin in Peptide Receptor Radionuclide Therapy (PRRT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sandostatin (octreotide) and its analogs in Peptide Receptor Radionuclide Therapy (PRRT), a targeted therapeutic approach for neuroendocrine tumors (NETs) and other malignancies that overexpress somatostatin (B550006) receptors (SSTRs). This document details the underlying principles, experimental protocols, and clinical application of this theranostic strategy.
Introduction to Sandostatin in PRRT
Peptide Receptor Radionuclide Therapy is a molecularly targeted therapy that delivers cytotoxic radiation to tumor cells by coupling a radionuclide to a peptide that specifically binds to receptors overexpressed on the tumor cell surface. Sandostatin and its analogs are synthetic forms of the natural hormone somatostatin, which bind with high affinity to SSTRs, particularly subtype 2 (SSTR2), which is highly expressed in the majority of well-differentiated NETs.
In PRRT, a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to a somatostatin analog, like octreotate (a tyrosine-containing analog of octreotide). This DOTA-peptide conjugate can then be radiolabeled with a therapeutic radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). The resulting radiopharmaceutical, for instance, ¹⁷⁷Lu-DOTATATE, is administered intravenously. It then circulates in the bloodstream, binds to SSTRs on tumor cells, and is internalized, delivering a localized lethal dose of radiation to the cancer cells while minimizing damage to surrounding healthy tissues.
Quantitative Data
Table 1: Binding Affinities (IC₅₀, nM) of Somatostatin Analogs to Human SSTR Subtypes
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |
| Somatostatin-14 | >1000 | 1.3 | >1000 | >1000 | 16 | [1] |
| Octreotide (B344500) | >1000 | 2.5 | >1000 | >1000 | 16 | [1] |
| Y-DOTA-lanreotide | >1000 | 2.5 | >1000 | >1000 | 16 | [1] |
| Ga-DOTA-[Tyr³]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 | [1] |
| In-DTPA-[Tyr³]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 | [1] |
| Y-DOTA-[Tyr³]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 | [1] |
Table 2: Radiation Absorbed Doses in PRRT with ¹⁷⁷Lu-DOTATATE
| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) |
| Kidneys | 0.64 |
| Spleen | 1.23 |
| Liver | 0.54 |
| Bone Marrow | 0.04 |
| Tumor | 4.6 |
Note: These values are representative and can vary significantly between patients.
Experimental Protocols
Radiolabeling of DOTA-Octreotate with Lutetium-177
Objective: To prepare ¹⁷⁷Lu-DOTATATE for in vitro, in vivo, or clinical use.
Materials:
-
DOTA-Octreotate (pharmaceutical grade)
-
¹⁷⁷LuCl₃ in 0.04 M HCl (no-carrier-added)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Gentisic acid
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
In a sterile vial, dissolve DOTA-Octreotate in sodium acetate buffer.
-
Add gentisic acid as a radioprotectant.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the solution.
-
Incubate the reaction vial at 95-100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control checks.
-
If the radiochemical purity is ≥95%, the product is ready for use. If not, purification using a C18 Sep-Pak cartridge may be necessary.
-
For clinical use, the final product should be passed through a 0.22 µm sterile filter into a sterile vial.
Quality Control of ¹⁷⁷Lu-DOTATATE
Objective: To determine the radiochemical purity of the prepared ¹⁷⁷Lu-DOTATATE.
Method 1: Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5
-
Procedure:
-
Spot a small amount of the ¹⁷⁷Lu-DOTATATE solution onto the ITLC strip.
-
Develop the chromatogram in the mobile phase.
-
¹⁷⁷Lu-DOTATATE remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 0.9-1.0).
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Detector: Radiometric detector coupled with a UV detector.
-
Procedure:
-
Inject a small volume of the ¹⁷⁷Lu-DOTATATE solution into the HPLC system.
-
Elute using the specified gradient.
-
The retention time of ¹⁷⁷Lu-DOTATATE will be distinct from that of free ¹⁷⁷Lu and other impurities.
-
Calculate the radiochemical purity based on the integrated peak areas in the radio-chromatogram.
-
In Vitro Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of a non-radiolabeled somatostatin analog for a specific SSTR subtype.[2]
Materials:
-
Cell line stably expressing a single human SSTR subtype (e.g., HEK293-hSSTR2).[2]
-
Cell membranes prepared from the SSTR-expressing cells.[2]
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-SRIF-14).[2]
-
Unlabeled test compound (e.g., octreotide).[2]
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, protease inhibitors, pH 7.4).[3]
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.[2]
-
Add increasing concentrations of the unlabeled test compound to the wells.[2]
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled somatostatin-14.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.[2]
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of ¹⁷⁷Lu-DOTATATE on SSTR-positive cancer cells.[2]
Materials:
-
SSTR-expressing cancer cell line (e.g., BON-1, QGP-1).[2]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
¹⁷⁷Lu-DOTATATE.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the SSTR-positive cells into a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with a range of concentrations of ¹⁷⁷Lu-DOTATATE. Include untreated control wells.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of ¹⁷⁷Lu-DOTATATE to determine the IC₅₀ for cytotoxicity.
In Vivo PRRT Study in a Neuroendocrine Tumor Mouse Model
Objective: To evaluate the therapeutic efficacy and biodistribution of ¹⁷⁷Lu-DOTATATE in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
SSTR-positive human neuroendocrine tumor cell line (e.g., AR42J, NCI-H727).
-
Matrigel or similar extracellular matrix.
-
¹⁷⁷Lu-DOTATATE.
-
Anesthesia.
-
Imaging system (e.g., SPECT/CT).
-
Calipers for tumor measurement.
-
Gamma counter.
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of SSTR-positive tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer a single intravenous injection of ¹⁷⁷Lu-DOTATATE to the treatment group and a vehicle control to the control group.
-
Therapeutic Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis.
-
-
Biodistribution Study:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of mice.
-
Collect major organs and tumors.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
In Vivo Imaging:
-
Perform SPECT/CT imaging at different time points post-injection to visualize the tumor uptake and biodistribution of ¹⁷⁷Lu-DOTATATE non-invasively.
-
Clinical Administration Protocol for ¹⁷⁷Lu-DOTATATE PRRT
Objective: To safely and effectively administer ¹⁷⁷Lu-DOTATATE to patients with SSTR-positive neuroendocrine tumors.
Patient Selection:
-
Histologically confirmed, inoperable, metastatic, or locally advanced, well-differentiated gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
-
Positive SSTR expression confirmed by somatostatin receptor imaging (e.g., ⁶⁸Ga-DOTATATE PET/CT).
-
Adequate bone marrow, renal, and liver function.
Pre-Treatment:
-
Discontinue long-acting somatostatin analogs for at least 4 weeks prior to treatment.[4] Short-acting octreotide should be stopped at least 24 hours before the infusion.[4]
-
Ensure adequate hydration.
-
Obtain informed consent.
Treatment Day Procedure:
-
Antiemetic Administration: Administer an antiemetic (e.g., ondansetron) 30 minutes before the amino acid infusion to prevent nausea and vomiting.[5]
-
Amino Acid Infusion: Start an intravenous infusion of a specialized amino acid solution (containing lysine (B10760008) and arginine) 30-60 minutes prior to the ¹⁷⁷Lu-DOTATATE infusion.[4] This is crucial for renal protection. The amino acid infusion should continue for a total of 4 hours.[4]
-
¹⁷⁷Lu-DOTATATE Infusion: Administer the prescribed activity of ¹⁷⁷Lu-DOTATATE (typically 7.4 GBq or 200 mCi) intravenously over 30 minutes.[5]
-
Post-Infusion Monitoring: Monitor the patient for any adverse reactions during and after the infusion.
-
Radiation Safety: Advise the patient on radiation safety precautions to minimize exposure to others, especially children and pregnant women.[4]
Post-Treatment Follow-up:
-
Monitor blood counts and renal function regularly between treatment cycles.[4]
-
Treatment is typically repeated every 8-12 weeks for a total of 4 cycles.[5]
-
Assess treatment response using imaging (e.g., CT, MRI, and/or ⁶⁸Ga-DOTATATE PET/CT) after completion of the treatment course.[4]
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptor signaling pathway.
Experimental Workflow for In Vivo PRRT Study
Workflow for an in vivo PRRT study.
Clinical PRRT Administration Workflow
Clinical workflow for PRRT administration.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Radiolabeling Sandostatin Analogues with Gallium-68 for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) labeled somatostatin (B550006) analogues, such as Sandostatin derivatives (e.g., DOTATATE, DOTATOC), are crucial radiopharmaceuticals for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs).[1][2][3] NETs often overexpress somatostatin receptors (SSTRs), providing a specific target for these radiotracers.[1][3][4] The short half-life of ⁶⁸Ga (67.71 minutes) and its production from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator make it a practical choice for in-house radiopharmacies.[5][6][7]
This document provides detailed protocols for the radiolabeling of DOTA-conjugated somatostatin analogues with ⁶⁸Ga, along with quality control procedures and data presentation to guide researchers and professionals in the development and application of these imaging agents. The process involves the chelation of ⁶⁸Ga by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is conjugated to the somatostatin analogue.[4]
Signaling Pathway and Mechanism of Action
⁶⁸Ga-labeled somatostatin analogues bind to SSTRs, primarily SSTR2, which are highly expressed on the surface of well-differentiated neuroendocrine tumor cells.[8][9][10] Upon binding, the receptor-ligand complex is internalized. The accumulation of the positron-emitting ⁶⁸Ga at the tumor site allows for visualization and quantification of tumor burden using PET imaging. This "theranostic" approach not only aids in diagnosis and staging but also helps in selecting patients for Peptide Receptor Radionuclide Therapy (PRRT).[3][4][11]
References
- 1. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Application and dosimetric requirements for 68Ga-labeled somatostatin analogues in targeted radionuclide therapy for gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallium-68 generator - Wikipedia [en.wikipedia.org]
- 6. The Current Status of the Production and Supply of Gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Octreotide - Wikipedia [en.wikipedia.org]
- 9. Comparison of radiolabeled somatostatin analogs (DOTATATE, DOTANOC, and DOTATOC) in somatostatin receptor (SSTR) imaging for gastroenteropancreatic neuroendocrine neoplasms (GEP-NENs): a narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols for Chronic Sandostatin (Octreotide) Treatment of Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandostatin, the brand name for octreotide (B344500), is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It exhibits a longer half-life and similar pharmacological properties, primarily through its interaction with somatostatin receptors (SSTRs), with a high affinity for SSTR2.[1] In the central nervous system, somatostatin and its analogs are known to modulate neurotransmission and have been implicated in various neurological processes.[2] Chronic exposure to octreotide has been shown to influence neuronal cell expression and has potential neuroprotective effects.[2][3] These application notes provide detailed protocols for the chronic treatment of cultured primary neurons with Sandostatin, offering a framework to investigate its long-term effects on neuronal health, morphology, and synaptic integrity.
Key Signaling Pathways
Sandostatin exerts its effects by binding to SSTRs, which are G-protein coupled receptors. The activation of these receptors, particularly SSTR2, can trigger several downstream signaling cascades that influence neuronal function and survival. Key pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of the PI3K/Akt and MAPK signaling pathways. These pathways are crucial regulators of cell survival, apoptosis, and neurite outgrowth.
Figure 1: Sandostatin signaling pathways in neurons.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Sandostatin (octreotide) on neuronal and neuronal-like cells. It is important to note that much of the existing data comes from tumor cell lines, and effects on primary neurons may vary.
| Parameter | Cell Type | Octreotide Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability | |||||
| SH-SY5Y (differentiated) | 10 µM | 24 hours | Ameliorates Aβ-induced toxicity | [3] | |
| Primary Cortical Neurons | Not specified | Chronic | Improved viability in excitotoxicity models | [4] | |
| Apoptosis | |||||
| Caspase-3/7 Activity | SH-SY5Y (differentiated) | 10 µM | 24 hours | Ameliorates Aβ-induced increase | [3] |
| Apoptotic Neurons | Primary Hippocampal Neurons | Not specified | Not specified | Dose-dependent effects observed | [5] |
| Neurite Outgrowth | |||||
| Neurofilament Protein | Rat Cerebellar Granule Cells | Not specified | 1 day | 23% increase | [6] |
| Neurite Formation | Rat Cerebellar Granule Cells | Not specified | 8 hours | Increased percentage of cells with processes | [6] |
| Synaptic Proteins | |||||
| Synaptophysin | Primary Hippocampal Neurons | Not specified | Not specified | Potential for modulation | [7] |
| PSD-95 | Primary Hippocampal Neurons | Not specified | Not specified | Potential for modulation | [7] |
Note: The quantitative effects of chronic Sandostatin treatment on synaptic protein levels in primary neurons are not well-documented in the literature. The table indicates the potential for modulation based on the known roles of the signaling pathways activated by Sandostatin.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 units/mL) and DNase I (100 units/mL) in EBSS
-
Ovomucoid protease inhibitor with BSA
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine and Laminin (B1169045)
-
Sterile dissection tools, conical tubes, and cell culture plates/coverslips
Procedure:
-
Vessel Coating: Coat culture surfaces with 50 µg/mL Poly-D-lysine overnight at 37°C. The following day, rinse three times with sterile water and coat with 5 µg/mL laminin for at least 4 hours at 37°C.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the cortices from E18 embryos in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the cortical tissue to a solution of papain and DNase I and incubate for 20-30 minutes at 37°C.
-
Mechanical Dissociation: Stop the digestion by adding the ovomucoid protease inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan blue. Plate neurons at a density of 2 x 10^5 cells/cm² in pre-warmed complete Neurobasal medium.
-
Cell Maintenance: Incubate cultures at 37°C in a humidified 5% CO2 incubator. Perform a half-medium change every 3-4 days. For long-term cultures (beyond 1 week), consider adding fresh medium every 4 days and exchanging half of it every 8 days to maintain neuronal health.[8]
Figure 2: Workflow for primary cortical neuron culture.
Protocol 2: Chronic Sandostatin Treatment
This protocol outlines the chronic application of Sandostatin to established primary neuron cultures.
Materials:
-
Established primary neuron cultures (e.g., from Protocol 1, at 5-7 days in vitro)
-
Sandostatin (octreotide acetate) stock solution (e.g., 1 mM in sterile water)
-
Complete Neurobasal medium
Procedure:
-
Treatment Initiation: Begin treatment on mature neurons (typically 5-7 days in vitro) to allow for synapse formation.
-
Dose-Response: To determine the optimal concentration, treat cultures with a range of Sandostatin concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Chronic Application:
-
For continuous exposure, add the desired final concentration of Sandostatin to the culture medium.
-
During routine half-medium changes (every 3-4 days), replenish the Sandostatin concentration in the fresh medium to maintain a consistent level. Given that octreotide is stable in aqueous solution for extended periods, especially when refrigerated, replenishing with each media change is a sound approach.[9]
-
-
Treatment Duration: Continue the chronic treatment for the desired experimental period (e.g., 24h, 48h, 72h, 7 days, or longer).
-
Control Group: Maintain a parallel culture treated with the vehicle (sterile water) at the same volume as the highest Sandostatin concentration used.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of neurons as an indicator of cell viability.
Materials:
-
Treated and control neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Analysis of Apoptosis (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control neuron cultures
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Plate reader
Procedure:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Incubate the lysates with the caspase-3 substrate.
-
Measure the absorbance at 405 nm to quantify the release of p-nitroaniline (pNA).
-
Normalize caspase-3 activity to the total protein concentration.
Protocol 5: Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and branching.
Materials:
-
Treated and control neuron cultures on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Fix the cells with 4% PFA.
-
Permeabilize and block the cells.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to measure total neurite length, number of primary neurites, and branching points.
Figure 3: Experimental workflow for the neurite outgrowth assay.
Protocol 6: Western Blot Analysis of Synaptic Proteins
This protocol is for the quantitative analysis of presynaptic (synaptophysin) and postsynaptic (PSD-95) protein levels.
Materials:
-
Treated and control neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-synaptophysin, anti-PSD-95, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells and determine protein concentrations.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the loading control (β-actin).[10]
Conclusion
The provided protocols offer a comprehensive guide for investigating the long-term effects of Sandostatin on cultured primary neurons. By systematically assessing neuronal viability, apoptosis, neurite morphology, and synaptic protein expression, researchers can gain valuable insights into the potential therapeutic applications of Sandostatin in various neurological contexts. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of Sandostatin's role in neuronal function and health.
References
- 1. Neuron - Wikipedia [en.wikipedia.org]
- 2. Chronic exposure to either somatostatin (SS) or octreotide, a long-lasting SS analogue, affects SS expression in the postnatal visual cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Ameliorates β-Amyloid-Induced Cytotoxicity via the Regulation of CRMP2 Phosphorylation and Calcium Homeostasis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Somatostatin enhances neurofilament expression and neurite outgrowth in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Culturing adult rat hippocampal neurons with long-interval changing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The compatibility and stability of octreotide acetate in the presence of diamorphine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sandostatin® (Octreotide) Administration in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandostatin® (octreotide acetate) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It exerts its biological effects by binding to somatostatin receptors (SSTRs), which are often overexpressed in various tumor types. This has led to its widespread investigation as an anti-cancer agent in preclinical xenograft models. These application notes provide a comprehensive guide to the various administration routes of Sandostatin® in such models, offering detailed protocols and comparative data to aid in experimental design and execution.
Data Presentation: Quantitative Administration Parameters
The efficacy of Sandostatin® is highly dependent on the administration route, which influences its pharmacokinetic and pharmacodynamic properties. Below is a summary of quantitative data compiled from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Octreotide (B344500) in Rodent Models
| Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Subcutaneous (SC) | 100 µg/kg | 5.2 ng/mL | 0.4 hours | ~1.5 hours | High | [1] |
| Intravenous (IV) | 100 µg/kg | - | < 4 minutes | ~1.5 hours | 100% | [1] |
| Intraperitoneal (IP) | 15 µ g/rat | - | - | - | - | [2] |
| Continuous SC Infusion (Osmotic Pump) | 10 µg/kg/h | - | - | - | Sustained | [3] |
Note: Pharmacokinetic parameters can vary depending on the animal species, strain, and specific experimental conditions.
Table 2: Efficacy of Sandostatin® in Preclinical Xenograft Models
| Tumor Type | Xenograft Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | MiaPaCa-2 | Subcutaneous | 50 µ g/mouse , twice daily | 5 weeks | Significant | [3] |
| Breast Cancer | ZR-75-1 | Subcutaneous | 50 µ g/mouse , twice daily | 5 weeks | 52% reduction in tumor volume | [3] |
| Gastric Cancer | SGC-7901 | Subcutaneous | 100 µg/kg, daily | 8 weeks | 62.3% | [4] |
| Neuroblastoma | SH-SY5Y | Subcutaneous | 10 µ g/rat , twice daily | 10-12 days | Significant reduction in tumor volume and weight | [5] |
| Rectal Neuroendocrine Carcinoma | Human rectal NEC | Subcutaneous | Not specified | 6 weeks | Increased tumor necrosis and reduced microvessel density | [6] |
| Colon Cancer Liver Metastases | CC531 | Intraperitoneal | 15 µ g/rat , twice daily | 4 weeks | No significant effect (SSTR-negative) | [2] |
| Pancreatic Cancer Liver Metastases | CA-20948 | Intraperitoneal | 15 µ g/rat , twice daily | 4 weeks | Significant inhibition (SSTR-positive) | [2] |
| Human Colon Cancer | SW 620 | Continuous IP Infusion (Osmotic Pump) | 40 µg/kg/day | 14 days | Significant decrease in tumor volume and weight | [1] |
Experimental Protocols
General Considerations for Animal Studies
-
Animal Models: Immunocompromised mice (e.g., Nude, SCID) are commonly used for establishing xenografts.[3]
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously in the flank of the animal.[6] The tumor should be allowed to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.[3]
-
Controls: A control group receiving vehicle-only injections is essential for all studies.
Protocol 1: Subcutaneous (SC) Bolus Injection
Subcutaneous injection is the most common and straightforward method for administering Sandostatin® in preclinical models.[1]
Materials:
-
Sandostatin® (octreotide acetate) for injection
-
Sterile 0.9% saline or 5% dextrose in water (for dilution)
-
Sterile insulin (B600854) syringes with 27-30 gauge needles
-
Animal balance
Procedure:
-
Preparation of Sandostatin® Solution:
-
Allow the Sandostatin® vial to reach room temperature.
-
Reconstitute the lyophilized powder (if applicable) with the provided diluent or sterile saline.
-
Dilute the Sandostatin® solution to the desired final concentration with sterile saline. For example, to administer a 100 µg/kg dose to a 20g mouse in a 100 µL volume, the final concentration would be 20 µg/mL.
-
-
Administration:
-
Weigh the mouse to determine the exact injection volume.
-
Gently restrain the mouse.
-
Lift the skin on the back or flank to form a "tent."
-
Insert the needle into the base of the skin tent and inject the prepared Sandostatin® solution.[7]
-
Rotate the injection site for subsequent administrations to avoid irritation.[1]
-
Protocol 2: Intravenous (IV) Injection
Intravenous administration ensures 100% bioavailability and is suitable for pharmacokinetic studies or when a rapid onset of action is required.[1]
Materials:
-
Sandostatin® (octreotide acetate) for injection
-
Sterile 0.9% saline
-
Sterile syringes and 27-30 gauge needles
-
Mouse restrainer (optional, for tail vein injection)
Procedure:
-
Preparation of Sandostatin® Solution:
-
Prepare the Sandostatin® solution as described in the subcutaneous protocol, ensuring it is well-dissolved and free of particulates. For IV injection, further dilution may be necessary to achieve the desired volume for slow administration. A common dilution is 1 mL of octreotide with 1-9 mL of 0.9% sodium chloride.[8]
-
-
Administration (Tail Vein Injection):
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the Sandostatin® solution over 3-5 minutes.[8]
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Protocol 3: Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route for systemic drug delivery in rodent models.
Materials:
-
Sandostatin® (octreotide acetate) for injection
-
Sterile 0.9% saline
-
Sterile syringes and 25-27 gauge needles
Procedure:
-
Preparation of Sandostatin® Solution:
-
Prepare the Sandostatin® solution as described in the subcutaneous protocol.
-
-
Administration:
-
Gently restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the Sandostatin® solution into the peritoneal cavity.
-
Protocol 4: Continuous Infusion via Osmotic Pump
Continuous infusion using a subcutaneously or intraperitoneally implanted osmotic pump provides sustained drug delivery, maintaining stable plasma concentrations.[1]
Materials:
-
Sandostatin® (octreotide acetate)
-
Osmotic pumps (e.g., ALZET®) of the appropriate size and delivery rate
-
Sterile saline or other appropriate vehicle
-
Surgical instruments for implantation
-
Anesthesia and analgesics
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared Sandostatin® solution under sterile conditions.
-
-
Surgical Implantation (Subcutaneous):
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Surgical Implantation (Intraperitoneal):
-
Anesthetize the mouse.
-
Make a small midline incision through the skin and abdominal wall.
-
Insert the filled osmotic pump into the peritoneal cavity.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Mandatory Visualization
Somatostatin Receptor Signaling Pathway
References
- 1. novartis.com [novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic Antitumor Effects of 177Lu-Octreotide Combined with an ALK Inhibitor in a High-Risk Neuroblastoma Xenograft Model [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cpeg-gcep.net [cpeg-gcep.net]
- 8. emed.ie [emed.ie]
Application Note: Quantification of Sandostatin (Octreotide) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Sandostatin® (octreotide) is a synthetic, long-acting cyclic octapeptide analog of the natural hormone somatostatin (B550006).[1] It is pharmacologically more potent than somatostatin and is used in the treatment of acromegaly to reduce levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[2][3] It is also indicated for managing symptoms like severe diarrhea and flushing associated with metastatic carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas).[2][3] Given its therapeutic importance and low circulating plasma concentrations, a highly sensitive and selective analytical method is crucial for pharmacokinetic (PK) and toxicokinetic studies.[4][5] This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of octreotide (B344500) in human plasma.
Mechanism of Action Octreotide mimics the action of natural somatostatin by binding to somatostatin receptors (SSTRs), which are prevalent on many types of neuroendocrine tumor cells.[6] This binding activates an inhibitory G-protein, which in turn inhibits the adenylyl cyclase enzyme. The subsequent decrease in intracellular cyclic AMP (cAMP) levels leads to the suppression of hormone secretion, including Growth Hormone (GH), glucagon, insulin, serotonin, and vasoactive intestinal peptide (VIP).[3][7]
Caption: Simplified Signaling Pathway of Sandostatin (Octreotide).
Experimental Protocols
This protocol outlines a method employing Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Materials and Reagents
-
Octreotide Acetate reference standard
-
Internal Standard (IS): Leuprolide, Triptorelin, or isotopically labeled octreotide.[1][8][9]
-
Human Plasma (K2EDTA)
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid, Phosphoric Acid, Ammonium (B1175870) Hydroxide, Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Oasis WCX µElution SPE Plate
2. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare a 1.0 mg/mL stock solution of Octreotide Acetate in deionized water. Prepare a separate stock solution for the internal standard (e.g., 1.0 ng/mL of Leuprolide).[1][10]
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to create working solutions for calibration and QC samples.[10]
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 5 pg/mL to 2000 pg/mL).[1][10] Prepare a minimum of six non-zero calibration standards, a blank (plasma without analyte or IS), a zero sample (plasma with IS only), and QC samples at low, medium, and high concentrations.
3. Sample Preparation: Solid-Phase Extraction (SPE) This protocol is adapted from established methods for octreotide extraction.[1][9][10]
-
Pre-treatment: To a 200 µL aliquot of the plasma sample (or standard/QC), add 50 µL of the internal standard working solution. Then, add 200 µL of 4% phosphoric acid and vortex for approximately 1 minute.[1][10]
-
SPE Plate Conditioning: Condition the wells of the WCX µElution SPE plate with 200 µL of methanol, followed by equilibration with 200 µL of water.[1][10]
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Elution: Elute the analyte and internal standard with 50 µL of 1% trifluoroacetic acid in 75:25 acetonitrile/water (v/v) into a clean collection plate.[1][10]
-
Final Dilution: Dilute the eluate with 150 µL of water, vortex for 3 minutes, and inject the sample into the UHPLC-MS/MS system.[1][10]
Caption: LC-MS/MS Experimental Workflow for Octreotide Quantification.
4. LC-MS/MS Conditions
| LC Parameters | Condition |
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC C18 Column (e.g., 1.7 µm particle size)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient appropriate for peptide separation (specifics to be optimized) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS/MS Parameters | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent tandem quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| MRM Transitions | Octreotide: m/z 510.3 > 120[5][11] Leuprolide (IS): m/z specific to standard |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Temp. | ~500 °C |
| Collision Gas | Argon |
Quantitative Data and Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating excellent performance for the quantification of octreotide in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 2000 pg/mL | [1] |
| 0.025 - 25.0 ng/mL | [9] | |
| 0.05 - 50.0 ng/mL | [8] | |
| 0.5 - 640 pg/mL | ||
| LLOQ | 5.0 pg/mL | [1] |
| 0.025 ng/mL | [9] | |
| 0.5 ng/mL | [11] | |
| Correlation Coefficient (r²) | >0.999 | [1] |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 2.95% | [8] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 8.37% | [8] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±1.93% | [9] |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Result | Reference |
| Extraction Recovery | ~73% | [9] |
| 65.7% to 73.2% | [9] | |
| 79.7% to 84.5% | [11] | |
| Matrix Effect | No significant matrix effects observed.[1][9] | [1][9] |
Conclusion This application note provides a comprehensive protocol for the sensitive and selective quantification of Sandostatin (octreotide) in human plasma using LC-MS/MS. The method utilizes a robust solid-phase extraction procedure for sample clean-up and demonstrates excellent linearity, accuracy, and precision across a wide dynamic range. The low picogram-per-milliliter limit of quantification makes this method highly suitable for clinical and preclinical pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. Sandostatin: Uses, side effects, dosage, how to use, and more [medicalnewstoday.com]
- 3. novartis.com [novartis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. Drug Details [gisttrials.org]
- 8. Determination of long-acting release octreotide, an octapeptide analogue of somatostation, in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with Radiolabeled Sandostatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for in vivo imaging techniques utilizing radiolabeled Sandostatin and its analogs. This powerful molecular imaging approach is instrumental in the diagnosis, staging, and treatment planning of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin (B550006) receptors (SSTRs).
Introduction to Radiolabeled Sandostatin Imaging
Sandostatin (octreotide) is a synthetic analog of the natural hormone somatostatin.[1][2] Its utility in nuclear medicine stems from its ability to bind with high affinity to SSTRs, particularly subtypes 2 and 5, which are frequently overexpressed on the cell membranes of various tumors.[3][4] By labeling Sandostatin or its derivatives (e.g., DOTATOC, DOTATATE) with a radionuclide, it is possible to visualize and quantify the distribution of these receptors in vivo using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[5][6][7]
The choice of radionuclide dictates the imaging modality. Gamma emitters such as Indium-111 (111In) are used for SPECT imaging, while positron emitters like Gallium-68 (68Ga) are employed for the higher resolution and more quantitative PET imaging.[5][6][8] Furthermore, therapeutic radionuclides, such as Yttrium-90 (90Y) and Lutetium-177 (177Lu), can be chelated to somatostatin analogs for Peptide Receptor Radionuclide Therapy (PRRT), a targeted form of treatment for SSTR-positive tumors.[9][10][11][12]
Key Applications
Radiolabeled Sandostatin imaging is a cornerstone in the management of neuroendocrine tumors, with applications including:
-
Localization of Primary and Metastatic NETs: Detecting and localizing various neuroendocrine tumors such as carcinoid tumors, gastrinomas, insulinomas, and glucagonomas.[5]
-
Staging and Restaging of Disease: Assessing the extent of tumor spread and monitoring for disease recurrence.[5][13]
-
Therapeutic Planning: Selecting patients who are candidates for PRRT by confirming SSTR expression in tumor lesions.[3][5][13]
-
Evaluation of Treatment Response: Assessing the efficacy of treatments like somatostatin analog therapy.[5]
-
Imaging of Other SSTR-Positive Tumors: Including meningiomas, medullary thyroid carcinoma, and small cell lung cancer.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used radiolabeled Sandostatin analogs in clinical imaging protocols.
Table 1: Administered Activities for Diagnostic Imaging
| Radiopharmaceutical | Radioisotope | Imaging Modality | Typical Adult Administered Activity |
| 111In-pentetreotide (OctreoScan®) | Indium-111 (111In) | SPECT/CT | 6 mCi (222 MBq)[15][16] |
| 68Ga-DOTATATE / DOTATOC | Gallium-68 (68Ga) | PET/CT | 84 - 196 MBq (2.3 - 5.3 mCi)[11] |
| 99mTc-HYNIC-TOC | Technetium-99m (99mTc) | SPECT/CT | Not specified in provided results |
Table 2: Imaging Time Points Post-Injection
| Radiopharmaceutical | 4-6 hours | 24 hours | 48 hours | 60-90 minutes |
| 111In-pentetreotide (OctreoScan®) | Yes[15][17] | Yes[15][17] | If necessary[17] | No |
| 68Ga-DOTATATE / DOTATOC | No | No | No | Yes[11][18] |
Table 3: Pharmacokinetic Properties
| Parameter | Sandostatin (Octreotide) |
| Absorption | Rapid and complete after subcutaneous injection.[19] |
| Peak Plasma Concentration | Reached 0.4 hours after subcutaneous injection.[19] |
| Elimination Half-Life | 1.7 to 1.9 hours.[19] |
| Excretion | Approximately 32% excreted unchanged in the urine.[19] |
Experimental Protocols
Protocol 1: In Vivo SPECT/CT Imaging with 111In-pentetreotide (OctreoScan®)
This protocol outlines the procedure for localizing primary and metastatic neuroendocrine tumors using 111In-pentetreotide scintigraphy.
1. Patient Preparation:
-
Medication Adjustment: If clinically permissible, discontinue short-acting octreotide (B344500) therapy for 24 hours and long-acting octreotide (e.g., Sandostatin LAR) for 4-6 weeks prior to the administration of 111In-pentetreotide to avoid receptor blockade.[15][17]
-
Hydration: Encourage the patient to be well-hydrated to enhance the renal clearance of the radiopharmaceutical.
-
Laxatives: A mild laxative may be administered on the day of injection to reduce bowel activity, which can interfere with image interpretation.
-
Insulinoma Precaution: For patients with suspected insulinoma, an intravenous glucose solution (e.g., D5W) should be administered before and during the injection to prevent hypoglycemia.
2. Radiopharmaceutical Administration:
-
Dose: Administer 6 mCi (222 MBq) of 111In-pentetreotide intravenously.[15]
-
Quality Control: Assay the dose using a dose calibrator.[15]
3. Image Acquisition:
-
Imaging Schedule: Perform imaging at 4 and 24 hours post-injection.[15][17] Delayed imaging at 48 hours may be performed if necessary to clarify bowel activity.
-
Instrumentation: Use a gamma camera equipped with medium-energy collimators.[15]
-
Planar Imaging:
-
SPECT/CT Imaging:
4. Image Processing and Analysis:
-
Reconstruct SPECT images using an iterative algorithm (e.g., OSEM).[15]
-
Fuse SPECT and CT images for precise localization of radiotracer uptake.
-
Analyze images for areas of abnormal focal uptake, which is indicative of SSTR-positive tissue. Normal physiological uptake is seen in the pituitary gland, thyroid, liver, spleen, and kidneys, with excretion through the urinary tract and bowel.[16]
Protocol 2: In Vivo PET/CT Imaging with 68Ga-DOTATATE
This protocol describes the use of 68Ga-DOTATATE PET/CT for high-resolution imaging of SSTR-expressing tumors.
1. Patient Preparation:
-
Medication Adjustment: If feasible, short-acting somatostatin analogs should be discontinued (B1498344) for 24 hours before imaging. For patients on long-acting analogs, imaging should be scheduled just prior to their next dose.[18]
-
Fasting and Hydration: No fasting is required. Patients should be encouraged to drink water and void frequently after the injection to reduce radiation exposure.[18]
2. Radiopharmaceutical Administration:
-
Radiolabeling: 68Ga-DOTATATE is typically prepared on-site using an automated synthesis module and a 68Ge/68Ga generator.[6]
-
Dose: Administer 100-200 MBq of 68Ga-DOTATATE intravenously.
-
Uptake Time: Allow for an uptake period of 40-90 minutes.[11][18]
3. Image Acquisition:
-
Instrumentation: Use a PET/CT scanner.
-
Patient Positioning: Position the patient supine with arms raised above the head.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can also be acquired as part of the same session.[11]
-
PET Scan:
-
Acquire a static emission scan from the vertex to the mid-thigh.
-
Acquisition time is typically 2-4 minutes per bed position.
-
4. Image Processing and Analysis:
-
Reconstruct PET images, correcting for attenuation, scatter, and radioactive decay.
-
Co-register PET and CT images.
-
Analyze images for focal areas of increased radiotracer uptake. Quantitative analysis using Standardized Uptake Values (SUV) can be performed to assess the intensity of uptake in tumors and normal tissues.
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for In Vivo Imaging
Caption: In vivo imaging workflow.
References
- 1. Treatment with Sandostatin and in vivo localization of tumors with radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 4. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Dosimetry for treatment with radiolabelled somatostatin analogues. A review. | Semantic Scholar [semanticscholar.org]
- 10. Dosimetry for treatment with radiolabelled somatostatin analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multimodal Imaging for Early Functional Response Assessment of 90Y-/177Lu-DOTATOC Peptide Receptor Targeted Radiotherapy with DW-MRI and 68Ga-DOTATOC-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dosimetry for treatment with radiolabelled somatostatin analogues. A review - ProQuest [proquest.com]
- 13. nuclearmed.org [nuclearmed.org]
- 14. Somatostatin receptor-targeted radiopeptide therapy with 90Y-DOTATOC and 177Lu-DOTATOC in progressive meningioma: long-term results of a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. temiprotocols.org [temiprotocols.org]
- 16. radiology.wisc.edu [radiology.wisc.edu]
- 17. radiology.unm.edu [radiology.unm.edu]
- 18. radiology.unm.edu [radiology.unm.edu]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Autoradiography Using Sandostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro receptor autoradiography to visualize and quantify somatostatin (B550006) receptors (SSTRs) using radiolabeled Sandostatin® (octreotide) and its analogs. This technique is crucial for preclinical research and drug development, enabling the characterization of SSTR distribution and density in various tissues.
Introduction
Somatostatin receptors are overexpressed in numerous cell types, particularly in many neuroendocrine tumors (NETs).[1][2] Sandostatin and its analogs are synthetic peptides that bind with high affinity to these receptors, making their radiolabeled versions powerful tools for in vivo imaging and radionuclide therapy, as well as for in vitro research.[3][4] Autoradiography using these radiolabeled analogs allows for the precise localization and quantification of SSTRs in tissue sections.[5][6][7]
Data Presentation
The binding affinities of various somatostatin analogs for the five human somatostatin receptor subtypes (SSTR1-5) are summarized below. These values, typically presented as IC50 (the concentration of a drug that is required for 50% inhibition in vitro), are critical for selecting the appropriate analog for specific research or therapeutic goals.[8][9][10][11]
| Analog | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | >1000 | 0.6 | 1.1 | >1000 | 1.3 |
| Octreotide (B344500) (Sandostatin®) | >1000 | 0.8 | 30.3 | >1000 | 5.2 |
| Lanreotide | >1000 | 1.1 | 14.2 | >1000 | 2.5 |
| Pasireotide (SOM230) | 1.5 | 1.0 | 0.2 | >100 | 0.1 |
| [111In-DTPA]octreotide | >1000 | 2.2 | 26.5 | >1000 | 13.8 |
| [177Lu-DOTA]TATE | >1000 | 0.2 | 6.3 | >1000 | 100 |
Note: IC50 values can vary between studies depending on the specific experimental conditions, cell lines, and radioligands used.
Experimental Protocols
In Vitro Receptor Autoradiography Protocol
This protocol outlines the key steps for performing in vitro receptor autoradiography using a radiolabeled somatostatin analog, such as [125I-Tyr3]-octreotide.
1. Tissue Preparation
-
Harvest fresh tissues of interest and immediately freeze them in isopentane (B150273) pre-cooled with dry ice or liquid nitrogen to minimize ice crystal formation.[12]
-
Store the frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.[13][14]
-
Thaw-mount the sections onto gelatin-coated or charged microscope slides.[13]
-
Store the slide-mounted sections desiccated at -80°C until use.[13]
2. Pre-incubation
-
Bring the slides to room temperature.
-
To rehydrate the tissue and remove endogenous ligands, pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 30 minutes at room temperature with gentle agitation.[13]
3. Incubation
-
Prepare the incubation buffer containing the radiolabeled somatostatin analog (e.g., [125I-Tyr3]-octreotide) at the desired concentration (typically in the low nanomolar range, which should be determined through saturation binding experiments). The buffer can be similar to the pre-incubation buffer, often with the addition of a protease inhibitor cocktail and 0.1% Bovine Serum Albumin (BSA).
-
For determining total binding , incubate a set of slides with the radioligand solution.
-
For determining non-specific binding , incubate an adjacent set of slides with the radioligand solution containing an excess (e.g., 1 µM) of unlabeled octreotide or another suitable competitor.[14]
-
Incubate the sections for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]
4. Washing
-
Following incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13][14]
-
Perform multiple short washes (e.g., three washes of 5 minutes each).[13]
-
A final brief rinse in ice-cold deionized water can be performed to remove buffer salts.[13]
5. Drying and Exposure
-
Dry the sections quickly under a stream of cool, dry air.
-
Appose the dried sections to a phosphor imaging screen or autoradiographic film in a light-tight cassette.[13][14] Include calibrated radioactive standards to enable quantification of the receptor density.[12]
-
Expose the screen or film for a duration determined by the specific activity of the radioligand and the density of the receptors (typically ranging from hours to days).[13]
6. Imaging and Data Analysis
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.[15][16]
-
Quantify the signal intensity in specific regions of interest using appropriate image analysis software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.[14]
-
Using the calibrated standards, convert the signal intensity values to receptor density (e.g., fmol/mg tissue).
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs).[1][17] Upon binding of a somatostatin analog, the receptor activates an associated inhibitory G-protein (Gi), leading to a cascade of intracellular events.[1][18] The primary signaling pathways include the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[1][19] Other pathways involve the activation of phosphotyrosine phosphatases (PTPs) and the regulation of the mitogen-activated protein kinase (MAPK) pathway, which can influence cell proliferation and apoptosis.[19][20][21]
Autoradiography Experimental Workflow
The following diagram illustrates the sequential steps involved in the in vitro autoradiography protocol for Sandostatin analogs.
References
- 1. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. somatostatin signaling pathway Gene Ontology Term (GO:0038170) [informatics.jax.org]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin receptor imaging with 123I-Tyr3-Octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic mapping of somatostatin receptors in the rat central nervous system and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative autoradiography of somatostatin receptors in the rat limbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]
- 9. [177Lu-DOTA0,Tyr3]octreotate: comparison with [111In-DTPA0]octreotide in patients | springermedicine.com [springermedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Autoradiography [fz-juelich.de]
- 15. A novel quantitative receptor autoradiography and in situ hybridization histochemistry technique using storage phosphor screen imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative phosphor imaging autoradiography of radioligands for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Selective regulation of somatostatin receptor subtype signaling: evidence for constitutive receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Sandostatin® (Octreotide Acetate) in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandostatin® (octreotide acetate) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It exerts its effects by binding to somatostatin receptors (SSTRs), which are overexpressed in various tumor types, particularly neuroendocrine tumors (NETs).[1][2] This document provides detailed application notes and experimental protocols for the use of Sandostatin® in oncology research, focusing on its mechanism of action, and in vitro and in vivo experimental designs.
Mechanism of Action
Octreotide (B344500) exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, SSTR5.[1] The binding of octreotide to these G-protein coupled receptors triggers a cascade of intracellular events, leading to:
-
Inhibition of Hormonal Secretion: Octreotide effectively suppresses the secretion of various hormones and bioactive peptides from tumors, alleviating symptoms associated with conditions like carcinoid syndrome.[2][3]
-
Antiproliferative Effects: Octreotide can directly inhibit tumor cell growth through the activation of phosphotyrosine phosphatases and modulation of the PI3K/Akt and MAPK/ERK signaling pathways.[4][5] It can also indirectly inhibit tumor growth by suppressing the release of growth factors and hormones.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of Sandostatin®.
Table 1: In Vitro Efficacy of Octreotide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| H69 | Small Cell Lung Cancer | > 300 µM | [6] |
| AR42J | Pancreatic Carcinoma | ~0.37-0.47 nM (binding affinity) | [7] |
Note: IC50 data for octreotide is not widely available in public literature, as its primary effect is often cytostatic rather than cytotoxic. The provided data for H69 cells shows a lack of direct cytotoxic effect at high concentrations.
Table 2: Clinical Efficacy of Sandostatin® LAR in Neuroendocrine Tumors (PROMID Study) [7][8][9][10][11]
| Endpoint | Sandostatin® LAR (n=42) | Placebo (n=43) | Hazard Ratio (95% CI) | p-value |
| Median Time to Tumor Progression | 14.3 months | 6.0 months | 0.34 (0.20-0.59) | 0.000072 |
| Stable Disease at 6 months | 66.7% | 37.2% | N/A | N/A |
| Median Overall Survival | 84.7 months | 83.7 months | 0.83 (0.47-1.46) | 0.51 |
Table 3: Clinical Efficacy of ¹⁷⁷Lu-Dotatate plus Octreotide (NETTER-1 Study) [4][6][12][13][14]
| Endpoint | ¹⁷⁷Lu-Dotatate + Octreotide LAR (n=117) | High-Dose Octreotide LAR (n=114) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 8.4 months | 0.21 (0.13-0.34) | < 0.0001 |
| Objective Response Rate (CR+PR) | 18.8% | 3.0% | N/A | < 0.0004 |
| Median Overall Survival | 48.0 months | 36.3 months | 0.84 (0.60-1.17) | 0.30 |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of octreotide on the metabolic activity of cancer cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Octreotide acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15]
-
Prepare serial dilutions of octreotide in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the octreotide dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of apoptosis, in cells treated with octreotide.
-
Materials:
-
Cells cultured on coverslips or slides
-
Octreotide acetate
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with octreotide for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash cells with PBS.
-
Incubate cells with permeabilization solution for 2 minutes on ice.
-
Wash cells with PBS.
-
Apply the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17][18]
-
Wash cells with PBS.
-
Mount the coverslips with a mounting medium containing a counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
3. Somatostatin Receptor Binding Assay
This protocol determines the binding affinity of octreotide to its receptors on cancer cells.
-
Materials:
-
Cancer cell line expressing SSTRs (e.g., AR4-2J)
-
Cell membrane preparation from the cell line
-
Radiolabeled octreotide analog (e.g., [¹²⁵I]Tyr³-octreotide)
-
Unlabeled octreotide acetate
-
Binding buffer
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare cell membranes from the SSTR-expressing cell line.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.[19]
-
Add a fixed concentration of radiolabeled octreotide to each well.
-
Add increasing concentrations of unlabeled octreotide to compete with the radiolabeled ligand.
-
Incubate the plate at an optimal temperature and time to reach binding equilibrium.[19]
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of unlabeled octreotide to determine the IC50 value.
-
In Vivo Xenograft Model
This protocol describes the establishment of a neuroendocrine tumor xenograft model to evaluate the in vivo efficacy of Sandostatin®.
-
Materials:
-
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[21]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Reconstitute Sandostatin® LAR Depot according to the manufacturer's instructions.
-
Administer Sandostatin® LAR via intramuscular injection, typically in the gluteal muscle.[22] The recommended dose for preclinical studies may vary and should be optimized.
-
The control group should receive a vehicle injection.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, excise the tumors and weigh them.
-
Tumor tissue can be used for further analysis (e.g., histology, biomarker analysis).
-
-
Visualizations
Caption: Sandostatin signaling pathway in a cancer cell.
Caption: Workflow for in vivo xenograft studies.
Caption: Relationship between receptor binding and effects.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 4. NETTER-1 Trial Final Overall Survival Analysis of Lu-177 Dotatate Plus Long-Acting Octreotide vs High-Dose Long-Acting Octreotide for Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Placebo-Controlled, Double-Blind, Prospective, Randomized Study on the Effect of Octreotide LAR in the Control of Tumor Growth in Patients with Metastatic Neuroendocrine Midgut Tumors (PROMID): Results of Long-Term Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [carcinoid.org]
- 9. karger.com [karger.com]
- 10. ascopubs.org [ascopubs.org]
- 11. droracle.ai [droracle.ai]
- 12. 177Lu-Dotatate plus long-acting octreotide versus high‑dose long-acting octreotide in patients with midgut neuroendocrine tumours (NETTER-1): final overall survival and long-term safety results from an open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahpba.org [ahpba.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. TUNEL Apoptosis Protocol [immunohistochemistry.us]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
Application Notes and Protocols for Preclinical Studies of Sandostatine in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic potential of Sandostatine (octreotide) in combination with conventional chemotherapy agents. The protocols outlined below are based on established methodologies and findings from various preclinical investigations.
Introduction
Sandostatine, a synthetic analog of the natural hormone somatostatin (B550006), exerts its biological effects by binding to somatostatin receptors (SSTRs), which are often overexpressed in various tumor types. Its mechanism of action involves the inhibition of hormone secretion, as well as direct anti-proliferative and pro-apoptotic effects on cancer cells. The combination of Sandostatine with traditional chemotherapy presents a promising strategy to enhance therapeutic efficacy, potentially through synergistic interactions that augment cytotoxicity and overcome drug resistance.
Mechanism of Action and Rationale for Combination Therapy
Sandostatine's anti-cancer effects are primarily mediated through SSTRs, with a high affinity for SSTR2 and SSTR5. Activation of these receptors can trigger several downstream signaling cascades, including the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell survival and proliferation. By modulating these pathways, Sandostatine can induce cell cycle arrest and apoptosis.
The rationale for combining Sandostatine with chemotherapy is based on the potential for synergistic anti-tumor activity. Chemotherapeutic agents often induce cellular stress and damage, and Sandostatine may lower the threshold for apoptosis by inhibiting pro-survival signals. This can lead to enhanced cancer cell killing, potentially allowing for the use of lower, less toxic doses of chemotherapy.
Data Presentation: In Vitro Synergistic Effects
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of octreotide (B344500) in combination with various chemotherapy agents.
| Cancer Type | Cell Line | Chemotherapy Agent | Key Findings | Synergy Data |
| Pancreatic Cancer | AR42J | Doxorubicin | Synergistically enhanced anti-proliferative effects. | Synergistic interaction observed. |
| Pancreatic Cancer | AR42J | 5-Fluorouracil | Additive to synergistic interactions at high concentrations. | Additive to Synergistic. |
| Pancreatic Cancer | AR42J | Taxol | Synergistically enhanced anti-proliferative effects. | Synergistic interaction observed. |
| Anaplastic Thyroid Cancer | 8305C (Side Population) | Cisplatin (B142131) | Suppressed proliferation. The IC50 of 8305C-SP cells to cisplatin decreased from 47.83 µM to 10.44 µM when combined with 10 µM octreotide. | Synergistic. |
| Ovarian Cancer | SKOV3-DDP (Cisplatin-resistant) | Cisplatin | Octreotide at concentrations of 2.5-20 µg/ml significantly reduced the IC50 of cisplatin and promoted apoptosis. | Reversal of cisplatin resistance. |
| Prostate and Breast Cancer | Multiple cell lines | Docetaxel | Combination induced apoptosis in a synergistic manner. | Synergistic. |
Experimental Protocols
In Vitro Studies
1. Cell Viability Assessment: MTT Assay
This protocol describes how to assess the effect of Sandostatine in combination with a chemotherapeutic agent on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Sandostatine (octreotide acetate)
-
Chemotherapeutic agent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of Sandostatine, the chemotherapeutic agent, and the combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy can be assessed using software that calculates a Combination Index (CI).
-
2. Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol details the use of flow cytometry to quantify apoptosis in cells treated with Sandostatine and chemotherapy.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with Sandostatine, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
3. Analysis of Signaling Pathways: Western Blot
This protocol is for assessing changes in key signaling proteins following treatment.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, SSTR2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
-
In Vivo Studies
Generalized Protocol for a Tumor Xenograft Model
This protocol provides a general framework. Specific parameters such as cell number, mouse strain, and treatment regimen should be optimized for each study.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sandostatine
-
Chemotherapeutic agent
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or medium, potentially mixed with Matrigel to improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration:
-
Control Group: Administer vehicle.
-
Sandostatine Group: Administer Sandostatine (e.g., via subcutaneous injection daily or as a long-acting formulation).
-
Chemotherapy Group: Administer the chemotherapeutic agent according to a standard preclinical dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Combination Group: Administer both Sandostatine and the chemotherapeutic agent. The timing of administration (concurrent or sequential) should be a key variable to investigate.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare tumor volumes and weights between groups to assess treatment efficacy and synergy.
-
Mandatory Visualization
Caption: Sandostatine Signaling Pathway.
Caption: Synergistic Interaction of Sandostatine and Chemotherapy.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Model Workflow.
Long-Term Sandostatin® (Octreotide) Administration Protocols for Rat Models: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of Sandostatin® (octreotide), a somatostatin (B550006) analog, in rat models. The information is intended to guide researchers in designing and executing studies requiring sustained octreotide (B344500) exposure.
Introduction
Sandostatin® (octreotide) is a synthetic octapeptide with pharmacologic actions mimicking those of the natural hormone somatostatin. It is a potent inhibitor of the secretion of various hormones, including growth hormone. Long-term administration in rat models is crucial for preclinical studies in oncology, endocrinology, and other fields. This document outlines protocols for three common methods of long-term administration: subcutaneous injection, continuous subcutaneous infusion via osmotic pumps, and intramuscular injection of a long-acting release (LAR) formulation.
Data Presentation: Quantitative Parameters for Long-Term Administration
The following tables summarize key quantitative data for long-term Sandostatin® administration in rats, compiled from various studies.
Table 1: Dosage and Frequency for Immediate-Release Octreotide
| Administration Route | Dosage Range (per administration) | Frequency | Study Duration | Reference |
| Subcutaneous (SC) | 10 - 100 µg/kg | Twice daily | Up to 12 weeks | [1] |
| Subcutaneous (SC) | 20 µg/kg/day | Daily | 5 days pre-op to 8 days post-op | [2] |
| Intramuscular (IM) | 10 µg/kg | Twice a day | 14 days | [3] |
Table 2: Parameters for Continuous Subcutaneous Infusion via Osmotic Pump
| Pump Model | Delivery Rate | Dosage | Duration | Reference |
| Osmotic Minipump | 1 µg/kg/h | Continuous | 48 hours | [4] |
| Osmotic Minipump | 3 - 6 µ g/day | Continuous | 28 days | [5] |
| Osmotic Minipump | Up to 25 µg/kg/day | Continuous | 4 months to 5.9 years | [6] |
Table 3: Parameters for Long-Acting Release (LAR) Depot Formulation
| Administration Route | Dosage | Frequency | Study Duration | Reference |
| Intramuscular (IM) | 2.5 mg | Every 4 weeks | 21-24 weeks | [7] |
| Intramuscular (IM) | 20 mg | Every 28 days | 3 to 12 months | [8] |
Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection of Immediate-Release Octreotide
This protocol is suitable for studies requiring intermittent dosing.
Materials:
-
Sandostatin® (octreotide acetate) solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal restraining device (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental environment. Proper restraint is crucial to minimize stress and ensure accurate dosing.
-
Dose Preparation: Aseptically withdraw the calculated volume of octreotide solution into a sterile syringe fitted with a new sterile needle.
-
Injection Site Preparation: The recommended site for subcutaneous injection in rats is the loose skin over the dorsal scapular (shoulder blade) region.[9] Swab the injection site with 70% ethanol and allow it to air dry.
-
Injection Technique:
-
Gently lift a fold of skin at the prepared site to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle.[9]
-
Slightly aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze if necessary.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic effects. Rotate injection sites for subsequent injections.
Protocol 2: Continuous Subcutaneous Infusion via Osmotic Minipumps
This method ensures steady-state plasma concentrations of octreotide for long-term studies.
Materials:
-
Sandostatin® (octreotide acetate)
-
Sterile vehicle (e.g., saline)
-
Osmotic minipumps (e.g., ALZET®) of appropriate size and delivery rate
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Sutures or wound clips
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the prepared octreotide solution under sterile conditions. The concentration will depend on the desired dose rate and the pump's flow rate. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.[10]
-
Surgical Implantation:
-
Anesthetize the rat using an approved anesthetic agent.
-
Shave and disinfect the surgical site, typically on the back between the scapulae.[10]
-
Make a small incision and create a subcutaneous pocket using blunt dissection.[11]
-
Insert the primed osmotic minipump into the pocket, delivery portal first.[11][12]
-
Close the incision with sutures or wound clips.[11]
-
-
Post-operative Care: Administer analgesics as required. Monitor the animal for signs of pain, distress, or infection at the surgical site.[10] The study will continue for the delivery duration of the osmotic minipump (e.g., 2, 4, or 6 weeks).[10]
Protocol 3: Intramuscular (IM) Injection of Sandostatin LAR® Depot
This protocol is for the administration of the long-acting release formulation, providing sustained release over several weeks.
Materials:
-
Sandostatin LAR® Depot kit (contains microspheres and vehicle)
-
Sterile syringes and needles (21-23 gauge for rats)
-
70% ethanol
-
Animal restraints
Procedure:
-
Reconstitution of the Formulation:
-
Allow the Sandostatin LAR® vial and the vehicle syringe to come to room temperature for at least 30 minutes.[7][13]
-
Inject the entire contents of the vehicle syringe into the vial containing the octreotide microspheres.[7]
-
Gently swirl the vial to ensure a uniform suspension. Do not shake vigorously.[7] The suspension should have a milky-white appearance.
-
Draw the entire contents of the vial back into the syringe immediately before injection.[7]
-
-
Animal Preparation and Injection:
-
Properly restrain the animal.
-
The primary sites for intramuscular injection in rats are the quadriceps or gluteal muscles.[9]
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Insert the needle deep into the muscle mass at a 90-degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel. If blood appears, withdraw and select a new site.[9]
-
Inject the suspension slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-injection Monitoring: Monitor the rat for any immediate adverse reactions, pain, or lameness.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Octreotide exerts its effects by binding primarily to somatostatin receptors SSTR2 and SSTR5.[14] This interaction activates multiple downstream signaling pathways, leading to the inhibition of hormone secretion and cell proliferation.
Caption: Octreotide signaling via SSTR2 and SSTR5.
Experimental Workflow for Long-Term Administration
The following diagram illustrates a typical workflow for a long-term study involving Sandostatin® administration in rats.
Caption: General experimental workflow.
Potential Side Effects and Considerations in Long-Term Studies
Prolonged administration of octreotide in rats has been associated with several side effects that researchers should monitor.
-
Injection Site Reactions: Repeated subcutaneous injections at the same site can cause irritation and, in long-term studies, have been associated with the formation of sarcomas or squamous cell carcinomas in rats.[15][16] Rotating injection sites is crucial to mitigate this risk.
-
Wound Healing: Octreotide has been shown to have adverse effects on wound healing in rats, comparable in magnitude to steroids.[2][17] This should be a consideration in studies involving surgical procedures.
-
Gastrointestinal Effects: While generally mild, gastrointestinal side effects such as diarrhea, abdominal pain, and nausea may occur, particularly at the beginning of treatment.[18][19]
-
Metabolic Changes: Octreotide can alter the balance of insulin, glucagon, and growth hormone, potentially leading to hypoglycemia or hyperglycemia.[18][19]
-
Thyroid Function: Suppression of thyroid-stimulating hormone (TSH) may occur, potentially leading to hypothyroidism.[15][18]
-
Biliary System: In clinical use, octreotide is associated with cholelithiasis (gallstones) due to inhibition of gallbladder contractility.[15][19] While less documented in rat studies, it remains a potential long-term effect.
Researchers should establish a clear monitoring plan to track animal health and well-being throughout the study, including regular body weight measurements and observation for clinical signs of adverse effects.
References
- 1. drugs.com [drugs.com]
- 2. The adverse effects of octreotide on the healing of colonic anastomoses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Effects of octreotide, a somatostatin analogue, on initiation of pancreatic carcinogenesis in hamsters with N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of long-term, continuous subcutaneous octreotide infusion for patients with different subtypes of KATP-channel hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. [Drug treatment for acromegaly: results of long-term use of Sandostatin LAR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 12. alzet.com [alzet.com]
- 13. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 14. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. The adverse effects of octreotide on wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. drugs.com [drugs.com]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intramuscular Sandostatin (Octreotide) Injection in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandostatin®, the brand name for octreotide (B344500) acetate, is a synthetic octapeptide analog of the natural hormone somatostatin (B550006).[1] It is widely utilized in both preclinical and clinical research to inhibit the secretion of various hormones, including growth hormone.[1] The route of administration is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of octreotide. This document provides a detailed comparison of subcutaneous (SC) and intramuscular (IM) administration of Sandostatin in research animals, with a focus on rats as a common model. While direct comparative studies of immediate-release octreotide in research animals are limited, this guide synthesizes available data from various studies and formulations to provide practical guidance.
Data Presentation: Comparative Pharmacokinetics
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Species | Formulation | Citation |
| Bioavailability | ~100% (relative to intravenous) | Generally high, comparable to SC | Human | Immediate-release | [2][3][4] |
| Time to Peak Concentration (Tmax) | Rapid, ~0.4 hours | Slower than SC for immediate-release | Human | Immediate-release | [2][3][4] |
| Peak Concentration (Cmax) | Dose-proportional | Dose-proportional | Human | Immediate-release | [2][3][4] |
| Half-life (t1/2) | ~1.7 - 1.9 hours | Similar to SC for immediate-release | Human | Immediate-release | |
| Absorption | Rapid and complete | Slower but complete absorption | Human | Immediate-release | [1][2][3][4] |
Note: For long-acting release (LAR) formulations, the pharmacokinetic profiles are significantly different, with a much longer time to peak concentration and a prolonged duration of action.
Signaling Pathway of Octreotide
Octreotide exerts its biological effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[1] This interaction initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion.
Caption: Signaling pathway of Octreotide upon binding to its receptors.
Experimental Protocols
The following are detailed protocols for the subcutaneous and intramuscular administration of Sandostatin in a rat model. These protocols are synthesized from best practices in animal research.
Protocol 1: Subcutaneous (SC) Administration of Sandostatin in Rats
Materials:
-
Sandostatin (octreotide acetate) solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal restraining device (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation:
-
Acclimatize the rat to the handling and experimental environment to minimize stress.
-
Properly restrain the animal to ensure accurate dosing and safety.
-
-
Dose Preparation:
-
Aseptically withdraw the calculated volume of Sandostatin solution into a sterile syringe fitted with a new sterile needle.[1]
-
-
Injection Site Preparation:
-
Injection Technique:
-
Gently lift a fold of skin at the prepared site.
-
Insert the needle at a 45-degree angle into the base of the skin fold, ensuring it is in the subcutaneous space and not the underlying muscle.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic effects.[1]
-
Protocol 2: Intramuscular (IM) Administration of Sandostatin in Rats
Materials:
-
Sandostatin (octreotide acetate) solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal restraining device
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation:
-
Proper restraint is crucial for accurate intramuscular injection and to prevent injury to the animal.[1]
-
-
Dose Preparation:
-
Aseptically draw the calculated dose of Sandostatin into a sterile syringe with a fresh sterile needle.
-
-
Injection Site Preparation:
-
The primary site for intramuscular injection in rats is the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles.[1][5] To avoid the sciatic nerve, which runs along the caudal aspect of the femur, direct the needle caudally.[1]
-
Disinfect the skin over the target muscle with 70% ethanol.[1]
-
-
Injection Technique:
-
Post-injection Monitoring:
Experimental Workflow Diagrams
Subcutaneous Injection Workflow
Caption: Workflow for subcutaneous injection of Sandostatin in rats.
Intramuscular Injection Workflow
Caption: Workflow for intramuscular injection of Sandostatin in rats.
Discussion and Considerations
-
Choice of Route: The choice between subcutaneous and intramuscular injection depends on the desired pharmacokinetic profile and the specific research question. For rapid absorption and onset of action with immediate-release formulations, the subcutaneous route is generally preferred.[2][3][4] For long-acting formulations, the intramuscular route is often standard, although subcutaneous depot formulations are also available.[6]
-
Formulation: It is crucial to use the correct formulation of Sandostatin for the intended route of administration. Long-acting release (LAR) formulations are typically administered intramuscularly and require specific reconstitution procedures.[5][7]
-
Animal Welfare: Proper handling, restraint, and injection techniques are paramount to minimize stress and pain for the research animals. Rotating injection sites for repeated administrations is also a key consideration for animal welfare.[1]
-
Adverse Effects: Potential side effects in animals can include pain at the injection site, gastrointestinal issues, and changes in blood glucose levels.[2][8] Careful monitoring of the animals post-injection is essential. In rats, repeated subcutaneous injections at the same site have been associated with an increased incidence of injection-site sarcomas.[8]
Conclusion
Both subcutaneous and intramuscular routes are viable for the administration of Sandostatin in research animals. The selection of the appropriate route should be a deliberate decision based on the experimental design, the formulation of the drug, and considerations for animal welfare. The protocols and information provided in this document offer a comprehensive guide for researchers to make informed decisions and execute these procedures effectively and humanely.
References
Troubleshooting & Optimization
Sandostatin® (Octreotide Acetate) Solubility: Technical Support Center
Welcome to the technical support center for Sandostatin® (octreotide acetate). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility of Sandostatin® in physiological buffers and other experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my lyophilized Sandostatin® (octreotide acetate) not dissolving properly in my physiological buffer (e.g., PBS, pH 7.4)?
A1: While octreotide (B344500) acetate (B1210297) is generally considered water-soluble, several factors can impede its dissolution in neutral or alkaline buffers like PBS (Phosphate-Buffered Saline) at pH 7.4.
-
pH-Dependent Stability: Octreotide exhibits its most favorable stability in aqueous solutions at a slightly acidic pH of 4.[1] As the pH increases towards neutral and alkaline, the peptide is more prone to degradation and aggregation, which can manifest as poor solubility or precipitation.[1]
-
Buffer Composition: Some buffer components can interact with the peptide. Degradation has been observed to be greater in citrate (B86180) or phosphate-containing buffers compared to acetate buffers at pH 4.0.[1]
-
Physical Form: Lyophilized octreotide acetate can present as a fleecy powder, which may be difficult to wet and dissolve directly in a buffer solution.[2]
Troubleshooting Steps:
-
Prepare an Acidified Stock Solution: The recommended best practice is to first dissolve the lyophilized octreotide acetate powder in sterile, nuclease-free water or a slightly acidic solution (e.g., 0.05 M sodium acetate buffer, pH 4.0) to create a concentrated stock solution.[2][3]
-
Serial Dilution: Subsequently, dilute this acidic stock solution into your final physiological buffer (e.g., PBS, cell culture medium) to achieve the desired working concentration. This stepwise approach ensures the peptide is fully dissolved before being introduced to the neutral pH environment, minimizing the risk of precipitation.
-
Use Sonication: For stubborn dissolution, gentle warming to 37°C or brief sonication in an ultrasonic bath can be beneficial, particularly when preparing aqueous stock solutions.[4]
Q2: What is the maximum concentration of Sandostatin® I can dissolve?
A2: The solubility of octreotide acetate is highly dependent on the solvent and its pH. It is crucial to distinguish between initial stock solution preparation and the final working concentration in a physiological buffer.
-
High Solubility in PBS & Water: Quantitative data indicates a high solubility in PBS, reaching up to 100 mg/mL.[5][6] In water, a solubility of 25 mg/mL can be achieved, often requiring sonication.[5][6]
-
Freely Soluble: Other sources describe the drug substance as freely soluble in water, methanol, ethanol, and acetic acid.[7]
-
Practical Recommendation: For most in vitro cell culture experiments, working concentrations are in the nanomolar (nM) to micromolar (µM) range, which are well below the solubility limits.[4] Preparing a concentrated stock solution (e.g., 1 mM in sterile water) is a standard and reliable method.[4]
Q3: My Sandostatin® solution was clear initially but developed precipitation over time. What happened?
A3: This issue, known as delayed precipitation, is often related to the stability of the peptide in the specific buffer conditions over time.
-
pH Instability: As discussed, octreotide is less stable at a neutral pH of 7.4.[1][2] Over time (hours to days), the peptide can degrade or aggregate, leading to the formation of visible precipitates. The interaction with phosphate (B84403) buffer at pH 7.4 can lead to the formation of acylated octreotide, a form of degradation.[1]
-
Temperature: Storing solutions at room temperature for extended periods can accelerate degradation. For storage, refrigeration (2-8°C) is recommended.[8][9]
-
Incompatible Additives: Certain additives, such as sodium bisulfate, which can be found in other drug formulations, are known to decrease the stability of octreotide and should be avoided.
Preventative Measures:
-
Prepare Fresh Solutions: It is always best to prepare working solutions fresh for each experiment by diluting a stored, concentrated stock solution.
-
Proper Storage of Stock: Store the acidic stock solution at -20°C or -80°C for long-term stability.[10]
-
Use Acetate Buffer for Release Studies: For long-term in vitro release studies from microspheres, an acetate buffer at pH 4.0 is often used as the release medium specifically because octreotide is unstable at neutral pH.[2][3]
Data & Protocols
Solubility Data Summary
The following table summarizes the reported solubility of octreotide acetate in various solvents.
| Solvent/Buffer | Reported Solubility | Conditions & Notes | Reference(s) |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (92.65 mM) | May require sonication. | [5][6] |
| Water (H₂O) | 25 mg/mL (23.16 mM) | Requires sonication. | [5][6] |
| Water (H₂O) | 100 mg/mL | - | |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (231.63 mM) | Requires sonication. | [6] |
| Ethanol (EtOH) | Freely Soluble | - | |
| Methanol (MeOH) | Freely Soluble | - | [7] |
| Acetic Acid | Freely Soluble | - | [7] |
Experimental Protocol: Preparation of a 1 mM Stock Solution
This protocol describes a reliable method for preparing a concentrated stock solution of octreotide acetate suitable for subsequent dilution in physiological buffers for in vitro experiments.[4]
Materials:
-
Octreotide Acetate powder (lyophilized)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Mass: The molecular weight of octreotide acetate is approximately 1019.3 g/mol . To prepare 1 mL of a 1 mM stock solution, you will need ~1.02 mg of the powder.
-
Weigh Powder: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of octreotide acetate powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water (e.g., 1 mL for a 1 mM solution) to the tube.
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved. If dissolution is slow, brief sonication may be applied.
-
Sterilization (Optional): If the initial powder was not sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Storage & Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Stock solutions are stable for at least one month at -20°C and one year at -80°C.[10]
Visual Guides & Workflows
Diagram 1: Troubleshooting Precipitation Issues
Caption: A troubleshooting flowchart for Sandostatin® precipitation issues.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow for preparing Sandostatin® stock and working solutions.
Diagram 3: Simplified Signaling Pathway
Caption: Simplified signaling pathway of Sandostatin® via SSTRs.
References
- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. Preparation of long-acting microspheres loaded with octreotide for the treatment of portal hypertensive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactivi.ro [reactivi.ro]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Release of Sandostatin LAR In Vivo
Welcome to the technical support center for Sandostatin® LAR. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo release of Sandostatin LAR. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo release profile of Sandostatin LAR?
A1: Sandostatin LAR typically exhibits a characteristic triphasic release pattern following intramuscular injection.[1] This profile consists of:
-
Phase 1: Initial Burst Release: A rapid release of octreotide (B344500) within the first 24 hours. This is often attributed to the drug adsorbed on the microsphere surface.[1]
-
Phase 2: Lag Phase: A period of slower drug release that can extend for several days. During this time, the biodegradable PLGA (poly(lactic-co-glycolic acid)) polymer matrix of the microspheres hydrates and begins to degrade.[1]
-
Phase 3: Secondary Release: A more controlled and sustained release of octreotide over several weeks as the PLGA polymer matrix erodes.[2][3][4]
Q2: What are the key formulation characteristics of Sandostatin LAR that ensure consistent release?
A2: The consistent in vivo release of Sandostatin LAR is attributed to its specific formulation characteristics. Sandostatin LAR consists of octreotide acetate (B1210297) encapsulated within microspheres made of a biodegradable glucose star polymer and D,L-lactic and glycolic acids copolymer.[5] Key parameters that are critical for its performance include:
-
Polymer Molecular Weight: Sandostatin LAR utilizes a PLGA polymer with an average molecular weight of approximately 52 kDa.[2] Formulations with lower molecular weight polymers have been shown to have a faster drug release.[2]
-
Lactide:Glycolide Ratio: The lactide:glycolide ratio in Sandostatin LAR is 55:45.[2] A higher lactide content can slow down polymer degradation due to its more hydrophobic nature.[2]
-
Microsphere Size and Shape: Sandostatin LAR microparticles are spherical and have an average diameter of about 50 μm.[2][6] Formulations with smaller, irregular, or a wider range of particle sizes have demonstrated more variable release profiles, including a larger initial burst.[2][6]
-
Uniform Drug Distribution: The octreotide acetate is uniformly distributed within the PLGA microspheres, which contributes to the controlled release as the polymer biodegrades.[2]
Q3: How does the injection technique impact the in vivo release of Sandostatin LAR?
A3: The proper administration of Sandostatin LAR is crucial for achieving its intended release profile. Key factors include:
-
Reconstitution: It is essential to follow the mixing instructions provided in the packaging to ensure the powder is completely saturated and a uniform suspension is formed immediately before injection.[5][7] The injection kit should be allowed to reach room temperature for a minimum of 30 minutes before reconstitution.[7]
-
Injection Site: Sandostatin LAR should be administered via deep intramuscular injection into the gluteal region.[5] Injection sites should be rotated to avoid irritation.[5] Deltoid injections are not recommended due to significant discomfort.[8]
-
Needle Size: The recommended needle is a 1.5-inch, 19-gauge safety injection needle. For patients with a larger skin-to-muscle depth, a 2-inch, 19-gauge needle may be necessary.[5]
-
Injection Volume: High injection volumes can cause local tissue damage and may contribute to injection site reactions.[9]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Sandostatin LAR.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| High Initial Burst Release ("Dose Dumping") | - Improper formulation with a high amount of surface-associated drug. - High porosity of the microspheres. - Smaller particle size leading to a larger surface area-to-volume ratio.[1] - Inconsistent manufacturing process, such as a rapid solvent evaporation rate.[1] | - Characterize Microspheres: Use Scanning Electron Microscopy (SEM) to assess particle size, shape, and surface morphology.[2][6] - Review Manufacturing Process: Ensure standardized and validated procedures for microsphere preparation, including solvent evaporation rates. - Formulation Optimization: If developing a similar formulation, optimize the washing step during microsphere preparation to remove unencapsulated drug.[1] |
| Incomplete or Low Drug Release | - Strong drug-polymer interactions between the cationic octreotide and acidic end groups of PLGA.[1][10] - Incomplete polymer degradation.[1] - Formation of a dense, non-porous microsphere structure.[1] | - Assess Drug-Polymer Interactions: Conduct in vitro release studies with additives that can compete for binding sites, such as leuprolide.[10] - Extend Study Duration: Ensure in vivo studies are conducted for a sufficient duration to allow for complete polymer degradation. - Modify Formulation (if applicable): Consider using end-capped PLGA to reduce interactions or modifying the manufacturing process to introduce some porosity.[1] |
| High Inter-Subject Variability in Pharmacokinetic Profiles | - Inconsistent injection technique (e.g., injection depth, leakage from the injection site).[9] - Variability in the physiological environment at the injection site. - Needle clogging leading to partial dose administration.[4] | - Standardize Injection Protocol: Ensure all personnel are trained on the correct reconstitution and administration technique.[5][7] - Monitor for Injection Site Reactions: Observe for any signs of inflammation or reaction at the injection site that could affect absorption.[11] - Verify Dose Administration: After injection, check the syringe and needle for any residual formulation that may indicate an incomplete dose was delivered. |
| No Discernible Plateau Phase in Drug Concentration | - Rapid polymer degradation leading to a faster than expected release. - Formulation issues resulting in a narrow erosion phase.[4] | - Re-evaluate Polymer Characteristics: Verify the molecular weight and lactide:glycolide ratio of the PLGA used.[2] - Compare with Reference Profile: Analyze the pharmacokinetic data against the known profile of Sandostatin LAR, which shows an erosion phase from weeks 3-5.[2][4] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and formulation parameters from comparative studies.
Table 1: Comparison of Pharmacokinetic Parameters of Sandostatin LAR and Other Long-Acting Octreotide Formulations in Rabbits
| Formulation | Cmax-burst (ng/mL) | AUC0-2d (d·ng/mL) | % of Total AUC in First 2 Days |
| Sandostatin LAR | 3.49 | 4.42 | 1.9% |
| Formulation A | 167 | 65.3 | 41.0% |
| Formulation B | 22.8 | Not specified | 22.2% |
| Formulation C | 20.5 | 2.39 | Not specified |
| Data adapted from a study comparing Sandostatin LAR with three other formulations of long-acting octreotide.[2] |
Table 2: Comparison of Physicochemical Properties of Sandostatin LAR and Other Long-Acting Octreotide Formulations
| Formulation | Polymer Molecular Weight (kDa) | Lactide:Glycolide Ratio | Microsphere Characteristics |
| Sandostatin LAR | 52 | 55:45 | Spherical, ~50 µm average diameter |
| Formulation A | 16 | 73:27 | Smaller, irregular shape |
| Formulation B | 32 | 50:50 | Mostly spherical, wider diameter range (<20 to >100 µm) |
| Formulation C | 14.5 | 62.5:37.5 | Mostly spherical, wider diameter range, some irregular and damaged |
| Data adapted from a study comparing Sandostatin LAR with three other formulations of long-acting octreotide.[2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rabbits
-
Animal Model: Male New Zealand white rabbits (3.0-3.5 kg).
-
Dosing: Administer a single intramuscular injection of Sandostatin LAR at a nominal dose of 4 mg/kg into the gluteal muscle.[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours, and on days 2, 4, 7, 14, 21, 28, 35, 42, 49, and 52) post-injection.
-
Sample Processing: Centrifuge blood samples to separate plasma/serum and store at -20°C or below until analysis.
-
Bioanalysis: Quantify octreotide concentrations in plasma/serum using a validated LC-MS/MS or radioimmunoassay (RIA) method.[3][12]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 2: Scanning Electron Microscopy (SEM) of Microspheres
-
Sample Preparation: Mount a small sample of the microspheres onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.
-
Imaging: Place the coated stub into the SEM chamber and evacuate to a high vacuum.
-
Analysis: Acquire images at various magnifications to observe the size, shape, and surface morphology of the microspheres.
-
Particle Size Distribution: Use image analysis software to measure the diameter of a representative number of microspheres to determine the average particle size and size distribution.
Visualizations
Caption: Signaling pathway of Sandostatin (octreotide) via somatostatin receptors.
Caption: Workflow for an in vivo pharmacokinetic study of Sandostatin LAR.
Caption: Logical relationship for troubleshooting inconsistent Sandostatin LAR release.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and technical comparison of Sandostatin® LAR® and other formulations of long-acting octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novartis.com [novartis.com]
- 6. Pharmacokinetic and technical comparison of Sandostatin® LAR® and other formulations of long-acting octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sandostatin: Side Effects and How to Manage Them [healthline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sandostatin® (Octreotide) Dosage for Maximal Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sandostatin® (octreotide) for experimental tumor growth inhibition. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sandostatin's anti-tumor effect?
A1: Sandostatin (octreotide) is a synthetic analog of the natural hormone somatostatin (B550006).[1] Its primary anti-tumor effect is mediated by binding to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine and other tumor cells.[1][2] Octreotide (B344500) has a high affinity for SSTR2 and SSTR5.[1][3] Binding to these G-protein coupled receptors triggers several downstream signaling cascades that inhibit tumor growth through:
-
Inhibition of Hormone Secretion: It suppresses the release of various hormones and peptides that can promote tumor growth, such as growth hormone (GH), insulin-like growth factor-1 (IGF-1), insulin (B600854), and glucagon.[3][4]
-
Direct Anti-proliferative Effects: It can directly inhibit cell proliferation and induce apoptosis (programmed cell death).[1][5] This involves the activation of phosphotyrosine phosphatases (PTPs) and inhibition of pro-growth signaling pathways like PI3K/Akt and MAPK/ERK.[6][7]
-
Anti-angiogenic Effects: Octreotide can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[2][8]
Q2: How do I determine the optimal starting dose for my in vitro experiments?
A2: The optimal in vitro dose can vary significantly between cell lines. A common starting concentration used in published studies is 1 µM.[9] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line. A typical range to test would be from 10⁻¹⁰ M to 10⁻⁶ M.[10] The inhibitory effect of octreotide has been observed in some cell lines at concentrations as low as 10⁻⁹ M.[11]
Q3: My cancer cell line is not responding to Sandostatin treatment. What are the possible reasons?
A3: Lack of response to octreotide can be attributed to several factors:
-
Low or Absent SSTR2 Expression: The primary target, SSTR2, may not be expressed or may be present at very low levels in your cell line.[7][12] It is essential to verify SSTR2 mRNA and protein expression using methods like qRT-PCR, Western Blot, or immunocytochemistry.[7]
-
Inherently Resistant Cell Line: Some cell lines are intrinsically resistant to the anti-proliferative effects of somatostatin analogs, even with SSTR expression.[12]
-
Development of Resistance: Cells can develop resistance over time, often through the downregulation of SSTR2 or the activation of alternative, compensatory signaling pathways.[7]
-
Suboptimal Experimental Conditions: Ensure that the octreotide concentration, incubation time, and cell culture conditions are appropriate for your experiment.
Q4: What are the recommended dosages for in vivo animal studies?
A4: Dosages for animal studies vary based on the animal model and tumor type. For instance, in nude rats with neuroblastoma xenografts, a dose of 10 µ g/rat administered subcutaneously every 12 hours has been used.[13] It is recommended to consult literature specific to your tumor model to determine an appropriate starting dose and to perform a pilot study to optimize the dosage for maximal tumor inhibition while monitoring for any adverse effects.
Q5: Should I use the short-acting or long-acting (LAR) formulation for my experiments?
A5: The choice depends on your experimental design.
-
In vitro studies: The short-acting formulation (octreotide acetate (B1210297) injection) is typically used as it can be directly added to the cell culture medium at precise concentrations.
-
In vivo studies: For long-term tumor growth inhibition studies, Sandostatin LAR Depot is often preferred as it provides sustained release of octreotide over several weeks, reducing the need for frequent injections.[14] However, for initial tolerance studies or short-term experiments, daily subcutaneous injections of the short-acting formulation may be more suitable.[15][16]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No inhibition of cell proliferation observed in vitro experiments. | 1. Low or absent SSTR2 expression on the cell line.[7][12]2. The cell line is inherently resistant to octreotide.[12]3. Suboptimal drug concentration or incubation time. | 1. Confirm SSTR2 mRNA and protein expression using qRT-PCR and Western Blot.[7]2. If SSTR2 is present, assess the activation of downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to see if they are affected by treatment.[7]3. Perform a dose-response (e.g., 10⁻¹⁰ M to 10⁻⁶ M) and time-course experiment to identify optimal conditions.[10] |
| Initial anti-tumor response diminishes over time in long-term studies. | 1. Downregulation or desensitization of SSTR2.[7]2. Development of compensatory signaling pathways that bypass SSTR2-mediated inhibition. | 1. Assess SSTR2 expression levels in long-term treated cells or tumors compared to untreated controls.2. Analyze the activation of pro-survival pathways like PI3K/Akt and MAPK in the resistant cells.[7]3. Consider a "drug holiday" in your experimental design to see if sensitivity can be restored. |
| High variability in tumor growth inhibition between experimental animals. | 1. Inconsistent tumor cell implantation.2. Variability in drug administration (e.g., injection site, volume).3. Differences in animal age, weight, or health status. | 1. Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal.2. Rotate injection sites systematically for repeated dosing.[17]3. Standardize animal characteristics (age, weight) at the start of the experiment and monitor their health closely. |
| Precipitation or discoloration of Sandostatin solution for injection. | 1. Improper storage.2. Incompatibility with other solutions. | 1. Store Sandostatin ampuls and multi-dose vials at refrigerated temperatures (2-8°C or 36-46°F) and protected from light.[17]2. Do not mix with Total Parenteral Nutrition (TPN) solutions. Sandostatin is stable in sterile isotonic saline or 5% dextrose in water for 24 hours.[17] |
Quantitative Data Summary
Table 1: Recommended Clinical Dosages for Sandostatin® Injection (Short-Acting)
| Tumor Type | Initial Recommended Daily Dosage | Notes |
| Carcinoid Tumors | 100 to 600 mcg/day in 2-4 divided subcutaneous doses.[18][19] | Doses up to 1500 mcg/day may be required for some patients, though experience above 750 mcg/day is limited.[17][18] |
| VIPomas | 200 to 300 mcg/day in 2-4 divided subcutaneous doses.[18][19] | Doses are adjusted individually, but amounts above 450 mcg/day are usually not required.[18] |
| Acromegaly | 50 mcg three times daily, administered subcutaneously.[18][19] | The dose is titrated based on GH and IGF-1 levels, with a common maintenance dose of 100 mcg three times daily. Some patients may require up to 500 mcg three times daily.[18] |
Table 2: Recommended Clinical Dosages for Sandostatin® LAR Depot (Long-Acting)
| Tumor Type | Recommended Dosage | Administration Notes |
| Carcinoid Tumors & VIPomas | Start with 20 mg intramuscularly every 4 weeks.[14][15] | Patients should continue their subcutaneous Sandostatin injection for at least the first 2 weeks after the first LAR injection to ensure therapeutic levels.[20] The dose can be increased to 30 mg if symptoms are not adequately controlled.[15] |
| Advanced Neuroendocrine Tumors of the Midgut | 30 mg intramuscularly every 4 weeks.[14][21] | Treatment should be continued as long as there is no tumor progression.[21] |
| Acromegaly | Start with 20 mg intramuscularly every 4 weeks for 3 months.[14][22] | Dose adjustments (to 10 mg or 30 mg, up to a maximum of 40 mg) are based on GH and IGF-1 levels and clinical symptoms.[20][23] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture the cancer cell line of interest (e.g., a neuroendocrine tumor cell line with known SSTR2 expression) in its recommended growth medium under standard conditions (37°C, 5% CO₂).
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Sandostatin Treatment: Prepare a stock solution of short-acting Sandostatin (octreotide acetate). The following day, remove the old medium and add 100 µL of fresh medium containing various concentrations of Sandostatin (e.g., 0, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M). Include a vehicle control (the solvent used to dissolve the octreotide).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot a dose-response curve to determine the IC₅₀ (the concentration of octreotide that inhibits cell growth by 50%).
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Preparation: Culture the desired human cancer cell line. Harvest the cells, wash with sterile PBS, and resuspend them in a serum-free medium or Matrigel at a concentration of 2 x 10⁷ cells/mL.[13] Keep the cell suspension on ice.
-
Animal Handling and Tumor Inoculation: Use immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice).[13] After a one-week acclimatization period, subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle control (e.g., sterile saline) on the same schedule as the treatment group.
-
Treatment Group: Administer Sandostatin. For example, using the short-acting formulation, inject a dose of 10 µ g/rat (or mouse equivalent) subcutaneously twice daily.[13] Alternatively, for a long-acting protocol, administer a single intramuscular injection of Sandostatin LAR (e.g., 20 mg/kg).
-
-
Monitoring: Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status.
-
Endpoint: Continue the experiment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors. Compare the average tumor volume and weight between the control and treatment groups to determine the extent of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: Sandostatin (octreotide) signaling pathway for tumor growth inhibition.
Experimental Workflow
References
- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. carcinoid.org [carcinoid.org]
- 9. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and clinical studies with somatostatin analogue octreotide in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mims.com [mims.com]
- 15. novartis.com [novartis.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. globalrph.com [globalrph.com]
- 18. novartis.com [novartis.com]
- 19. drugs.com [drugs.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. mims.com:443 [mims.com:443]
- 22. novartis.com [novartis.com]
- 23. reference.medscape.com [reference.medscape.com]
Technical Support Center: Sandostatin (Octreotide) Stability and Use in Cell Culture
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Sandostatin (octreotide) in cell culture applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Sandostatin are inconsistent. Could peptide instability be the cause?
A1: Yes, inconsistent results are a common indication of peptide degradation in cell culture media. Sandostatin, a synthetic octapeptide, can lose its bioactivity over time in the incubator. This degradation leads to a decrease in the effective concentration of the peptide, which can result in poor reproducibility of your experimental data.
Q2: What are the primary factors that contribute to Sandostatin degradation in cell culture?
A2: The main reasons for Sandostatin instability in a typical cell culture environment (37°C, 5% CO₂, pH 7.2-7.4) include:
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains peptidases and proteases that can cleave Sandostatin. Cells themselves can also secrete enzymes that contribute to its degradation.
-
pH: The stability of Sandostatin in aqueous solutions is pH-dependent. While it is most stable at a pH of 4.0, the physiological pH of standard cell culture media (typically 7.2-7.4) can lead to its degradation.[1]
-
Temperature: Like most peptides, Sandostatin is susceptible to degradation at higher temperatures. Incubation at 37°C will accelerate this process compared to storage at 4°C or -20°C.
-
Oxidation: Although Sandostatin is a cyclic peptide, which offers some protection, certain amino acid residues can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.
Q3: How stable is Sandostatin in cell culture medium?
Q4: What is the recommended method for preparing and storing Sandostatin stock solutions?
A4: To ensure maximum stability, it is recommended to prepare a high-concentration stock solution of Sandostatin in a sterile, aqueous buffer at a slightly acidic pH if your experimental design allows, or in sterile water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When preparing working solutions for your experiments, thaw a fresh aliquot and dilute it in your cell culture medium immediately before use.
Q5: Can Sandostatin adsorb to plasticware?
A5: Peptides, in general, can adsorb to plastic surfaces, which can reduce the actual concentration in your cell culture. To minimize this, it is advisable to use low-protein-binding plasticware (e.g., polypropylene (B1209903) tubes and pipette tips) when preparing and handling Sandostatin solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of Sandostatin | 1. Peptide Degradation: The effective concentration of Sandostatin is decreasing over the course of the experiment due to instability in the cell culture medium at 37°C. 2. Suboptimal Concentration: The initial concentration used may be too low to elicit a biological response. | 1. Prepare fresh Sandostatin working solutions for each experiment. For longer-term experiments (>24 hours), consider replenishing the medium with freshly prepared Sandostatin at regular intervals (e.g., every 24 hours). 2. Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cell line and assay. |
| High variability between replicate wells or experiments | 1. Inconsistent Peptide Concentration: This could be due to degradation, adsorption to plasticware, or inaccurate pipetting of the viscous stock solution. 2. Cell Health and Confluency: Variations in cell health, passage number, or confluency can alter their responsiveness to Sandostatin. | 1. Use low-protein-binding plasticware. Ensure the stock solution is completely thawed and mixed well before dilution. 2. Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at a consistent density. |
| Unexpected cytotoxicity | 1. High Peptide Concentration: The concentration of Sandostatin may be too high, leading to off-target effects or cytotoxicity. 2. Solvent Toxicity: If a solvent other than water or a buffer was used to prepare the stock solution (e.g., DMSO), the final concentration of the solvent in the culture medium may be too high. | 1. Perform a dose-response curve to identify a non-toxic effective concentration. 2. Ensure the final solvent concentration is within a safe range for your cell line (typically <0.5% for DMSO) and include a vehicle control in your experiments. |
Quantitative Data on Sandostatin Stability
While specific data in cell culture media is limited, the following tables summarize the stability of octreotide (B344500) acetate (B1210297) in other relevant conditions.
Table 1: Stability of Octreotide Acetate (0.2 mg/mL) in Polypropylene Syringes
| Temperature | Light Condition | Time (days) | Remaining Concentration (%) |
| 3°C | Protected | 29 | > 90% |
| 23°C | Exposed | 22 | > 90% |
| 23°C | Protected | 15 | > 90% |
Data adapted from a study on the stability of octreotide acetate in polypropylene syringes.
Table 2: Stability of Octreotide in Aqueous Solution at 25°C
| pH | Stability |
| 4.0 | Most Favorable |
| 4.0 - 7.0 | Degradation follows pseudo-first-order kinetics |
This data suggests that at the physiological pH of cell culture media (around 7.4), a faster degradation rate can be expected compared to a more acidic environment.[3]
Experimental Protocols
Protocol 1: Quantification of Sandostatin in Cell Culture Supernatant by RP-HPLC
This protocol provides a general framework for quantifying Sandostatin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Sample Preparation:
-
Collect cell culture supernatant at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from both control and Sandostatin-treated wells.
-
To stop enzymatic degradation, immediately add a protein precipitation agent like acetonitrile (B52724) (ACN) in a 1:2 or 1:3 ratio (supernatant:ACN).
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis. Store at -80°C if not analyzed immediately.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10-90% B over 20 minutes) is typically used to elute the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Quantification: Generate a standard curve using known concentrations of a Sandostatin reference standard prepared in a similar matrix (e.g., fresh cell culture medium treated with ACN). Calculate the concentration of Sandostatin in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification of Sandostatin in Cell Culture Supernatant by ELISA
This protocol is based on a competitive ELISA format, which is common for quantifying small molecules like peptides.
1. Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cells or debris.
-
The clarified supernatant can be used directly in the ELISA or stored at -80°C. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (General Steps):
-
Follow the specific instructions provided with your commercial Sandostatin ELISA kit.
-
Typically, standards and samples are added to a microplate pre-coated with an antibody specific for octreotide.
-
A fixed amount of biotin-labeled octreotide is then added, which competes with the unlabeled octreotide in the sample for antibody binding sites.
-
After incubation and washing steps, a streptavidin-HRP conjugate is added, followed by a substrate solution.
-
The intensity of the resulting color is inversely proportional to the concentration of Sandostatin in the sample.
-
A standard curve is generated using known concentrations of Sandostatin, and the concentrations in the samples are determined from this curve.
Visualizations
Caption: Sandostatin signaling pathway via SSTR2/5.
Caption: Workflow for assessing Sandostatin stability.
References
Technical Support Center: Preventing Sandostatin® (Octreotide) Aggregation in Aqueous Solutions
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Sandostatin® (octreotide) in aqueous solutions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to peptide aggregation during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Sandostatin® (octreotide) and why is aggregation a concern?
A1: Sandostatin® is a synthetic octapeptide analogue of the natural hormone somatostatin (B550006). It is used in various therapeutic applications. Aggregation, the process by which individual peptide molecules self-associate to form larger complexes, is a significant concern because it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity.[1]
Q2: What are the primary factors that induce Sandostatin® aggregation in aqueous solutions?
A2: Several factors can contribute to the aggregation of Sandostatin® in aqueous solutions. These include:
-
pH: The stability of octreotide (B344500) is highly dependent on the pH of the solution.[2][3]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[4][5]
-
Concentration: Higher concentrations of the peptide can increase the likelihood of intermolecular interactions and aggregation.
-
Presence of Excipients: Certain additives, such as sodium bisulfite (SBS), can accelerate the degradation and aggregation of octreotide.[3][6]
-
Mechanical Stress: Agitation or shear stress during handling and storage can also promote aggregation.
Q3: How does pH affect the stability of Sandostatin® in aqueous solutions?
A3: The degradation of octreotide in aqueous solutions is significantly influenced by pH. Studies have shown that the most favorable stability for octreotide is found at a pH of approximately 4.[2][7] Degradation is accelerated at both acidic and basic pH values away from this optimum.[2][3]
Q4: What is acylation and why is it a problem for Sandostatin® formulations?
A4: Acylation is a chemical modification where an acyl group is added to the peptide. In the context of long-acting release (LAR) formulations using poly(lactic-co-glycolic acid) (PLGA) microspheres, the amine groups of octreotide can be acylated by the PLGA polymer.[8][9] This can lead to the formation of impurities, reduced drug efficacy, and incomplete release of the active peptide from the microspheres.[10][11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to Sandostatin® aggregation.
Issue: Visible precipitation or cloudiness in the Sandostatin® solution.
Caption: Troubleshooting workflow for visible aggregation.
Issue: Inconsistent results or loss of activity in biological assays.
This could be due to the presence of soluble aggregates that are not visible to the naked eye.
Caption: Troubleshooting workflow for suspected soluble aggregates.
Section 3: Data on Sandostatin® Stability
Table 1: Effect of pH on Octreotide Degradation
The following table summarizes the degradation rate constants of octreotide at various pH values. The data indicates that octreotide is most stable at pH 4.0.
| pH | Degradation Rate Constant (kobs) at 25°C |
| 4.0 | Lowest degradation rate |
| 5.0 | Increased degradation rate |
| 6.0 | Further increased degradation rate |
| 7.0 | Highest degradation rate |
Data synthesized from literature.[3]
Table 2: Impact of Sodium Bisulfite (SBS) on Octreotide Stability
The presence of sodium bisulfite, a common stabilizer in injectable formulations, has been shown to accelerate the degradation of octreotide.
| SBS Concentration | Effect on Octreotide Stability |
| 0 mM | Baseline degradation rate |
| 0.125 mM | Accelerated degradation |
| 0.25 mM | Further accelerated degradation |
Data synthesized from literature.[3]
Section 4: Experimental Protocols
Protocol 1: Analysis of Octreotide Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for analyzing the aggregation state of octreotide in an aqueous solution.
Objective: To separate and quantify monomeric octreotide from potential aggregates based on size.
Materials:
-
Size Exclusion Chromatography (SEC) system with a UV detector
-
SEC column suitable for peptide separation (e.g., with an exclusion limit of ~10 kDa to 600 kDa)[12]
-
Mobile phase: A buffer in which octreotide is soluble and stable (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Octreotide sample, filtered through a 0.22 µm filter[12]
-
Protein standards for column calibration
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the filtered octreotide sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where octreotide absorbs (e.g., 210-220 nm or 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the monomer and any higher molecular weight species (aggregates). The retention time of the peaks will be inversely proportional to the molecular size.
Caption: Experimental workflow for SEC analysis.
Protocol 2: Detection of Soluble Aggregates by Dynamic Light Scattering (DLS)
This protocol provides a method for detecting the presence of soluble aggregates in a Sandostatin® solution.
Objective: To measure the size distribution of particles in the solution to identify the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvette
-
Octreotide sample, filtered through a 0.2 µm or smaller filter to remove dust and large particles[13]
-
Filtered buffer for baseline measurement
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up.
-
Blank Measurement: Measure the scattering of the filtered buffer to ensure the cuvette is clean.
-
Sample Preparation: Carefully pipette the filtered octreotide sample into the cuvette, avoiding the introduction of air bubbles.[14]
-
Measurement: Place the cuvette in the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and a high PDI can indicate the presence of aggregates.[15]
Protocol 3: Preventing Acylation of Octreotide in PLGA Microspheres
This protocol describes a method to inhibit the acylation of octreotide during its encapsulation in PLGA microspheres by reversibly blocking the amine groups.
Objective: To reduce the formation of acylated octreotide impurities in PLGA-based long-acting release formulations.
Materials:
-
Octreotide
-
Self-immolative protecting group (SIP), e.g., O-4-nitrophenyl-O'-4-acetoxybenzyl carbonate[8]
-
PLGA polymer
-
Solvents for microsphere preparation (e.g., dichloromethane)
-
Aqueous phase for emulsion (e.g., polyvinyl alcohol solution)
-
Buffer solutions at various pH values
Procedure:
-
Protection of Octreotide: React octreotide with the self-immolative protecting group to block the N-terminus and lysine (B10760008) side chain amine groups. Purify the protected octreotide (e.g., by RP-HPLC).[8]
-
Microsphere Preparation: Use a double emulsion solvent evaporation method to encapsulate the protected octreotide within PLGA microspheres.[8]
-
In Vitro Release and Acylation Study:
-
Incubate the microspheres in a release medium (e.g., PBS pH 7.4) at 37 °C.[10]
-
At various time points, collect samples of the release medium.
-
Analyze the samples by RP-HPLC to quantify the amount of native octreotide and any acylated forms. The protecting group is designed to be eliminated at physiological pH, releasing the native octreotide.[8]
-
-
Comparison: Compare the level of acylation with that of unprotected octreotide encapsulated under the same conditions. A significant reduction in acylated species is expected with the protected peptide. Studies have shown a reduction from 52.5% acylation for unprotected octreotide to 5.0% for the protected version after 50 days.[8]
Section 5: Signaling Pathway
Sandostatin® (octreotide) exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. The binding of octreotide to these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of Octreotide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of the Stability of Octreotide in a Mixed Infusion [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of the stability of octreotide in a mixed infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 8. Inhibition of Octreotide Acylation Inside PLGA Microspheres by Derivatization of the Amines of the Peptide with a Self-Immolative Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Octreotide Acylation Inside PLGA Microspheres by Derivatization of the Amines of the Peptide with a Self-Immolative Protecting Group. | Semantic Scholar [semanticscholar.org]
- 10. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible Hydrophobic Ion-Paring Complex Strategy to Minimize Acylation of Octreotide during Long-Term Delivery from PLGA Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Managing Common Side Effects of Sandostatin® (octreotide) in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the common side effects of Sandostatin® (octreotide) in laboratory animals.
Troubleshooting Guides
This section offers practical guidance on identifying and mitigating the most frequently observed side effects of octreotide (B344500) administration in a research setting.
Issue 1: Gastrointestinal Disturbances (Diarrhea, Steatorrhea, and Abdominal Pain)
Symptoms:
-
Loose, watery, or oily stools (steatorrhea).
-
Increased frequency of defecation.
-
Visible signs of abdominal discomfort (e.g., writhing, hunched posture).
-
Weight loss or failure to gain weight.
Potential Causes: Octreotide inhibits the secretion of various gastrointestinal hormones and pancreatic enzymes, which can lead to decreased gut motility, reduced gallbladder contractility, and impaired digestion and absorption of nutrients, particularly fats.[1]
Troubleshooting and Management:
| Step | Action | Rationale |
| 1. Confirm Symptoms | Carefully observe and document the frequency and consistency of fecal output. Monitor body weight and food intake daily. | Differentiates between transient loose stools and persistent diarrhea or steatorrhea requiring intervention. |
| 2. Supportive Care | Ensure adequate hydration by providing supplemental fluids (e.g., subcutaneous 0.9% saline or 5% dextrose solution).[1] | Prevents dehydration, a common consequence of diarrhea. |
| 3. Dietary Modification | If steatorrhea is present, consider switching to a low-fat diet. | Reduces the amount of undigested fat in the gastrointestinal tract, thereby alleviating greasy stools. |
| 4. Pancreatic Enzyme Replacement | For chronic studies with persistent steatorrhea and weight loss, supplement the animal's feed with pancreatic enzymes.[1] | Aids in the digestion and absorption of fats, mitigating malabsorption-related side effects.[1] |
| 5. Dose Adjustment | If side effects are severe and persistent, consider a dose reduction of octreotide after consulting relevant literature for your animal model and experimental goals. | Higher doses may lead to more pronounced inhibition of GI function and more severe side effects.[1] |
Issue 2: Alterations in Glucose Metabolism (Hyperglycemia and Hypoglycemia)
Symptoms:
-
Hyperglycemia: Elevated blood glucose levels, increased thirst and urination.
-
Hypoglycemia: Low blood glucose levels, lethargy, shakiness, or seizures.
Potential Causes: Octreotide alters the balance between the counter-regulatory hormones insulin (B600854), glucagon, and growth hormone, which can lead to either an increase or decrease in blood glucose levels.[2] In healthy, fasting dogs, octreotide has been observed to cause a slight but significant decrease in plasma glucose concentrations.[3][4] Conversely, in dogs with insulinoma, it has been shown to increase plasma glucose.[3][4] In rats, some studies have shown that a single subcutaneous dose of octreotide had a negligible or small hypoglycemic effect, while other somatostatin (B550006) analogs like pasireotide (B1678482) caused a significant increase in plasma glucose.[5]
Troubleshooting and Management:
| Step | Action | Rationale |
| 1. Baseline and Regular Monitoring | Establish baseline blood glucose levels before the first administration of octreotide. Monitor blood glucose regularly throughout the study, especially during the initial phase of treatment.[6][7] | Allows for the early detection of deviations from the normal glycemic range. |
| 2. Manage Hyperglycemia | If persistent hyperglycemia is observed, consult with a veterinarian. Management may involve adjustments to the experimental protocol or the administration of insulin or other anti-diabetic agents.[6] | Uncontrolled hyperglycemia can be a serious confounding factor in many studies and may be detrimental to the animal's health. |
| 3. Manage Hypoglycemia | For mild hypoglycemia, provide a readily available source of glucose (e.g., oral glucose gel, dextrose solution in drinking water). For severe or symptomatic hypoglycemia, immediate veterinary intervention is required. | Promptly corrects low blood glucose to prevent neurological damage or other complications. |
| 4. Standardize Feeding Schedule | Maintain a consistent feeding schedule for all animals in the study. | Helps to stabilize blood glucose levels and makes it easier to interpret octreotide-induced changes. |
Quantitative Data on Glucose Alterations:
| Patient Group | Hyperglycemia Incidence | Hypoglycemia Incidence | Source |
| Acromegalic Patients | 16% | 3% | [6] |
Note: Data from human clinical trials. Incidence in laboratory animals may vary depending on the species, strain, and experimental conditions.
Issue 3: Injection Site Reactions
Symptoms:
-
Redness, swelling, or palpable nodules at the injection site.
-
Signs of pain or discomfort upon palpation of the injection site.
-
In rare cases, ulceration or necrosis.
Potential Causes: The physical properties of the octreotide formulation, particularly long-acting release (LAR) formulations, can act as a physical stimulus, leading to a local inflammatory or foreign body reaction at the site of injection.[8] Improper injection technique can also cause tissue trauma.[8]
Troubleshooting and Management:
| Step | Action | Rationale |
| 1. Proper Injection Technique | Administer as a deep subcutaneous or intramuscular injection, as specified in the protocol. For subcutaneous injections, use the "tented" skin method to ensure correct placement.[8][9] | Minimizes local tissue irritation and ensures proper drug deposition. |
| 2. Injection Site Rotation | For studies requiring repeated dosing, rotate the injection sites.[8][9] | Allows for tissue recovery and prevents cumulative irritation at a single site. |
| 3. Temperature Acclimation | Allow the octreotide solution or suspension to come to room temperature for at least 30 minutes before injection.[8][10] | Injecting cold medication can cause discomfort and may exacerbate local reactions.[8] |
| 4. Slow and Steady Injection | Inject the substance slowly and steadily.[8][9][10] | Minimizes mechanical trauma to the tissues.[8] |
| 5. Monitor and Document | Observe the injection sites at predefined time points post-injection (e.g., 1, 4, 24, 48 hours, and then daily).[8] Document any findings, including measurements of swelling and photographic records.[8] | Provides a clear record of the reaction's progression and helps in assessing the severity. |
| 6. Veterinary Consultation | If severe reactions such as ulceration, necrosis, or significant animal distress are observed, seek immediate veterinary consultation.[8] | Ensures appropriate medical management, which may include pain relief or wound care.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Sandostatin® (octreotide) observed in laboratory animals?
A1: The most frequently reported side effects in laboratory animals include gastrointestinal disturbances such as diarrhea, loose/oily stools (steatorrhea), and abdominal discomfort.[6][11][12] Alterations in blood glucose levels (both hyperglycemia and hypoglycemia) and local reactions at the injection site are also common.[6][12]
Q2: How quickly do side effects appear after octreotide administration?
A2: Gastrointestinal side effects can appear relatively quickly after administration.[13] Changes in blood glucose can also be observed shortly after the first dose.[5] Injection site reactions may develop within hours to days following the injection.
Q3: Are the side effects of octreotide reversible?
A3: Most of the common side effects, such as gastrointestinal issues and alterations in glucose metabolism, are generally transient and resolve over time or upon discontinuation of the treatment.[2][14]
Q4: What is the mechanism of action of octreotide that leads to these side effects?
A4: Octreotide is a synthetic analog of the natural hormone somatostatin. It binds with high affinity to somatostatin receptors, particularly SSTR2 and SSTR5.[10] This binding inhibits the secretion of numerous hormones, including growth hormone, insulin, glucagon, and various gastrointestinal hormones. This broad inhibitory action is responsible for both its therapeutic effects and its common side effects.[1][10]
Q5: Are there any known effects of octreotide on wound healing in animal models?
A5: Yes, one study in a rat model concluded that octreotide has significant adverse effects on wound healing, comparable in magnitude to those caused by steroids.[15] The mean peak load to break a dorsal midline incision was significantly lower in rats treated with octreotide compared to control animals.[15] Researchers should consider this potential effect in studies involving surgical procedures.
Experimental Protocols
Protocol 1: Subcutaneous Administration of Octreotide in Rats
Materials:
-
Octreotide acetate (B1210297) solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal restraining device
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental environment. Ensure the animal is properly restrained to minimize stress and ensure accurate dosing.[9]
-
Dose Preparation: Aseptically withdraw the calculated volume of the octreotide solution into a sterile syringe fitted with a new sterile needle.[9]
-
Injection Site Preparation: The recommended site for subcutaneous injection in rats is the loose skin over the dorsal scapular (shoulder blade) region.[9] Swab the injection site with 70% ethanol and allow it to air dry.[9]
-
Injection Technique:
-
Gently lift a fold of skin at the prepared site.[9]
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body plane.[9]
-
Slightly aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.[9]
-
Slowly and steadily inject the solution.[9]
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.[9]
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic effects.[9]
Protocol 2: Blood Glucose Monitoring in Rodents
Materials:
-
Handheld glucometer and compatible test strips
-
Lancets (species-appropriate size)
-
Sterile gauze
-
Collection tubes (if plasma glucose analysis is required)
Procedure:
-
Animal Restraint: Gently restrain the animal. For rats and mice, warming the tail with a heat lamp or warm water can facilitate blood collection.
-
Blood Collection Site: The tail vein is a common site for blood collection in rodents.
-
Sample Collection:
-
Clean the tail with 70% ethanol.
-
Make a small prick on the lateral tail vein with a sterile lancet.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip according to the manufacturer's instructions.
-
Record the blood glucose reading.
-
-
Post-collection Care: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Frequency: Perform monitoring at baseline and at regular intervals post-octreotide administration as dictated by the study design (e.g., 1, 3, 6, and 24 hours post-dose for acute studies).
Visualizations
Caption: Octreotide's primary signaling pathway.
Caption: A general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effect of octreotide on plasma concentrations of glucose, insulin, glucagon, growth hormone, and cortisol in healthy dogs and dogs with insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Sandostatin (Octreotide Acetate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. drugs.com [drugs.com]
- 12. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effect of the long-acting somatostatin analogue SMS 201-995 on small-intestinal interdigestive motility in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: Improving the In-Vivo Stability of Sandostatin® for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Sandostatin® (octreotide) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical in-vivo half-life of standard Sandostatin®, and why is it a concern for long-term studies?
A1: The immediate-release formulation of Sandostatin® (octreotide) has a short in-vivo half-life of approximately 90 minutes.[1] This necessitates frequent administration, often multiple times a day, to maintain therapeutic concentrations, which is impractical and can lead to fluctuations in drug levels during long-term studies. For sustained effects, continuous infusion or a long-acting formulation is required.[1]
Q2: What are the primary degradation pathways for octreotide (B344500) in vivo?
A2: The in-vivo stability of octreotide is primarily compromised by enzymatic degradation and chemical instability. Key degradation pathways include:
-
Racemization: Stereochemical transformation of L-proline⁵ under acidic conditions and L-serine⁴ under alkaline conditions can alter the peptide's structure and potentially its efficacy and immunogenicity.[2]
-
Deamidation: The C-terminal can undergo deamidation under both acidic and alkaline conditions.[2]
-
Hepatic Metabolism and Renal Elimination: A significant portion of octreotide is metabolized in the liver, with about 30-50% being eliminated unchanged in the urine.[1]
Q3: How does the Sandostatin® LAR® formulation enhance in-vivo stability for long-term use?
A3: Sandostatin® LAR® (Long-Acting Release) is a depot formulation that encapsulates octreotide acetate (B1210297) within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres.[3][4] This encapsulation protects the peptide from rapid degradation in the bloodstream. Following intramuscular injection, the PLGA microspheres slowly hydrolyze in vivo, releasing octreotide at a controlled rate over an extended period, typically allowing for administration every four weeks.[5][6]
Q4: What is octreotide acylation, and how does it impact the stability and release from PLGA-based formulations?
A4: Octreotide acylation is a chemical modification where the peptide covalently links with the lactic and glycolic acid monomers or oligomers from the degrading PLGA polymer.[7][8] This can be a significant issue, with acylated octreotides sometimes constituting a large percentage of the released peptide.[7] The formation of these adducts can alter the biological activity of the drug and affect its release profile from the microspheres.[9] The pH within the microsphere microenvironment is a major factor, with lower pH (around 4) inhibiting acylation.[7]
Troubleshooting Guides
Issue 1: High Initial Burst Release from Sandostatin® LAR® Formulations
-
Problem: A significant, non-sustained release of octreotide is observed shortly after administration of a custom LAR formulation, potentially leading to off-target effects or a shorter-than-expected duration of action.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Amount of Surface-Associated Drug | Optimize the washing step during microsphere preparation to thoroughly remove any unencapsulated octreotide from the surface. Consider implementing a post-production surface washing procedure.[10] |
| High Microsphere Porosity | A more porous polymer matrix can lead to faster initial drug release. To create a denser matrix, slow down the solvent evaporation rate during the manufacturing process.[10] |
| Manufacturing Process (Oil/Water vs. Oil/Oil) | The conventional oil/water (o/w) dispersion method can result in higher initial burst release compared to an oil/oil (o/o) technique. The o/o method may lead to lower incorporation of the drug in the aqueous channels of the microspheres, which are responsible for diffusion-mediated release.[11][12] |
Issue 2: Inconsistent or Low Octreotide Release in Later Stages of a Long-Term Study
-
Problem: After an initial release, the concentration of octreotide in plasma is lower than expected or highly variable between subjects.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Polymer Characteristics | The molecular weight and lactide-to-glycolide ratio of the PLGA polymer significantly affect the degradation rate and drug release. Lower molecular weight polymers and a lower lactide:glycolide ratio generally lead to faster degradation and drug release.[3][13] Ensure consistent polymer characteristics across batches. |
| Peptide Acylation | Extensive acylation can alter the release kinetics. Investigate strategies to minimize acylation, such as optimizing the microparticle pH or exploring alternative polymer formulations.[7][8] Exchanging the acetate counterion with more hydrophobic options like pamoate or lauryl sulfate (B86663) has been shown to improve stability and release performance.[8] |
| Incomplete Microsphere Degradation | If the polymer matrix does not degrade as expected, the drug will remain entrapped. Analyze the degradation of the microspheres in parallel with drug release studies. |
Issue 3: Loss of Efficacy Over Time in Long-Term In-Vitro Cell Culture Experiments
-
Problem: A diminished cellular response to octreotide is observed after prolonged exposure in cell culture.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Octreotide Degradation in Culture Medium | The stability of octreotide in aqueous solutions is pH-dependent, with optimal stability at pH 4.[7][14] Standard cell culture media are typically at a pH of 7.2-7.4, where degradation can occur. Prepare fresh octreotide solutions for each experiment and minimize the time the compound is in the incubator before being added to cells. For long-term storage of stock solutions, use -20°C or -80°C.[14] |
| Receptor Desensitization or Downregulation (Tachyphylaxis) | Continuous exposure to an agonist can lead to a decrease in receptor sensitivity or number. Consider intermittent treatment schedules (e.g., treating for a period, withdrawing the drug, and then re-treating) to allow for receptor re-sensitization.[14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Octreotide Formulations in Rabbits
| Formulation | Cmax-burst (ng/mL) | AUC0-2d (d·ng/mL) | % of Overall AUC in Burst Phase |
| Sandostatin® LAR® | 3.49 | 4.42 | 1.9% |
| Formulation A | 167 | 65.3 | 41.0% |
| Formulation B | 22.8 | Not Reported | 22.2% |
| Formulation C | 20.5 | 2.39 | Not Reported |
| Data adapted from a comparative study of different long-acting octreotide formulations.[3] |
Table 2: Stability of Octreotide Acetate in Aqueous Solutions at 55°C
| pH | Half-life for Degradation (days) |
| 2.5 | 27.1 |
| 4.0 | 60.3 |
| 7.4 | 4.6 |
| 9.0 | 1.2 |
| Data highlights the significant impact of pH on octreotide stability.[15] |
Experimental Protocols
Protocol 1: In-Vitro Release Study of Octreotide from PLGA Microspheres
-
Objective: To determine the in-vitro release profile of octreotide from a PLGA microsphere formulation.
-
Materials:
-
Octreotide-loaded PLGA microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set to 37°C
-
Centrifuge and microcentrifuge tubes
-
Validated HPLC method for octreotide quantification
-
-
Procedure:
-
Accurately weigh a specific amount of microspheres (e.g., 10 mg) and place them into a tube.
-
Add a defined volume of pre-warmed PBS (e.g., 1 mL) to the tube.
-
Place the tube in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), centrifuge the tube to pellet the microspheres.
-
Carefully collect the entire supernatant (the release medium) and replace it with an equal volume of fresh, pre-warmed PBS.
-
Store the collected supernatant at -20°C until analysis.
-
Analyze the concentration of octreotide in the collected samples using a validated HPLC method.[10]
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: Quantification of Octreotide in Serum/Plasma by UPLC-MS
-
Objective: To accurately measure the concentration of octreotide in biological samples.
-
Materials:
-
Serum or plasma samples
-
Acetonitrile (B52724) with 0.1% (v/v) formic acid
-
Deionized water with 0.1% formic acid
-
UPLC system with a mass spectrometer (e.g., single quadrupole QDa) and a C18 column
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of serum/plasma, add a larger volume (e.g., 3x) of cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UPLC-MS Analysis:
-
Inject the prepared sample into the UPLC-MS system.
-
Perform a gradient elution using acetonitrile and water (both with 0.1% formic acid) at a flow rate of 0.5 mL/min. An example gradient:
-
0 min: 25% acetonitrile
-
2 min: 35% acetonitrile
-
2.5 min: 25% acetonitrile
-
3.0 min: End of run
-
-
Monitor the mass of octreotide and any relevant degradation products or internal standards.[16]
-
-
Quantification:
-
Generate a standard curve using known concentrations of octreotide in the same biological matrix.
-
Determine the concentration of octreotide in the unknown samples by comparing their peak areas to the standard curve.
-
-
Visualizations
Caption: Simplified signaling pathway of Octreotide.
Caption: Experimental workflow for Octreotide LAR formulation characterization.
Caption: Troubleshooting workflow for inconsistent Octreotide LAR release.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and technical comparison of Sandostatin® LAR® and other formulations of long-acting octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of octreotide counterion nature on the long-term stability and release kinetics from an in situ forming depot technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo release kinetics of octreotide acetate from experimental polymeric microsphere formulations using oil/water and oil/oil processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. benchchem.com [benchchem.com]
- 15. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 16. kinampark.com [kinampark.com]
Technical Support Center: Troubleshooting Sandostatin® (Octreotide) Resistance in Cancer Cell Lines
Welcome to the Technical Support Center for Sandostatin® (octreotide) research. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you navigate the complexities of Sandostatin® resistance.
Troubleshooting Guides and FAQs
Inconsistent or unexpected results with Sandostatin® can arise from a variety of factors, from the inherent biology of the cell lines to the specifics of the experimental design. This section addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: My cancer cell line is not responding to Sandostatin® treatment, even at high concentrations. What are the common reasons for this resistance?
A1: Resistance to Sandostatin® is a multifaceted issue. The most common reasons include:
-
Low or Absent Somatostatin (B550006) Receptor Subtype 2 (SSTR2) Expression: Sandostatin® primarily exerts its anti-proliferative effects by binding to SSTR2. If your cell line has low or no SSTR2 expression, it will likely be resistant. Some neuroendocrine tumor cell lines have been shown to have significantly lower SSTR2 expression compared to human tumor tissues.
-
Alterations in Downstream Signaling Pathways: Even with adequate SSTR2 expression, alterations in signaling pathways downstream of the receptor can confer resistance. The two major pathways implicated are the PI3K/Akt/mTOR and the MAPK/ERK pathways. Constitutive activation of these pathways can bypass the inhibitory signals from Sandostatin®.
-
Receptor Desensitization and Internalization: Prolonged exposure to Sandostatin® can lead to the internalization and desensitization of SSTR2, reducing the cell's responsiveness.
-
Expression of Other SSTR Subtypes: The overall response to Sandostatin® can be influenced by the expression profile of other somatostatin receptor subtypes (SSTR1, 3, 4, 5), for which Sandostatin® has a lower affinity compared to SSTR2.
-
Aryl Hydrocarbon Receptor-Interacting Protein (AIP) Expression: Variations in post-receptor signaling, potentially involving proteins like AIP, may explain differing responses to Sandostatin® even in cells with high SSTR2 expression.[1]
Q2: How can I determine if my cell line expresses functional SSTR2?
A2: You can assess SSTR2 expression using several standard molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the SSTR2 gene.
-
Western Blotting: To detect the presence and relative abundance of the SSTR2 protein.
-
Immunocytochemistry (ICC) or Immunohistochemistry (IHC): To visualize the localization of the SSTR2 protein within the cells or in tissue sections.
-
Radioligand Binding Assays: To quantify the number of functional SSTR2 receptors on the cell surface.
Q3: My cell line initially responds to Sandostatin®, but then develops resistance over time. What is happening?
A3: This phenomenon is likely due to acquired resistance. Potential mechanisms include:
-
SSTR2 Downregulation or Desensitization: Continuous exposure to Sandostatin® can lead to a decrease in SSTR2 expression on the cell surface.
-
Development of Compensatory Signaling Pathways: The cancer cells may adapt by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, to overcome the inhibitory effects of Sandostatin®.
To investigate this:
-
Assess SSTR2 expression levels in your long-term treated cells and compare them to untreated controls.
-
Analyze the activation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., phosphorylated Akt, ERK) in the resistant cells.
-
Consider a "drug holiday" to see if sensitivity to Sandostatin® is restored after a period of withdrawal.
Q4: I am observing high variability in my in vitro cell-based assays with Sandostatin®. What are the likely causes?
A4: High variability in in vitro experiments is a common challenge. Several factors can contribute to this:
-
Sandostatin® Preparation and Stability: Always prepare fresh solutions of Sandostatin® for each experiment. Peptides in solution can degrade over time. Store the lyophilized powder at -20°C for long-term stability. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.[2]
-
Cell Line Authenticity and Passage Number: Ensure your cell line has been authenticated and use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.[2]
-
Cell Seeding Density: The number of cells seeded can significantly impact the apparent IC50 value. It is crucial to standardize cell seeding density across all experiments.[3]
-
Inconsistent Culture Conditions: Standardize all culture conditions, including media, supplements, and cell density.
Data Presentation
SSTR2 Protein Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | SSTR2 Expression Level | Reference |
| A549 | Lung Carcinoma | Abundant | [4] |
| IMR32 | Neuroblastoma | Abundant | [4] |
| NCI-H69 | Small Cell Lung Cancer | Abundant | [4][5] |
| MOLT-4 | T-cell Leukemia | Abundant | [4] |
| MDA-MB-231 | Breast Cancer | Abundant | [4] |
| MCF-7 | Breast Cancer | Abundant | [4] |
| DU-145 | Prostate Cancer | Abundant | [4] |
| BON | Pancreatic Neuroendocrine | Abundant | [4] |
| DLD-1 | Colorectal Adenocarcinoma | Less Expression | [4] |
| U87MG | Glioblastoma | Less Expression | [4] |
| HELA | Cervical Cancer | Less Expression | [4] |
| HCT116 | Colorectal Carcinoma | Low Levels | |
| AR42J | Rat Pancreatic Acinar | High Levels |
In Vitro Efficacy of Somatostatin Analogs in a Small Cell Lung Cancer Cell Line (NCI-H69)
| Compound | IC50 Value | Notes | Reference |
| Octreotide | > 300 µM | No modulation of cell viability observed. | |
| Pasireotide | 35.4 µM | Dose-dependent inhibition of cell viability. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of Sandostatin® on cell proliferation.
Materials:
-
Sandostatin® (octreotide acetate)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of Sandostatin® (e.g., 0.001 nM to 20 µM) for the desired time period (e.g., 96 hours). Include a vehicle-only control (medium with the same concentration of the drug's solvent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for SSTR2 and Downstream Signaling Proteins
This protocol allows for the detection of SSTR2 protein expression and the activation status of key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SSTR2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Mandatory Visualization
Caption: Signaling pathway of Sandostatin® via SSTR2.
Caption: Mechanisms of Sandostatin® resistance.
Caption: General experimental workflow for in vitro Sandostatin® studies.
References
- 1. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting high variability in Sandostatine efficacy experiments
Welcome to the Technical Support Center for Sandostatin (octreotide) efficacy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address high variability in your studies.
Troubleshooting Guide
This section addresses common issues encountered during Sandostatin experiments in a direct question-and-answer format.
Q1: Why am I observing little to no anti-proliferative effect of Sandostatin in my neuroendocrine tumor (NET) cell line?
A: This is a common finding and is most frequently due to a lack of target expression.
-
Low Somatostatin (B550006) Receptor 2 (SSTR2) Expression: The therapeutic effect of Sandostatin is primarily mediated by its high-affinity binding to the SSTR2 subtype.[1][2] However, systematic studies have shown that many frequently used NET cell lines (including BON, QGP-1, H727, LCC-18, and UMC-11) express very low, or negligible, levels of SSTR2 compared to human NET tissues.[3][4] This resistance to Sandostatin's anti-proliferative effects in vitro has been observed even at high concentrations.[5][6]
-
Lack of Functional Receptors: Even in cell lines engineered to re-express SSTR2, a functional anti-proliferative response was not restored, suggesting other cellular factors may contribute to resistance.[3][5]
Recommendation: Before conducting efficacy studies, it is critical to verify and quantify the expression of SSTR2 in your chosen cell line model via methods like Western Blot or qRT-PCR.
Q2: My results are highly variable from one experiment to the next. What are the likely causes?
A: High variability often stems from issues related to compound handling, cell culture techniques, or assay procedures.
-
Compound Preparation and Stability:
-
Fresh Solutions: It is strongly recommended to prepare fresh Sandostatin (octreotide acetate) solutions for each experiment from a lyophilized powder. Peptides in solution can degrade over time.
-
Storage: Lyophilized powder should be stored at -20°C. Once reconstituted into a stock solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (up to 29 days), solutions in polypropylene (B1209903) syringes are most stable when refrigerated at 3°C and protected from light.[7][8]
-
pH and Stability: Octreotide's stability in aqueous solutions is pH-dependent, with the most favorable stability found around pH 4.[9] The commercial formulation is buffered to a pH of approximately 4.2.[10]
-
Acylation in Formulations: When working with long-acting release (LAR) formulations containing PLGA polymers, be aware that octreotide (B344500) can be chemically modified by acylation, which may alter its biological activity and contribute to incomplete drug release.[9][11]
-
-
Cell Culture Conditions:
-
Cell Seeding: Ensure a consistent and uniform cell seeding density across all wells and plates.
-
Passage Number: Use cells within a consistent and limited range of passage numbers, as receptor expression and cell phenotype can change over time in culture.
-
-
Assay Procedures:
-
Incubation Times: Adhere to strictly standardized incubation times for both cell culture and drug treatment.
-
Reagent Quality: Use high-quality, consistent batches of all reagents, including cell culture media and assay components.
-
Q3: My receptor binding assay is yielding inconsistent IC50 values. How can I troubleshoot this?
A: Inconsistent IC50 values in binding assays typically point to problems with assay components or procedural execution.
-
Receptor and Ligand Integrity:
-
Receptor Source: If using cell membrane preparations, ensure the isolation protocol is highly consistent between batches to maintain receptor concentration and integrity.
-
Radioligand Quality: If performing a competition binding assay with a radiolabeled ligand, its purity and specific activity must be verified to ensure consistency.
-
-
Assay Conditions:
-
Equilibrium: Confirm that the incubation time is sufficient for the binding reaction to reach equilibrium. This may require a time-course experiment during assay development.
-
Non-Specific Binding (NSB): High or variable NSB can obscure the specific binding signal and distort the competition curve. Optimize washing steps and ensure the concentration of the unlabeled ligand used to define NSB is sufficient to displace all specific binding.
-
Frequently Asked Questions (FAQs)
Q: Which somatostatin receptor (SSTR) subtypes does Sandostatin bind to?
A: Sandostatin (octreotide) has a specific binding profile. It binds with high affinity to SSTR2 and SSTR5 .[1][12][13] It has a moderate or low affinity for SSTR3 and does not bind to SSTR1 or SSTR4 .[1][14][15] The clinical efficacy of Sandostatin is thought to be primarily related to its action on SSTR2.[1]
Q: What is the core mechanism of action for Sandostatin?
A: Sandostatin is a synthetic analog of the natural hormone somatostatin but has a longer half-life.[12][16] It exerts its effects by binding to SSTRs (mainly SSTR2/5), which are G-protein coupled receptors.[2][12] This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which modulates downstream effectors to inhibit hormone secretion and cell proliferation.[12][17][18]
Q: What concentration range is typically used for in vitro experiments?
A: The concentration range can vary widely based on the cell line and endpoint being measured. For anti-proliferation assays in NET cell lines, studies have often used a broad range from picomolar to micromolar (e.g., 10⁻¹² M to 10⁻⁵ M).[2][5] However, due to the widespread resistance in common cell lines, a clear dose-response is often not observed.[3][6] For binding assays, concentrations will be determined by the affinity (IC50/Ki) of the ligand for the receptor, which is in the low nanomolar range for SSTR2.[15]
Q: Is Sandostatin stable in standard cell culture media?
A: While octreotide is stable for 24 hours in sterile isotonic saline or 5% dextrose solutions, its long-term stability in complex cell culture media at 37°C is less defined.[19] Given that peptides can be degraded by proteases present in serum or secreted by cells, it is best practice to prepare fresh drug dilutions in media for each experiment and to consider media changes for long-term (e.g., >72 hours) incubation studies.
Data Presentation
Table 1: Binding Affinity of Sandostatin (Octreotide) to Human Somatostatin Receptor (SSTR) Subtypes
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher binding affinity.
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| SSTR1 | >1000 | [15] |
| SSTR2 | 0.2 - 2.5 | [15][20] |
| SSTR3 | Moderate to Low Affinity (~20-250 nM) | [1][14][20] |
| SSTR4 | >1000 | [1][15] |
| SSTR5 | 6 - 16 | [1][20] |
Table 2: Summary of Sandostatin (Octreotide) Anti-Proliferative Efficacy in Common Neuroendocrine Tumor (NET) Cell Lines
This table summarizes findings from studies investigating the direct anti-proliferative effects of octreotide. Note the general lack of efficacy, which is a key factor in experimental variability and inconsistency.
| Cell Line | Origin | Finding | Concentration Range Tested | Reference |
| BON-1 | Pancreatic NET | No significant inhibition of proliferation or cell viability. | 0.001 nM – 20 µM | [3][5] |
| QGP-1 | Pancreatic NET | No significant inhibition of proliferation or cell viability. | 0.001 nM – 20 µM | [3][5] |
| H727 | Lung Carcinoid | No significant inhibition of proliferation. | 0.001 nM – 20 µM | [3][5] |
| CNDT2.5 | Small Intestine NET | Reported to reduce cell growth. | Not specified | [21] |
Experimental Protocols
Protocol 1: Verification of SSTR2 Expression via Western Blot
This protocol is a critical first step to ensure your cell model is appropriate for Sandostatin efficacy studies.
1. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-SSTR2 antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
2. Methodology:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SSTR2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to confirm equal protein loading across lanes. Compare the intensity of the SSTR2 band in your test cells to a known positive control cell line or tissue.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol provides a framework for assessing the anti-proliferative effects of Sandostatin.[2][12]
1. Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Sandostatin (octreotide acetate) stock solution (e.g., 1 mM in sterile water).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
2. Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Sandostatin in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).[2] Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different Sandostatin concentrations or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Control] x 100). Plot the results to generate a dose-response curve.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of Sandostatin via the SSTR2 receptor.
Caption: Recommended experimental workflow for Sandostatin efficacy testing.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. novartis.com [novartis.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. globalrph.com [globalrph.com]
- 20. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
Technical Support Center: Optimization of Imaging Protocols for Gallium-68 Labeled Sandostatin
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of imaging protocols for Gallium-68 (⁶⁸Ga) labeled Sandostatin, primarily focusing on ⁶⁸Ga-DOTATATE. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during ⁶⁸Ga-DOTATATE PET/CT imaging experiments.
Issue 1: High Background Noise or Poor Image Contrast
| Potential Cause | Troubleshooting Steps |
| Suboptimal Uptake Time | Verify that the scan was acquired within the optimal window of 55-75 minutes post-injection. Shorter uptake times may not allow for sufficient clearance of the radiotracer from the background, while excessively long times can lead to reduced signal due to radioactive decay. |
| Inadequate Patient Hydration | Ensure the patient is well-hydrated before and after the injection of ⁶⁸Ga-DOTATATE to promote renal clearance of the tracer. Patients should be encouraged to drink water and void frequently.[1] |
| Incorrect Image Reconstruction Parameters | Review and optimize image reconstruction parameters. The choice of algorithm (e.g., OSEM vs. BPL/Q.Clear), number of iterations and subsets, and the use of filters can significantly impact image quality. A study comparing OSEM and a Bayesian Penalised Likelihood (BPL) reconstruction algorithm (Q.Clear) found that BPL reconstruction improves signal-to-noise ratio.[2][3] |
| "Sink Effect" | In cases of very high tumor burden, a "sink effect" can lead to decreased physiological uptake in organs like the spleen and liver, which might be misinterpreted as poor tracer distribution.[4][5] This is a true physiological phenomenon and not an error in the protocol. |
Issue 2: Unexpected or Ambiguous Tracer Uptake
| Potential Cause | Troubleshooting Steps |
| Physiological Uptake | Be aware of the normal biodistribution of ⁶⁸Ga-DOTATATE. Intense uptake is expected in the spleen, adrenal glands, kidneys, and pituitary gland. Moderate uptake is seen in the liver, thyroid, and salivary glands.[4][5] The uncinate process of the pancreas also frequently shows physiological uptake.[4][5] |
| Inflammatory Processes | Active inflammation can lead to ⁶⁸Ga-DOTATATE uptake due to the expression of somatostatin (B550006) receptors (SSTRs) on activated white blood cells.[4] This can be a source of false-positive findings in conditions like prostatitis, recent surgery sites, or sarcoidosis.[4] Correlate with clinical history and CT findings. |
| Benign Lesions | Various benign lesions can show tracer uptake. Examples include fractures, osteophytes, and accessory spleens (splenosis).[4][5] Careful correlation with the CT portion of the scan is crucial for differentiation. |
| Interference from Somatostatin Analog Therapy | Patients undergoing treatment with somatostatin analogs can have receptor blockade, leading to reduced tumor uptake. For patients on long-acting analogs, imaging should be scheduled just before their next dose.[1][6] Short-acting analogs should be withheld for 24 hours prior to imaging.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal patient preparation for a ⁶⁸Ga-DOTATATE PET/CT scan?
A1: Patients do not typically need to fast, but should be well-hydrated.[7] It is critical to manage patients who are on somatostatin analog therapy. Short-acting octreotide (B344500) should be stopped for 24 hours before the scan, if clinically feasible.[1][6] For long-acting analogs like Sandostatin LAR or Somatuline Depot, the scan should be scheduled 1 to 2 days before the next planned injection.[1][6]
Q2: What is the recommended uptake time between ⁶⁸Ga-DOTATATE injection and scanning?
A2: The generally accepted uptake time is approximately 60 minutes. An acceptable range is typically between 55 and 75 minutes post-injection to ensure consistency in semi-quantitative measurements like SUV.[8]
Q3: What are the common sites of physiological ⁶⁸Ga-DOTATATE uptake that could be mistaken for pathology?
A3: High physiological uptake is seen in the spleen, kidneys, adrenal glands, and pituitary gland.[4][5] Moderate uptake is normal in the liver and salivary glands.[4][5] The uncinate process of the pancreas is another common site of physiological uptake that should not be misinterpreted as a tumor.[4][5]
Q4: Can inflammatory conditions cause false-positive results on a ⁶⁸Ga-DOTATATE scan?
A4: Yes, active inflammatory processes can show ⁶⁸Ga-DOTATATE uptake because activated macrophages and leukocytes express SSTRs.[4] This has been observed in reactive lymph nodes, post-surgical inflammation, and systemic inflammatory diseases.[4] A thorough clinical history and correlation with anatomical findings on CT are essential for accurate interpretation.
Q5: How does ⁶⁸Ga-DOTATATE PET/CT compare to other imaging modalities for neuroendocrine tumors?
A5: ⁶⁸Ga-DOTATATE PET/CT has demonstrated superior sensitivity and specificity for detecting neuroendocrine tumors compared to conventional imaging and 111In-pentetreotide SPECT/CT.[9]
Data Presentation
Table 1: Recommended Imaging Parameters for ⁶⁸Ga-DOTATATE PET/CT
| Parameter | Recommended Value/Range | Notes |
| Administered Activity | 100–200 MBq (2.7–5.4 mCi) | Given as a single IV bolus.[8] |
| Uptake Time | 55–75 minutes | A standard of 60 minutes is common.[8][10] |
| Acquisition Time per Bed Position | 2–5 minutes | Can be adjusted based on patient BMI and scanner sensitivity.[8][10][11] |
| Scan Range | Base of skull to mid-thigh | Can be extended to whole-body if needed.[6][10] |
Table 2: Comparison of Reconstruction Algorithms
| Reconstruction Algorithm | Key Characteristics | Impact on Image Quality |
| Ordered Subset Expectation Maximisation (OSEM) | Standard iterative reconstruction algorithm. | Widely used, but can be susceptible to image noise. |
| Bayesian Penalised Likelihood (BPL) / Q.Clear | An advanced reconstruction algorithm that incorporates a noise-penalizing function. | Studies have shown it can improve signal-to-noise ratio and may be preferred for image quality.[2][3] |
Experimental Protocols
Protocol 1: Patient Preparation and Imaging
-
Patient Scheduling:
-
Patient Preparation:
-
No fasting is required.
-
Encourage the patient to hydrate (B1144303) well by drinking water before and after the tracer injection.
-
-
Radiotracer Administration:
-
Administer 100-200 MBq of ⁶⁸Ga-DOTATATE via intravenous injection.
-
Flush the line with normal saline.[1]
-
-
Uptake Phase:
-
Image Acquisition:
-
Position the patient supine on the scanner bed, usually with arms raised above the head.[6]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan from the base of the skull to the mid-thighs, with an acquisition time of 2-5 minutes per bed position.[10][11]
-
-
Post-Scan Instructions:
-
Advise the patient to continue hydrating to help flush the tracer from their system.[6]
-
Protocol 2: ⁶⁸Ga-DOTATATE Radiolabeling and Quality Control
This is a generalized protocol; specific procedures may vary based on the automated synthesis module and ⁶⁸Ge/⁶⁸Ga generator used.
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling:
-
Purification:
-
The reaction mixture is passed through a C18 cartridge to retain the ⁶⁸Ga-DOTATATE while allowing unbound ⁶⁸Ga to pass through.
-
The cartridge is washed with water.
-
The purified ⁶⁸Ga-DOTATATE is eluted from the cartridge with an ethanol/water mixture.
-
The final product is formulated in a sterile saline solution.
-
-
Quality Control:
-
Radiochemical Purity: Assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The radiochemical purity should be >91%.[15]
-
pH: The pH of the final product should be between 4.0 and 8.0.[15]
-
⁶⁸Ge Breakthrough: Measured to ensure it is within acceptable limits (e.g., <0.001%). This is often done by recounting the sample after 48 hours.[14]
-
Sterility and Endotoxin Testing: Performed to ensure the product is safe for patient injection.[12][13]
-
Visualizations
Caption: Workflow for ⁶⁸Ga-DOTATATE PET/CT imaging.
References
- 1. radiology.unm.edu [radiology.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optimising Gallium-68 (⁶⁸Ga) DOTATATE PET/CT Reconstruction in Neuroendocrine Tumours: A Paired Comparison of Penalised-Likelihood (BSREM/Q.Clear) and Ordered Subset Expectation Maximisation Algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 5. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwmedicine.org [uwmedicine.org]
- 7. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 8. Full Document Preview [gravitas.acr.org]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of PET/CT acquisition parameters in Ga-68 Dotatate imaging. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 13. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Synthesis and Purification of Novel Sandostatin Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of novel Sandostatin (octreotide) analogs.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the synthesis and purification of Sandostatin analogs.
Issue 1: Low Peptide Yield After Cleavage and Purification
Question: My final peptide yield after cleavage and purification is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
Answer: Low peptide yield can stem from several factors throughout the synthesis and purification process. A systematic approach is crucial to identify the root cause.
Diagnostic Workflow:
-
Assess Cleavage Efficiency: Perform a post-cleavage Kaiser test on a small sample of the resin. A positive result (blue beads) indicates incomplete cleavage, meaning a significant amount of your peptide is still attached to the resin.[1][2]
-
Analyze Crude Peptide: Before purification, analyze a small amount of the crude peptide by mass spectrometry (MS) and analytical HPLC. This will help determine if the low yield is due to poor synthesis efficiency (e.g., presence of many truncated or deletion sequences) or issues during cleavage and work-up (e.g., peptide precipitation).[2]
Troubleshooting Steps:
| Possible Cause | Solution |
| Incomplete Coupling Reactions | - Monitor coupling: Use the Kaiser test after each coupling step to ensure the absence of free primary amines.[2] - Optimize coupling: For difficult couplings, consider double coupling, increasing reagent concentrations, or using more potent coupling reagents like HATU or HCTU.[3] - Disrupt secondary structures: For sequences prone to aggregation, use chaotropic salts or high-boiling point solvents like NMP.[2][4] |
| Incomplete Cleavage from Resin | - Extend cleavage time: For sterically hindered residues or certain resins, increase the cleavage time to 4-6 hours.[1][5] - Use an appropriate cleavage cocktail: For peptides with sensitive residues like Cys, Met, and Trp, use a more robust cleavage cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT).[5] - Ensure fresh reagents: Use freshly prepared TFA and scavengers, as they can degrade over time.[1] |
| Peptide Precipitation During Cleavage | - Alter solvent composition: In some cases, modifying the cleavage cocktail can prevent premature precipitation.[6] |
| Inefficient Precipitation/Recovery | - Use cold ether: Ensure the diethyl ether used for precipitation is cold and used in a sufficient volume (8-10 times the filtrate volume).[6] - Optimize precipitation: Consider concentrating the TFA filtrate before adding it to the ether to improve precipitation efficiency.[5] |
Workflow for Diagnosing Low Peptide Yield
References
Sandostatin Dose-Response Curve Optimization and Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sandostatin (octreotide). It is designed to address specific issues that may be encountered during the experimental process of generating and analyzing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sandostatin (octreotide)?
A1: Sandostatin is a synthetic analog of the natural hormone somatostatin (B550006). It exerts its effects by binding to somatostatin receptors (SSTRs), with a particularly high affinity for the SSTR2 and SSTR5 subtypes.[1] This binding action mimics the natural hormone and leads to a potent inhibition of the secretion of various hormones, including growth hormone (GH), glucagon, and insulin.[2][3][4] Furthermore, it can suppress the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, and pancreatic polypeptide.[3][4] This inhibitory action on hormone secretion is central to its therapeutic effects in conditions like acromegaly and certain neuroendocrine tumors.[2][3]
Q2: Which cell lines are suitable for Sandostatin dose-response experiments?
A2: The suitability of a cell line for Sandostatin experiments is primarily dependent on its expression of somatostatin receptors, particularly SSTR2. Neuroendocrine tumor (NET) cell lines are often used; however, it is crucial to verify SSTR2 expression, as some common NET cell lines have been shown to have low or absent expression, which can lead to resistance to octreotide (B344500) treatment in vitro.[5] For example, studies have shown that BON and QGP-1 pancreatic NET cell lines have low SSTR expression.[5] In contrast, the rat pancreatic tumor cell line AR42J is known to express SSTRs and has been used in octreotide binding and proliferation assays.[6] It is strongly recommended to confirm SSTR2 expression in your chosen cell line via methods like RT-qPCR or Western blot before initiating dose-response studies.
Q3: What is a typical concentration range for Sandostatin in in vitro dose-response assays?
A3: A common starting concentration range for Sandostatin (octreotide acetate) in in vitro cell-based assays, such as proliferation or viability assays, typically spans from 0.1 nM to 10 µM.[2] Some studies have explored concentrations from 10⁻¹² M to 10⁻⁶ M.[7] The optimal range will depend on the specific cell line, the expression level of SSTRs, and the biological endpoint being measured. It is advisable to perform a broad dose-range finding study to identify the sigmoidal portion of the dose-response curve for your specific experimental system.
Q4: How should Sandostatin (octreotide acetate) be prepared and stored for in vitro experiments?
A4: For in vitro experiments, octreotide acetate (B1210297) should be dissolved in a suitable solvent to create a stock solution. Sterile, nuclease-free water or DMSO are commonly used.[2] To prepare a 1 mM stock solution, approximately 1.02 mg of octreotide acetate powder (molecular weight ~1019.3 g/mol ) is needed per 1 mL of solvent.[2] It is recommended to prepare fresh stock solutions for each experiment to ensure stability and activity. If storage is necessary, octreotide acetate in polypropylene (B1209903) syringes has been shown to be stable for up to 29 days when stored at 3°C and protected from light.[8] Storage at room temperature for more than a week is not recommended.[9]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of Sandostatin on cell proliferation using a colorimetric MTT assay.
Materials:
-
Target cells expressing SSTR2
-
Complete cell culture medium
-
Sandostatin (octreotide acetate) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
-
Preparation of Working Solutions: Prepare serial dilutions of the Sandostatin stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[2] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared Sandostatin working solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. This allows viable cells to convert the MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the Sandostatin concentration to generate a dose-response curve.
Quantitative Data Summary
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Sandostatin (octreotide) and its analogs in different contexts. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and the specific analog used.
| Compound/Analog | Receptor Subtype | Cell Line/Tissue | IC50/Kd (nM) | Reference |
| [¹²⁵I-Tyr¹¹]SS-14 | SSTR2 | - | 1.1 ± 0.04 | [7] |
| Octreotide | hSSTR2 | U2OS-SSTR2 | 2.7 ± 0.26 | [10] |
| Iodinated Gluc-TOC | SSTR2 | AR42J cell membranes | 0.37 ± 0.04 | [11] |
| Iodinated Gluc-TOCA | SSTR2 | AR42J cell membranes | 0.47 ± 0.04 | [11] |
| Pasireotide | - | H69 (SCLC) | 35,400 | [12] |
| Octreotide | - | H69 (SCLC) | >300,000 | [12] |
Note: SCLC stands for Small Cell Lung Cancer. Kd represents the dissociation constant.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Variability | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting steps. After seeding, gently rock the plate in multiple directions to ensure even cell distribution. |
| Edge Effects | Evaporation from the outer wells of a microplate can alter compound concentrations. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile media or phosphate-buffered saline (PBS). |
| Inaccurate Pipetting | Calibrate and regularly check the accuracy of your pipettes. Use fresh pipette tips for each concentration and replicate. |
| Compound Instability | Prepare fresh Sandostatin stock solutions for each experiment. If the stock solution is stored, ensure it is protected from light and stored at the recommended temperature (3°C).[8] Avoid repeated freeze-thaw cycles. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental results. |
Guide 2: Poor Curve Fit or Atypical Curve Shape
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The tested concentrations may be too high or too low to define the sigmoidal portion of the curve. Broaden the concentration range, using a logarithmic or semi-logarithmic dilution series to cover several orders of magnitude. |
| Incomplete Curve | If the curve does not reach a top or bottom plateau, it may be difficult to accurately determine the EC50/IC50. Extend the concentration range in both directions. |
| Shallow or Steep Hill Slope | A shallow slope can indicate issues with compound solubility or stability at higher concentrations. A very steep slope might suggest a narrow therapeutic window or rapid onset of toxicity. Ensure accurate serial dilutions and complete dissolution of the compound in the assay medium. |
| Data Normalization Issues | Ensure that your data is correctly normalized to the vehicle control (representing 100% viability or 0% inhibition) and a positive control or maximal inhibition control. |
| Asymmetrical Curve | Standard four-parameter logistic (4PL) models assume a symmetrical curve. If your data consistently shows asymmetry, consider using a five-parameter model for curve fitting. |
Visualizations
Caption: Sandostatin signaling pathway via the SSTR2 receptor.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Glycemic Effects of Sandostatin® (Octreotide) in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing glycemic responses observed during in vivo studies using Sandostatin® (octreotide) in rodent models.
Frequently Asked Questions (FAQs)
Q1: Is Sandostatin® (octreotide) expected to induce hyperglycemia in rodents?
A1: Contrary to what might be expected, Sandostatin® (octreotide) does not typically induce significant hyperglycemia in most standard rodent models. In fact, single-dose administration in rats often results in no change or even a slight hypoglycemic effect. This is primarily because octreotide (B344500) has a strong affinity for the somatostatin (B550006) receptor 2 (SSTR2), which potently inhibits the secretion of glucagon (B607659), a hormone that raises blood glucose. While it also inhibits insulin (B600854) secretion (which would tend to increase glucose), the net effect is often a maintenance of normoglycemia or slight hypoglycemia.
Q2: Under what circumstances might hyperglycemia be observed with Sandostatin® administration?
A2: While not the standard response, hyperglycemia can be observed in specific experimental contexts:
-
Stress-Induced Models: In rodent models subjected to stressors like 2-deoxy-D-glucose (2-DG) injection or cold-swim stress, a hyperglycemic response is part of the stress reaction. Centrally administered (intracerebroventricular) octreotide has been shown to suppress this stress-induced hyperglycemia. However, if octreotide is administered peripherally in a stressed animal, the complex interplay of hormones could potentially lead to unexpected glycemic outcomes.
-
Pancreatitis Models: In models of acute pancreatitis, which can itself induce hyperglycemia, octreotide has been shown to ameliorate or reduce the elevated blood glucose levels.
-
Pre-existing Metabolic Conditions: The glycemic response in rodent models with pre-existing diabetes or insulin resistance may differ from that in healthy animals. In some diabetic models, octreotide has been used without worsening glycemic control.
Q3: How does Sandostatin® affect insulin and glucagon secretion in rodents?
A3: Sandostatin® inhibits the secretion of both insulin and glucagon. Its potent inhibition of glucagon via SSTR2 activation is a key reason why it does not typically cause hyperglycemia. The simultaneous inhibition of insulin (mediated by both SSTR2 and SSTR5) is also a factor in its overall effect on glucose homeostasis. The balance between insulin and glucagon inhibition ultimately determines the net glycemic effect.
Q4: What is the difference in the hyperglycemic effect of Sandostatin® (octreotide) and pasireotide?
A4: Pasireotide is another somatostatin analog that is well-known to cause hyperglycemia. The primary reason for this difference lies in their receptor binding profiles. Pasireotide has a high affinity for SSTR5, which is a key receptor for inhibiting insulin secretion, but a weaker effect on SSTR2, which is the main receptor for inhibiting glucagon. This leads to a significant decrease in insulin with less of an effect on glucagon, resulting in a net hyperglycemic state. Octreotide's strong SSTR2 affinity and resulting potent glucagon suppression is the main reason for its different glycemic profile.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Actions |
| Unexpected Hyperglycemia | Animal Stress: Ensure animals are properly acclimatized to handling and experimental procedures. Minimize environmental stressors. Underlying Pathology: In disease models, the pathology itself may be the primary driver of hyperglycemia. Dosing/Formulation: Verify correct dosage and proper reconstitution and administration of the Sandostatin® formulation. | 1. Review animal handling and housing protocols to minimize stress. 2. Measure baseline glucose levels before Sandostatin® administration to account for pre-existing conditions. 3. Consider co-administration of oral glucose to assess the insulin response under octreotide treatment. 4. If using a long-acting release (LAR) formulation, be aware of the continuous exposure and potential for different long-term effects. |
| Significant Hypoglycemia | Over-suppression of Glucagon: In some animals, the potent glucagon suppression by octreotide may dominate, leading to a drop in blood glucose. Fasting State: The effect may be more pronounced in fasted animals. | 1. Ensure animals have access to food or provide a glucose source, especially during the initial hours after administration. 2. Reduce the dose of Sandostatin® in subsequent experiments. 3. Monitor blood glucose levels more frequently after administration to catch and manage hypoglycemic events. |
| High Variability in Glycemic Response | Genetic Variation: Different rodent strains may have varying sensitivities to somatostatin analogs. Inconsistent Dosing: Inaccurate dosing or injection technique can lead to variable exposure. Differences in Food Intake: Variations in food consumption prior to the experiment can affect baseline glucose levels. | 1. Use a consistent and well-characterized rodent strain. 2. Ensure accurate and consistent administration techniques. For subcutaneous injections, vary the injection site to avoid local tissue reactions. 3. Standardize the fasting or feeding schedule for all animals in the experiment. |
Quantitative Data Summary
Table 1: Effect of Single Subcutaneous Dose of Octreotide (10 µg/kg) on Plasma Glucose, Insulin, and Glucagon in Male Lewis Rats (n=6 per group)
| Parameter | Vehicle Control (Mean ± SEM) | Octreotide (10 µg/kg) (Mean ± SEM) | Pasireotide (10 µg/kg) (Mean ± SEM) |
| Glucose (mmol/L) | 7.1 ± 0.2 | 6.6 ± 0.2 | 11.4 ± 0.4*** |
| Insulin (% of control) | 100% | ~80% (Not statistically significant) | ~80% (Not statistically significant) |
| Glucagon (% of control) | 100% | ~40%** | ~90% (Not statistically significant) |
| *Data are for 1 hour after subcutaneous application. **p<0.01, **p<0.001 vs vehicle control. (Data adapted from Schmid H.A. and Brueggen J., Journal of Endocrinology, 2012). |
Table 2: Effect of Co-administration of Octreotide and Pasireotide on Plasma Glucose, Insulin, and Glucagon in Male Lewis Rats (n=6 per group)
| Parameter | Vehicle Control | Pasireotide (10 µg/kg) | Pasireotide (10 µg/kg) + Octreotide (10 µg/kg) |
| Glucose (mmol/L) | ~7.1 | ~11.4*** | ~7.5 |
| Insulin (% of control) | 100% | ~80% | ~60% |
| Glucagon (% of control) | 100% | ~90% | ~30%** |
| Data are for 1 hour after subcutaneous application. *p<0.05, **p<0.01, **p<0.001 vs vehicle control. (Data adapted from Schmid H.A. and Brueggen J., Journal of Endocrinology, 2012). |
Experimental Protocols
Protocol 1: Assessment of Acute Glycemic Response to Subcutaneous Octreotide in Rats
-
Animal Model: Male Lewis rats (or other specified strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week and to handling for 3 days prior to the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Blood Sampling: Take a baseline blood sample (t=0) from the tail vein to measure plasma glucose, insulin, and glucagon.
-
Drug Administration: Administer Sandostatin® (octreotide) via subcutaneous injection at the desired dose (e.g., 10 µg/kg). The vehicle control group should receive a corresponding volume of sterile saline.
-
Post-Dose Blood Sampling: Collect blood samples at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).
-
Sample Processing: Collect blood in EDTA-coated tubes for plasma separation. For glucagon measurement, use tubes containing aprotinin. Centrifuge samples at 2000 x g for 10 minutes at 4°C. Store plasma at -80°C until analysis.
-
Analysis: Analyze plasma samples for glucose, insulin, and glucagon concentrations using commercially available assay kits.
Protocol 2: Co-administration of Octreotide to Mitigate Pasireotide-Induced Hyperglycemia
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Experimental Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: Pasireotide (e.g., 10 µg/kg, s.c.)
-
Group 3: Pasireotide (e.g., 10 µg/kg, s.c.) + Octreotide (e.g., 10 µg/kg, s.c.)
-
-
Fasting and Baseline Sampling: As described in Protocol 1.
-
Drug Administration: Administer the respective treatments subcutaneously. For the co-administration group, the injections can be given at separate sites.
-
Post-Dose Sampling and Analysis: Follow steps 6-8 from Protocol 1. This protocol will demonstrate the potent glucagon-suppressing and anti-hyperglycemic effect of octreotide.
Visualizations
Caption: Signaling pathway of Sandostatin (octreotide) in pancreatic islet cells.
Caption: General experimental workflow for assessing glycemic response.
Validation & Comparative
A Comparative Guide to the Efficacy of Sandostatin (Octreotide) and Lanreotide in Neuroendocrine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two leading somatostatin (B550006) analogs, Sandostatin (octreotide) and lanreotide (B11836), in the context of neuroendocrine tumor (NET) models. The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Mechanism of Action: Targeting the Somatostatin Receptor Pathway
Both octreotide (B344500) and lanreotide are synthetic analogs of the natural hormone somatostatin.[1] Their primary mechanism of action involves binding to somatostatin receptors (SSTRs), which are highly expressed on the surface of many neuroendocrine tumor cells.[2] Both drugs exhibit a high affinity for SSTR subtype 2 (SSTR2) and a moderate affinity for SSTR5.[3]
The binding of these analogs to SSTRs triggers a cascade of intracellular signaling events.[4] This activation inhibits the release of various hormones and growth factors, leading to the control of clinical symptoms associated with functional NETs.[2] Furthermore, it exerts antiproliferative effects by inducing cell cycle arrest and apoptosis (programmed cell death), thereby slowing down tumor growth.[5][6]
Comparative Efficacy Data
While direct head-to-head preclinical studies in animal models are limited, extensive clinical data from landmark trials such as PROMID (for octreotide) and CLARINET (for lanreotide) provide a strong basis for comparing their efficacy.[2][7] Retrospective clinical studies have consistently shown no statistically significant difference in progression-free survival (PFS) between the two agents.[3][8][9]
| Efficacy Parameter | Sandostatin (Octreotide LAR) | Lanreotide Autogel/Depot | Study Context | Citation |
| Median Progression-Free Survival (PFS) | 14.3 months (vs. 6 months for placebo) | Not Reached (vs. 18.0 months for placebo) | PROMID (Midgut NETs) & CLARINET (GEP-NETs) | [3] |
| Median PFS (Retrospective Study) | 38.7 months | 32.6 months | GEP-NETs (G1/G2) | [9] |
| Median PFS (Retrospective Study) | 12.0 months | 10.8 months | GEP-NETs | [8] |
| Symptomatic Relief (Review of 15 studies) | 74.2% | 67.5% | Functional NETs | [10] |
| Biochemical Response (Review of 15 studies) | 51.4% | 39.0% | Functional NETs | [10] |
| Tumor Response (Stable Disease or Reduction) | 69.8% | 64.4% | NETs | [10] |
GEP-NETs: Gastroenteropancreatic Neuroendocrine Tumors
Experimental Protocols
A standard preclinical method for evaluating the in vivo efficacy of somatostatin analogs like Sandostatin and lanreotide is the xenograft tumor model. This involves the implantation of human neuroendocrine tumor cells into immunocompromised mice.
Key Experiment: Xenograft Tumor Growth Inhibition Study
-
Cell Culture and Animal Model :
-
Human neuroendocrine tumor cell lines expressing SSTR2 (e.g., BON-1, QGP-1) are cultured under standard laboratory conditions.
-
Immunocompromised mice, such as athymic nude mice, are utilized to prevent the rejection of the transplanted human tumor cells.[3]
-
-
Tumor Implantation :
-
A specified number of tumor cells (e.g., 5 x 106) are suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
The cell suspension is then injected subcutaneously into the flank of each mouse.[3]
-
-
Tumor Growth and Randomization :
-
The tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Tumor volume is regularly measured, typically twice a week, using calipers. The volume is calculated using the formula: Volume = 0.5 x length x width².
-
Once the tumors reach the predetermined size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, Sandostatin, lanreotide).[3]
-
-
Drug Administration :
-
The drugs are administered according to a predefined schedule and dosage, which may be designed to mimic clinical dosing regimens. For long-acting release formulations, this could be a single injection every few weeks.
-
-
Efficacy Evaluation :
-
Tumor volumes are continuously monitored throughout the study.
-
The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
At the end of the study, tumors may be excised, weighed, and further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).
-
Summary and Conclusion
Both Sandostatin and lanreotide are effective somatostatin analogs with well-established antiproliferative effects in neuroendocrine tumors, primarily mediated through SSTR2.[3][7] While direct preclinical comparative data on tumor growth inhibition is not abundant, extensive clinical evidence suggests comparable efficacy in delaying disease progression.[3] Retrospective clinical studies have not found a statistically significant difference in progression-free survival between the two drugs.[8][9] The choice between these two agents in a clinical setting may be influenced by factors such as formulation, route of administration, and approved indications.[1][11] For preclinical research, both serve as valuable tools for studying somatostatin receptor-targeted therapies in NET models.
References
- 1. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 2. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 5. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. onclive.com [onclive.com]
- 8. Comparing Somatostatin Analogs in the Treatment of Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Octreotide Long-Acting Release versus Lanreotide in Gastroenteropancreatic NETs [theoncologynurse.com]
- 10. researchgate.net [researchgate.net]
- 11. ronnyallan.net [ronnyallan.net]
Validating the Anti-Angiogenic Effects of Sandostatin® In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of Sandostatin® (octreotide), a somatostatin (B550006) analog, with other established anti-angiogenic agents. The information presented is based on experimental data from preclinical studies to assist researchers in evaluating its potential in cancer therapy and other angiogenesis-dependent diseases.
Mechanism of Action: How Sandostatin Inhibits Angiogenesis
Sandostatin exerts its anti-angiogenic effects through a dual mechanism, involving both direct and indirect pathways.
Direct Inhibition: Sandostatin directly acts on vascular endothelial cells, which are crucial for the formation of new blood vessels. This action is mediated through somatostatin receptors (SSTRs), particularly SSTR2 and SSTR3, which are expressed on the surface of these cells.[1][2] The binding of Sandostatin to these receptors triggers intracellular signaling cascades that inhibit endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.
Indirect Inhibition: In addition to its direct effects, Sandostatin indirectly inhibits angiogenesis by modulating the expression of key pro-angiogenic growth factors. It has been shown to decrease the production and secretion of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), potent stimulators of angiogenesis.[2] By reducing the availability of these growth factors, Sandostatin creates a less favorable environment for new blood vessel growth.
Comparative Performance of Anti-Angiogenic Agents
While direct head-to-head in vivo studies comparing Sandostatin with other anti-angiogenic agents are limited, this section summarizes key quantitative data from individual studies to provide a comparative perspective. The data is presented for Sandostatin and two widely used anti-angiogenic drugs: Bevacizumab (Avastin®), a monoclonal antibody targeting VEGF-A, and Sunitinib (B231) (Sutent®), a multi-targeted tyrosine kinase inhibitor.
It is crucial to note that the experimental models, tumor types, and methodologies differ between these studies, which may influence the observed efficacy.
Table 1: Comparison of Anti-Angiogenic Efficacy in Tumor Xenograft Models
| Drug | Animal Model | Tumor Type | Key Efficacy Metric | Result | Reference |
| Sandostatin (Octreotide) | Nude Mice | Human Rectal Neuroendocrine Carcinoma | Microvessel Density | ↓ 22.7% (264.0 ± 48.2 vs. 341.4 ± 56.6 vessels/mm²) | [3] |
| Sandostatin (Octreotide) | Nude Mice | Human Hepatocellular Carcinoma (LCI-D20) | Microvessel Density | ↓ 31.8% (21.7 ± 4.27 vs. 31.8 ± 3.87 vessels/mm²) | [4] |
| Bevacizumab (Avastin®) | Nude Mice | Human Head and Neck Squamous Cell Carcinoma (FaDu) | Vascular Permeability | Significant reduction | [5] |
| Sunitinib (Sutent®) | Athymic Mice | Human Glioblastoma (U87MG) | Microvessel Density | ↓ 74% (4,702 ± 568 vs. 18,267 ± 1,244 µm²/10⁵ µm² tumor area) | [6] |
| Sunitinib (Sutent®) | Balb/c Mice | Murine Renal Carcinoma (RENCA) Lung Metastases | Microvessel Density | ↓ ~70% |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate experimental design and replication.
Tumor Xenograft Model for Microvessel Density Analysis
This protocol is a standard method for evaluating the in vivo anti-angiogenic effect of a compound by assessing its impact on the vascularization of a growing tumor.
a. Cell Culture and Animal Model:
-
Human tumor cells (e.g., rectal neuroendocrine carcinoma, hepatocellular carcinoma) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of the human tumor xenograft.
b. Tumor Implantation:
-
A suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.
c. Treatment Regimen:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Sandostatin or the comparator drug is administered at the desired dose and schedule (e.g., daily subcutaneous injections). The control group receives a vehicle control (e.g., saline).
d. Tumor Growth Measurement:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
e. Microvessel Density (MVD) Quantification:
-
At the end of the study, the mice are euthanized, and the tumors are excised.
-
The tumors are fixed in formalin and embedded in paraffin.
-
Tumor sections (e.g., 5 µm thick) are prepared for immunohistochemical staining.
-
Endothelial cells are stained using an antibody against an endothelial cell marker, such as CD31 or von Willebrand Factor (vWF).
-
The sections are then visualized under a microscope, and the number of stained microvessels is counted in several high-power fields.
-
MVD is typically expressed as the average number of microvessels per unit area (e.g., vessels/mm²).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic effects in a non-mammalian system.
a. Egg Incubation:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
b. Windowing the Eggshell:
-
On embryonic day 3 or 4, a small window is carefully made in the eggshell over the air sac to expose the CAM.
c. Application of Test Substance:
-
The test substance (e.g., Sandostatin) is applied to the CAM, often on a sterile filter paper disc or embedded in a slow-release pellet. A control substance (vehicle) is applied to a separate group of eggs.
d. Incubation and Observation:
-
The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.
-
The CAM is then examined for changes in blood vessel growth around the application site.
e. Quantification:
-
The CAM can be photographed, and the number of blood vessel branch points or the total length of new blood vessels can be quantified using image analysis software. A reduction in vascularization in the treated group compared to the control group indicates an anti-angiogenic effect.
Corneal Micropocket Assay
The avascular nature of the cornea provides a clear background for observing and quantifying new blood vessel growth.
a. Animal Model:
-
Rabbits or mice are commonly used for this assay.
b. Pellet Implantation:
-
A small pocket is surgically created in the corneal stroma.
-
A slow-release pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) and the test substance (or vehicle for control) is implanted into the pocket.
c. Observation and Quantification:
-
The cornea is observed daily using a slit-lamp biomicroscope.
-
The growth of new blood vessels from the limbal vasculature towards the pellet is monitored.
-
The length and area of neovascularization are measured at specific time points. A reduction in vessel growth in the treated group compared to the control group indicates an anti-angiogenic effect.
Visualizing the Pathways and Processes
Signaling Pathway of Sandostatin's Anti-Angiogenic Effect
Caption: Sandostatin's anti-angiogenic signaling pathway.
Experimental Workflow for In Vivo Tumor Xenograft Study
Caption: Workflow for a tumor xenograft angiogenesis study.
Logical Relationship of Sandostatin's Dual Anti-Angiogenic Action
Caption: Dual mechanism of Sandostatin's anti-angiogenic action.
References
- 1. Antiangiogenic effects of somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis by somatostatin and somatostatin-like compounds is structurally dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bevacizumab in combination with octreotide rescues a patient with liver cirrhosis, GAVE syndrome and refractory hemorrhage - a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of octreotide on angiogenesis induced by hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevacizumab enhances the therapeutic efficacy of Irinotecan against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sandostatin (Octreotide) and Everolimus Combination Therapy in Neuroendocrine Tumors
A combination therapy regimen of Sandostatin (octreotide), a somatostatin (B550006) analog, and everolimus (B549166), an mTOR inhibitor, has been investigated as a treatment modality for advanced neuroendocrine tumors (NETs). This guide provides a comparative analysis of the efficacy, safety, and mechanisms of action of this combination therapy, drawing upon key clinical trial data, primarily from the pivotal Phase 3 RADIANT-2 trial.
Mechanism of Action: A Dual-Pronged Approach
The therapeutic rationale for combining octreotide (B344500) and everolimus lies in their complementary mechanisms of action that target key pathways in neuroendocrine tumor growth.[1][2][3] Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are frequently overexpressed on NET cells.[4] This interaction leads to the inhibition of hormone secretion and has a direct antiproliferative effect.[5]
Everolimus, on the other hand, is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial protein kinase in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is often constitutively activated in NETs and plays a central role in regulating cell growth, proliferation, and angiogenesis.[1][6] By blocking mTOR, everolimus disrupts these downstream processes, thereby impeding tumor progression. The combination of these two agents is hypothesized to provide a synergistic antitumor effect.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Octreotide and the mTOR inhibitor RAD001 (everolimus) block proliferation and interact with the Akt-mTOR-p70S6K pathway in a neuro-endocrine tumour cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacr.org [aacr.org]
- 5. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of Everolimus and Octreotide LAR in Patients with Nonfunctioning Gastrointestinal Neuroendocrine Tumors: The GETNE1003_EVERLAR Study - PMC [pmc.ncbi.nlm.nih.gov]
Sandostatin's Anti-Proliferative Efficacy: A Comparative Analysis Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Sandostatin (octreotide), a synthetic analog of somatostatin (B550006), has demonstrated significant anti-proliferative effects in various cancer models. Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in neuroendocrine tumors (NETs).[1] This interaction triggers a cascade of intracellular events, leading to cell cycle arrest and apoptosis.[1] However, the efficacy of Sandostatin is highly dependent on the expression of these receptors in cancer cells, leading to varied responses across different cell lines.[2] This guide provides a comparative analysis of Sandostatin's anti-proliferative effects, supported by experimental data and detailed protocols.
Comparative Efficacy of Sandostatin Across Various Cell Lines
The anti-proliferative effects of Sandostatin have been evaluated in a multitude of cancer cell lines. The following table summarizes the observed effects, highlighting the crucial role of SSTR expression in determining the drug's potency. A significant challenge in cross-study comparison is the variability in reported metrics, with some studies providing IC50 values while others report percentage of growth inhibition at specific concentrations.
| Cell Line | Cancer Type | SSTR2 Expression | Anti-Proliferative Effect | Sandostatin Concentration | Reference |
| AR42J | Pancreatic Cancer | High | 53% decrease in S-phase cells | 1 µM | [3] |
| SGC-7901 | Gastric Cancer | Expresses SSTR2 and SSTR3 | 32.2% inhibition of 3H-thymidine incorporation | 1 x 10⁻⁵ M | [4] |
| BON-1 | Pancreatic Neuroendocrine Tumor | Low to medium | No significant reduction in cell number | 1 µM | [5][6][7] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | Higher than BON-1 | No significant reduction in cell number | 1 µM | [5][6][7] |
| LCC-18 | Colon Neuroendocrine Tumor | Low | No significant anti-proliferative effect observed | Not specified | [8] |
| H727 | Lung Neuroendocrine Tumor | Low | No significant anti-proliferative effect observed | Not specified | [8] |
| UMC-11 | Lung Neuroendocrine Tumor | Low | No significant anti-proliferative effect observed | Not specified | [8] |
| A549 | Lung Cancer | Negative | No significant effect on S-phase | 1 µM | [3] |
| HCT116 | Colon Cancer | Low/Negative | Not specified | Not specified | [1] |
| NPA87 | Papillary Thyroid Carcinoma | Positive | Dose-dependent growth inhibition | 0.05-100 nmol/L | [9] |
| RO 82-W-1 | Follicular Thyroid Carcinoma | Positive | Biphasic inhibition (75% and 45% of control) | 0.05 and 100 nmol/L | [9] |
| RO 87-M-1 | Follicular Thyroid Carcinoma | Positive | Dose-dependent stimulation of growth | 0.05-100 nmol/L | [9] |
Note: The varied methodologies and reported metrics across studies should be considered when comparing these results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Sandostatin's anti-proliferative effects.
Cell Proliferation Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Sandostatin (e.g., 10⁻¹² M to 10⁻⁶ M) and a vehicle control for a specified period (e.g., 48, 72, or 96 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
2. Cell Counting Assay
Direct cell counting provides a straightforward measure of cell proliferation.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that allows for logarithmic growth during the experiment (e.g., 50,000 cells per well for BON and QGP cells).[7]
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of Sandostatin or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete culture medium and count the cells using a hemocytometer or an automated cell counter.
Cell Cycle Analysis
Flow Cytometry
Flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with Sandostatin as for the proliferation assays.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Mechanism and Workflow
To better understand the processes involved in Sandostatin's action and its experimental evaluation, the following diagrams are provided.
Caption: Sandostatin signaling pathway via SSTR2/5 leading to anti-proliferative effects.
Caption: General experimental workflow for assessing Sandostatin's anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of SSTR2 Expression in SI-NETs and Relation to Overall Survival after PRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sandostatin Shows Preclinical Promise in Tumor Inhibition and Hormone Suppression: A Comparative Guide
For researchers, scientists, and drug development professionals, preclinical animal trials are a critical step in evaluating the potential of therapeutic agents. This guide provides an objective comparison of Sandostatin® (octreotide acetate) versus placebo controls in preclinical animal studies, focusing on its anti-tumor and hormone-suppressing efficacy. The information is supported by experimental data and detailed methodologies where available.
Sandostatin, a synthetic analog of the natural hormone somatostatin (B550006), has demonstrated significant activity in various preclinical animal models. Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed in various tumor types. This interaction triggers downstream signaling pathways that can inhibit tumor growth and reduce the excessive hormone secretion associated with certain cancers.[1][2]
Anti-Tumor Efficacy in Preclinical Cancer Models
Preclinical studies in various animal models have shown the potential of Sandostatin in curbing tumor progression.
Pancreatic and Breast Cancer
In nude mice bearing human pancreatic (MiaPaCa) and breast (ZR-75-1) tumor xenografts, Sandostatin treatment resulted in a significant inhibition of tumor growth.[3] One study reported that after 5 weeks of treatment with a 50-microgram regimen, the mean volume of ZR-75-1 breast tumors was reduced to 48% of that in the placebo-controlled group.[3] Another study highlighted an approximately 50% reduction in the number of DMBA-induced mammary tumors in rats following continuous administration of octreotide (B344500).[3]
Gastric Cancer
The inhibitory effects of octreotide have also been observed in gastric cancer models. In a study using nude mice with orthotopically implanted human gastric cancer xenografts, the tumor weight in the octreotide-treated group was significantly reduced by 62.3% compared to the control group.[4]
Neuroendocrine Tumors (NETs)
Sandostatin is a cornerstone in the management of neuroendocrine tumors. Preclinical evidence supports its anti-tumor activity in these models.[2][5][6] Clinical studies have also shown that Sandostatin LAR (long-acting release) can significantly lengthen the time to tumor progression in patients with metastatic midgut NETs compared to placebo.[7][8]
Efficacy in Hormone Suppression
Sandostatin's ability to mimic somatostatin extends to its potent inhibition of hormone secretion, a key feature in managing symptoms associated with certain tumors.
In animal models, octreotide has been shown to be a more potent inhibitor of growth hormone (GH), glucagon, and insulin (B600854) than natural somatostatin.[9] Studies in rats have demonstrated that octreotide can cause a stronger inhibition of ACTH and corticosterone (B1669441) secretion compared to other somatostatin analogs in certain contexts.[9] Furthermore, in a model of gastric mucosal injury, octreotide was found to reduce the secretion of gastric acid by down-regulating gastrin levels.[10] These findings in animal models parallel the clinical observations of hormonal control in patients with conditions like acromegaly and carcinoid syndrome.[11][12][13]
Quantitative Data from Preclinical Trials
The following tables summarize the quantitative data on the efficacy of Sandostatin in preclinical animal models.
Table 1: Anti-Tumor Efficacy of Sandostatin in Animal Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Outcome Measure | Result | Citation |
| Breast Cancer | Nude Mice | ZR-75-1 | 50 micrograms, twice daily for 5 weeks | Mean Tumor Volume | 48% of control | [3] |
| Breast Cancer | Rats | DMBA-induced | 10 micrograms/kg/h for 6 weeks | Number of Tumors | ~50% reduction | [3] |
| Pancreatic Cancer | Nude Mice | MiaPaCa | 5 or 50 micrograms, twice daily for 5 weeks | Tumor Growth | Significant inhibition | [3] |
| Gastric Cancer | Nude Mice | SGC-7901 | Not specified | Tumor Weight | 62.3% reduction (0.77 ± 0.14 g vs. 2.04 ± 0.29 g in control) | [4] |
| Neuroblastoma | Nude Mice | CLB-BAR | 177Lu-octreotide (30 MBq) | Relative Tumor Volume | Significant reduction | [14] |
Table 2: Hormonal Suppression by Sandostatin in Animal Models
| Hormone | Animal Model | Condition | Outcome Measure | Result | Citation |
| ACTH & Corticosterone | Rats | Not specified | Hormone Secretion | Stronger inhibition than other somatostatin analogs | [9] |
| Gastrin | Mice | Pyloric Ligation-Induced Ulcer | Gastric Acid Secretion | Significant reduction | [10] |
| Growth Hormone (GH) & IGF-I | Rats | Hypophysectomized | Hepatic IGF-I Expression | Potent blockade of hGH-induced expression | [4] |
Experimental Protocols
While specific details can vary between studies, the general methodology for preclinical evaluation of Sandostatin in tumor models follows a structured approach.
Animal Models and Tumor Implantation
Commonly used animal models include immunocompromised mice (e.g., nude mice) for xenograft studies involving human cancer cell lines, and rats for chemically induced tumor models.[3][4] For xenograft models, human tumor cells such as MiaPaCa (pancreatic), ZR-75-1 (breast), or SGC-7901 (gastric) are injected subcutaneously or orthotopically into the animals.[3][4][5]
Drug Administration and Placebo Control
Sandostatin is typically administered via subcutaneous or intramuscular injection.[3][15] The long-acting release (LAR) formulation is often used for sustained drug delivery.[2][8] The placebo control group typically receives the vehicle solution used to dissolve or suspend the octreotide, such as saline.[16][17] The administration route and frequency for the placebo are matched to the treatment group.
Endpoint Measurement and Data Analysis
Tumor growth is a primary endpoint, often measured periodically using calipers to determine tumor volume, calculated using the formula V = 1/2(Length × Width²).[18] Body weight of the animals is also monitored as a general health indicator.[19] For studies on hormone secretion, blood samples are collected to measure hormone levels using appropriate assays.[4][9] Statistical analyses, such as t-tests or ANOVA, are employed to compare the outcomes between the Sandostatin-treated and placebo groups.[20][21][22]
Animal Welfare
All animal experiments are conducted following strict ethical guidelines to ensure animal welfare. This includes proper housing, nutrition, and monitoring for any signs of distress.[7][18][23][24][25] Humane endpoints are established to minimize animal suffering.[23][24]
Visualizing the Mechanism and Workflow
Signaling Pathway of Sandostatin
Sandostatin's therapeutic effects are mediated through its interaction with somatostatin receptors, which triggers a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.
Caption: Sandostatin signaling pathway.
General Experimental Workflow
The typical workflow for a preclinical animal trial comparing Sandostatin to a placebo is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. norecopa.no [norecopa.no]
- 8. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term effects of octreotide and SOM230 on GH, IGF-I, ACTH, corticosterone and ghrelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly | PLOS One [journals.plos.org]
- 12. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Phase III, Double-Blind Study of Depot Octreotide Versus Placebo in the Prevention of Acute Diarrhea in Patients Receiving Pelvic Radiation Therapy: Results of North Central Cancer Treatment Group N00CA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolerability of High-Volume Subcutaneous Injections of a Viscous Placebo Buffer: A Randomized, Crossover Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matching placebo development for injectable biologics—a practical tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bayesian Hierarchical Changepoint Methods in Modeling the Tumor Growth Profiles in Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. worldscientific.com [worldscientific.com]
- 21. worldscientific.com [worldscientific.com]
- 22. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. awionline.org [awionline.org]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sandostatin Immediate-Release and Long-Acting Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immediate-release (IR) and long-acting release (LAR) formulations of Sandostatin (octreotide acetate). The information presented is based on experimental data from clinical trials to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics and performance of each formulation.
Mechanism of Action
Both Sandostatin IR and Sandostatin LAR share the same active pharmaceutical ingredient, octreotide (B344500) acetate, a synthetic octapeptide that mimics the pharmacological actions of natural somatostatin (B550006). Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5. This binding initiates a cascade of intracellular signaling events that lead to the inhibition of various physiological processes, including the secretion of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and various gastroenteropancreatic peptides.[1][2]
Signaling Pathway of Somatostatin Analogs
The binding of octreotide to SSTRs, which are G-protein coupled receptors, triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the secretion of hormones like GH. Additionally, octreotide can modulate ion channel activity, leading to a decrease in calcium influx, which is also crucial for hormone secretion.
Pharmacokinetic Profiles
The primary distinction between Sandostatin IR and LAR lies in their pharmacokinetic profiles, which are dictated by their formulation. Sandostatin IR is an aqueous solution for subcutaneous or intravenous injection, while Sandostatin LAR is a depot formulation of microspheres for intramuscular injection.[2]
| Parameter | Sandostatin Immediate-Release (IR) | Sandostatin Long-Acting Release (LAR) |
| Administration | Subcutaneous (SC) or Intravenous (IV) injection | Intramuscular (IM) injection |
| Dosing Frequency | 2 to 4 times daily | Once every 4 weeks |
| Time to Peak Concentration (Tmax) | ~0.4 hours | Initial peak within 1 hour, followed by a plateau |
| Half-life | ~1.7 - 1.9 hours | Apparent half-life not readily characterized due to prolonged release |
| Bioavailability | 100% (SC) | ~60% relative to SC IR |
| Steady State | Achieved within a day | Achieved after 2-3 injections |
This table summarizes pharmacokinetic data from multiple sources.[3][4]
Head-to-Head Efficacy and Safety
Direct comparative studies provide the most robust evidence for evaluating the relative performance of Sandostatin IR and LAR.
Acromegaly
A study by Newman et al. directly compared the efficacy of Sandostatin LAR to subcutaneous Sandostatin IR in patients with acromegaly.[5]
Efficacy in Acromegaly
| Outcome Measure | Sandostatin IR (200-600 mcg/day) | Sandostatin LAR (20 mg/4 weeks) |
| Mean 24h GH (mcg/L) | 3.0 ± 0.7 | 2.8 ± 0.7 |
| Mean Total IGF-1 (mcg/L) | 466.0 ± 59.7 | 448.6 ± 59.5 |
| Mean Free IGF-1 (mcg/L) | 1.2 ± 0.2 | 1.2 ± 0.2 |
Data from Newman et al.[5]
Safety and Tolerability in Acromegaly
In this study, both formulations were well-tolerated, with no patients discontinuing due to adverse effects.[5]
Carcinoid Syndrome
A randomized, double-blind study compared the efficacy and safety of Sandostatin LAR with open-label subcutaneous octreotide in patients with malignant carcinoid syndrome.
Efficacy in Carcinoid Syndrome
| Outcome Measure | Sandostatin IR (0.3-0.9 mg/day) | Sandostatin LAR (10, 20, 30 mg/4 weeks) |
| Complete or Partial Treatment Success | 58.3% | 66.7% (10mg), 71.4% (20mg), 61.9% (30mg) |
| Control of Stool Frequency | Similar across all groups | Similar across all groups |
| Control of Flushing Episodes | Well-controlled | Best controlled in the 20mg LAR group |
Data from Rubin et al.[6]
Safety and Tolerability in Carcinoid Syndrome
Both treatments were well-tolerated by patients in all four groups.[6]
Experimental Protocols
Head-to-Head Comparison in Acromegaly (Adapted from Newman et al.)
References
- 1. researchgate.net [researchgate.net]
- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Drug treatment for acromegaly: results of long-term use of Sandostatin LAR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Comparison of monthly intramuscular injections of Sandostatin LAR with multiple subcutaneous injections of octreotide in the treatment of acromegaly; effects on growth hormone and other markers of growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sandostatine's Binding Specificity: A Comparative Guide to its High Affinity for SSTR2
For Immediate Release
A detailed analysis of experimental data demonstrates the pronounced binding specificity of Sandostatine® (octreotide) for the somatostatin (B550006) receptor subtype 2 (SSTR2) over other subtypes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of binding affinities, detailed experimental protocols, and a visualization of the associated signaling pathways.
Sandostatine, a synthetic analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs), which frequently overexpress somatostatin receptors.[1] The therapeutic efficacy of Sandostatine is intrinsically linked to its high-affinity binding to SSTR2, initiating a cascade of intracellular events that lead to the inhibition of hormone secretion and tumor cell proliferation.[2][3] This document presents a consolidated overview of the experimental evidence validating this specificity.
Quantitative Comparison of Binding Affinity
The binding affinity of Sandostatine for the five human somatostatin receptor subtypes (SSTR1-5) has been extensively characterized through in vitro radioligand binding assays. The data, presented in terms of half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), unequivocally show a significantly higher affinity of Sandostatine for SSTR2. Lower IC50 and Ki values are indicative of a stronger binding affinity.
| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) |
| SSTR1 | >1000[4] | No affinity[5] |
| SSTR2 | 0.2 - 2.5[4] | 0.9 ± 0.1[6] |
| SSTR3 | Low affinity[4] | Low affinity[5] |
| SSTR4 | >100[4] | No affinity[5] |
| SSTR5 | Lower affinity than SSTR2[4] | 0.74[7] |
As the data illustrates, Sandostatine exhibits a marked preference for SSTR2, with negligible to low affinity for SSTR1, SSTR3, and SSTR4.[4][5] While it also binds to SSTR5, its affinity for SSTR2 is considerably higher.[4][5] This pronounced selectivity for SSTR2 underpins its clinical utility in both the diagnosis and treatment of NETs that overexpress this particular receptor subtype.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Sandostatine's binding affinity is primarily achieved through a competitive radioligand binding assay. This technique measures the ability of unlabeled Sandostatine to displace a radiolabeled ligand that is known to bind to the SSTR subtypes.
I. Membrane Preparation
-
Homogenization: SSTR-expressing cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in a fresh buffer.[8]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.[8]
II. Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr3-octreotide), and varying concentrations of unlabeled Sandostatine.[8]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[8]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.[8]
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]
III. Data Analysis
-
IC50 Determination: The concentration of unlabeled Sandostatine that inhibits 50% of the specific binding of the radioligand is determined. This value is the IC50.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding specificity of Sandostatine.
SSTR2 Signaling Pathway upon Sandostatine Binding
The binding of Sandostatine to SSTR2, a G-protein coupled receptor (GPCR), triggers a downstream signaling cascade that ultimately leads to the desired therapeutic effects.
Upon agonist binding, SSTR2 couples to inhibitory G-proteins (Gi).[2] This activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP levels subsequently inhibits the activation of Protein Kinase A (PKA).[2]
Furthermore, SSTR2 activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[9][10] The activation of these phosphatases can modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.[9][11] The culmination of these signaling events is the inhibition of hormone secretion and the induction of cell cycle arrest, contributing to the anti-proliferative effects of Sandostatine.[3][9]
The diagram below provides a simplified overview of the SSTR2 signaling pathway initiated by Sandostatine.
References
- 1. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8703 [pdspdb.unc.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SSTR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Sandostatin and Novel Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical and preclinical efficacy of Sandostatin® (octreotide) and novel somatostatin (B550006) analogs (SSAs), supported by experimental data and detailed methodologies. The information is intended to assist researchers and drug development professionals in evaluating the distinct pharmacological characteristics and therapeutic applications of these compounds.
Executive Summary
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal disorders such as acromegaly.[1] First-generation SSAs, like Sandostatin (octreotide) and lanreotide, primarily target the somatostatin receptor subtype 2 (SSTR2).[2][3] However, the development of novel, second-generation analogs with broader receptor binding profiles, such as pasireotide (B1678482), and new formulations like oral octreotide (B344500) (Mycapssa®), has expanded the therapeutic landscape. This guide presents a comparative analysis of their efficacy, receptor binding affinities, and underlying mechanisms of action.
Comparative Efficacy: Quantitative Data
The following tables summarize the key quantitative data comparing the receptor binding affinities and clinical efficacy of Sandostatin (octreotide) with the novel SSA, pasireotide, and the oral formulation of octreotide, Mycapssa®.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Octreotide and Pasireotide
| Receptor Subtype | Octreotide (Ki, nM) | Pasireotide (Ki, nM) | Reference |
| SSTR1 | >1000 | 1.5 | [2] |
| SSTR2 | 0.1 | 0.9 | [2] |
| SSTR3 | >1000 | 11 | [4] |
| SSTR4 | >100 | >100 | [5] |
| SSTR5 | 6.3 | 0.16 | [6] |
| Lower Ki values indicate higher binding affinity. |
Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, whereas octreotide is more selective for SSTR2.[2][7] Notably, pasireotide has a significantly higher affinity for SSTR1, SSTR3, and SSTR5 compared to octreotide.[2][8]
Table 2: Head-to-Head Clinical Trial in Acromegaly: Pasireotide LAR vs. Octreotide LAR
| Outcome Measure (at 12 months) | Pasireotide LAR | Octreotide LAR | P-value | Reference |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% | 0.007 | [9][10][11] |
| Normal IGF-1 Achieved | 38.6% | 23.6% | 0.002 | [9][11] |
| GH <2.5 µg/L Achieved | 48.3% | 51.6% | - | [9][11] |
| Hyperglycemia-related Adverse Events | 57.3% | 21.7% | - | [9][11] |
In a head-to-head study, pasireotide LAR demonstrated superior efficacy in achieving biochemical control in patients with acromegaly compared to octreotide LAR.[9][11][12] However, this was associated with a higher incidence of hyperglycemia-related adverse events.[9][11]
Table 3: Clinical Trial of Oral Octreotide (Mycapssa®) vs. Injectable SSAs in Acromegaly
| Outcome Measure | Mycapssa® | Injectable SSAs | Reference |
| Maintenance of Biochemical Control (MPOWERED Trial) | 91% | 100% | [13][14] |
| Maintenance of IGF-1 Response (OPTIMAL Trial) | ~60% | ~20% (Placebo) | [13] |
Clinical trials have demonstrated that oral octreotide (Mycapssa®) is non-inferior to injectable SSAs in maintaining biochemical control in patients with acromegaly who have previously responded to injectable formulations.[13][14] The OPTIMAL trial showed that approximately 60% of patients on Mycapssa® maintained a normal IGF-1 response compared to about 20% on placebo.[13] Patient preference for the oral formulation has also been noted.[15]
Signaling Pathways and Mechanisms of Action
Somatostatin and its analogs exert their effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5).[16] Activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][17] This, in turn, inhibits the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[16][18] SSAs can also activate phosphotyrosine phosphatases, which counteract the signaling of growth factors, leading to anti-proliferative effects.[16][17]
The broader receptor binding profile of pasireotide allows it to engage a wider range of SSTR-mediated signaling pathways compared to the more SSTR2-focused action of octreotide.[2] This difference in receptor engagement is believed to underlie its distinct clinical efficacy and side-effect profile.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of somatostatin analogs are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound to a receptor.
1. Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).[2]
-
Harvest the cells and isolate the cell membranes through homogenization and centrifugation.[2][19]
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SST-14).[20]
-
Add increasing concentrations of the unlabeled test analog (e.g., octreotide or pasireotide).[20]
-
Initiate the binding reaction by adding the prepared cell membranes.[2]
-
Incubate to allow the binding to reach equilibrium.[20]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[20]
-
Measure the radioactivity retained on the filters using a gamma counter.[19]
3. Data Analysis:
-
Calculate the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding).[19]
-
Calculate the Ki value using the Cheng-Prusoff equation.[19]
cAMP Inhibition Assay
This assay measures the functional potency of an analog in inhibiting adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Seed cells expressing the SSTR of interest in a 96-well plate.[21]
-
Pre-incubate the cells with various concentrations of the somatostatin analog.[21]
-
Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin, to induce cAMP production.[7][21]
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.[7]
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or HTRF assay.[19]
3. Data Analysis:
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the log concentration of the analog.[21]
-
Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition).[20]
BrdU Cell Proliferation Assay
This assay assesses the antiproliferative effects of the compounds on tumor cell lines.
1. Cell Culture and Treatment:
-
Plate tumor cells (e.g., neuroendocrine tumor cell lines) in a 96-well plate.[22]
-
Treat the cells with various concentrations of the somatostatin analog for a specified period (e.g., 48-72 hours).[22]
2. BrdU Labeling and Detection:
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate to allow for incorporation into the DNA of proliferating cells.[23]
-
Fix the cells and denature the DNA to expose the incorporated BrdU.[23]
-
Add an anti-BrdU antibody to detect the incorporated BrdU, followed by a HRP-conjugated secondary antibody.[23][24]
3. Data Analysis:
-
Measure the absorbance of the developed color, which is proportional to the amount of BrdU incorporated and thus to cell proliferation.[23]
Logical Relationships: Receptor Binding to Clinical Efficacy
The therapeutic efficacy of somatostatin analogs is directly linked to their binding affinity for the five SSTR subtypes and the expression of these receptors in the target tissue.
The higher affinity of octreotide for SSTR2 makes it highly effective in tumors with high SSTR2 expression.[2] Pasireotide's broader receptor profile, particularly its high affinity for SSTR1, SSTR3, and SSTR5, may provide a therapeutic advantage in tumors with a more heterogeneous SSTR expression pattern or in patients who are resistant to first-generation SSAs.[2][8] This is exemplified by its superior efficacy in some patients with acromegaly and its use in Cushing's disease, where SSTR5 is often predominantly expressed.[2][9]
Conclusion
The landscape of somatostatin analog therapy is evolving, with novel agents and formulations offering new therapeutic possibilities. Pasireotide, with its broad receptor binding profile, has demonstrated superior efficacy over octreotide in acromegaly, albeit with a different safety profile. The development of oral octreotide (Mycapssa®) represents a significant advancement in patient convenience, offering a non-inferior alternative to injections for long-term maintenance therapy. The choice of a specific somatostatin analog should be guided by the patient's specific condition, the SSTR expression profile of the tumor, and the desired therapeutic outcome. Future research will likely focus on developing even more selective or "pan-receptor" SSAs and further improving drug delivery systems.
References
- 1. Novel pathway for somatostatin analogs in patients with acromegaly | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Novel Somatostatin Receptor Ligands Therapies for Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endorama.gr [endorama.gr]
- 11. Pasireotide versus octreotide in acromegaly: a head-to-head superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. MYCAPSSA Efficacy and Safety | MYCAPSSA® (octreotide) [mycapssa.com]
- 14. Oral acromegaly capsule similar to injection therapy in top-line data [healio.com]
- 15. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 16. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. cohesionbio.com [cohesionbio.com]
assessing the reproducibility of published Sandostatine research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sandostatin (octreotide) with alternative therapies for acromegaly and neuroendocrine tumors (NETs). By presenting supporting data from published studies, detailed experimental protocols, and clear visual diagrams of key biological pathways and workflows, this document aims to facilitate the critical assessment and reproduction of these research findings.
Sandostatin's Mechanism of Action: A Look at the Signaling Cascade
Sandostatin is a synthetic analog of the natural hormone somatostatin (B550006). Its therapeutic effects stem from its ability to bind to somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5.[1][2] This binding initiates a cascade of intracellular events. The receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, suppress the enzyme adenylyl cyclase.[3] This leads to a reduction in intracellular cyclic AMP (cAMP) levels. A decrease in cAMP affects numerous cellular processes, including the inhibition of hormone secretion—such as Growth Hormone (GH) in acromegaly and various peptides in neuroendocrine tumors—and the modulation of cell proliferation pathways like the PI3K/Akt and MAPK/ERK pathways.[2][3]
References
A Comparative Guide: Sandostatin vs. Novel Targeted Therapies for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for neuroendocrine tumors (NETs) has evolved significantly beyond the foundational use of somatostatin (B550006) analogs (SSAs) like Sandostatine (octreotide). The advent of targeted therapies, including mTOR inhibitors, tyrosine kinase inhibitors, and peptide receptor radionuclide therapy (PRRT), has provided new avenues for managing disease progression. This guide offers an objective comparison of Sandostatine against these newer agents—everolimus (B549166), sunitinib (B231), and lutetium Lu 177 dotatate (B3348540)—supported by clinical trial data and detailed experimental insights.
Quantitative Data Summary
The following tables summarize the key efficacy data from pivotal clinical trials comparing Sandostatine (or other SSAs as control arms) with everolimus, sunitinib, and lutetium Lu 177 dotatate in patients with advanced, progressive neuroendocrine tumors.
Table 1: Efficacy of Everolimus in Advanced NETs
| Trial (Tumor Origin) | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| RADIANT-3 (Pancreatic NETs) | Everolimus + Best Supportive Care (BSC) vs. Placebo + BSC | 11.0 months vs. 4.6 months | 5% vs. 2% |
| RADIANT-4 (Gastrointestinal and Lung NETs) | Everolimus + BSC vs. Placebo + BSC | 11.0 months vs. 3.9 months | 2% vs. 1% |
| STARTER-NET (Gastroenteropancreatic NETs) | Everolimus + Lanreotide vs. Everolimus alone | 29.7 months vs. 11.5 months[1][2] | 23.0% vs. 8.3%[1][2] |
Table 2: Efficacy of Sunitinib in Advanced Pancreatic NETs (pNETs)
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| A6181111 | Sunitinib + BSC vs. Placebo + BSC | 11.4 months vs. 5.5 months[3] | 9.3% vs. 0%[3][4] |
Table 3: Efficacy of Lutetium Lu 177 Dotatate in Advanced GEP-NETs
| Trial (Tumor Origin) | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| NETTER-1 (Midgut NETs) | Lutetium Lu 177 dotatate + Octreotide (B344500) LAR vs. High-Dose Octreotide LAR | 20-month PFS rate: 65.2% vs. 10.8% | 18% vs. 3% |
| NETTER-2 (Gastroenteropancreatic NETs, Grade 2/3) | Lutetium Lu 177 dotatate + Octreotide vs. High-Dose Octreotide | 22.8 months vs. 8.5 months[5] | 43% vs. 9.3%[6] |
Experimental Protocols
Below are the generalized methodologies for the key clinical trials cited. These protocols are essential for understanding the context of the presented data.
RADIANT-3 and RADIANT-4 Trials (Everolimus)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trials.[7]
-
Patient Population: Adults with advanced, low- or intermediate-grade neuroendocrine tumors with documented disease progression. RADIANT-3 focused on pancreatic NETs, while RADIANT-4 included patients with non-functional gastrointestinal and lung NETs.[7]
-
Intervention: Patients were randomized to receive either everolimus (10 mg once daily) or a placebo, both in combination with best supportive care.[8]
-
Primary Endpoint: Progression-free survival, assessed by radiological imaging.[9]
-
Tumor Assessment: Tumor response and progression were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
A6181111 Trial (Sunitinib)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial.[10]
-
Patient Population: Patients with advanced, well-differentiated, unresectable pancreatic neuroendocrine tumors.[10]
-
Intervention: Patients received either sunitinib (37.5 mg once daily) or a placebo. The study was terminated early due to a higher rate of serious adverse events and deaths in the placebo group, as well as a significant benefit in PFS for the sunitinib arm.[3]
-
Primary Endpoint: Progression-free survival.[4]
-
Tumor Assessment: Assessed by RECIST criteria.
NETTER-1 and NETTER-2 Trials (Lutetium Lu 177 Dotatate)
-
Study Design: Randomized, controlled, open-label, multicenter Phase III trials.[11]
-
Patient Population: NETTER-1 enrolled patients with well-differentiated, metastatic midgut NETs positive for somatostatin receptors, who had progressed on standard-dose octreotide LAR.[11] NETTER-2 included patients with newly diagnosed, advanced grade 2 or 3, somatostatin receptor-positive gastroenteropancreatic NETs.[5]
-
Intervention: In NETTER-1, patients were randomized to receive Lutetium Lu 177 dotatate (7.4 GBq every 8 weeks for 4 cycles) plus octreotide LAR (30 mg) or high-dose octreotide LAR (60 mg every 4 weeks).[11] In NETTER-2, the comparison was Lutetium Lu 177 dotatate plus octreotide versus high-dose octreotide alone.[12]
-
Primary Endpoint: Progression-free survival.[11]
-
Tumor Assessment: Tumor response was evaluated using RECIST 1.1 criteria.[11]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these therapies, providing a visual understanding of their mechanisms of action.
Figure 1: Everolimus Mechanism of Action via mTOR Pathway Inhibition.
Everolimus, an mTOR inhibitor, binds to the intracellular protein FKBP12.[7][13] This complex then inhibits the mTOR Complex 1 (mTORC1), a key kinase that regulates cell growth, proliferation, and protein synthesis.[7][13][14] By blocking mTORC1 signaling, everolimus effectively reduces tumor cell proliferation.[7]
Figure 2: Sunitinib Mechanism of Action via VEGFR Pathway Inhibition.
Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks several receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[15][16] By inhibiting these receptors, sunitinib disrupts the signaling pathways that promote the formation of new blood vessels, thereby starving the tumor of necessary nutrients and inhibiting its growth.[16]
Figure 3: Lutetium Lu 177 Dotatate (PRRT) Mechanism of Action.
Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium Lu 177 dotatate utilizes a somatostatin analog (dotatate) to specifically target neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2.[17][18] The analog is linked to a radioactive isotope, lutetium-177.[17] Upon binding to the SSTRs, the radiolabeled peptide is internalized by the tumor cell, delivering a localized dose of radiation that causes DNA damage and leads to cell death.[17][18]
Experimental Workflow
The diagram below outlines a typical workflow for a clinical trial comparing a new targeted therapy against a standard of care, such as a somatostatin analog, in patients with neuroendocrine tumors.
Figure 4: Generalized Clinical Trial Workflow for NET Therapies.
This guide provides a comparative overview to aid researchers and drug development professionals in understanding the current landscape of systemic therapies for neuroendocrine tumors. The data clearly indicates that while somatostatin analogs remain a cornerstone of treatment, targeted therapies like everolimus, sunitinib, and Lutetium Lu 177 dotatate offer significant improvements in progression-free survival for patients with advanced disease. The choice of therapy is increasingly guided by tumor origin, grade, and biomarker status.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. onclive.com [onclive.com]
- 3. Pancreatic neuroendocrine tumors: approach to treatment with focus on sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Sunitinib for the Treatment of Progressive Well-Differentiated Locally Advanced or Metastatic Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. curetoday.com [curetoday.com]
- 7. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Everolimus plus Somatostatin Analogues in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 11. novartis.com [novartis.com]
- 12. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 13. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 14. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 17. Lutathera®: The First FDA- and EMA-Approved Radiopharmaceutical for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Short-Acting vs. Long-Acting Octreotide Formulations
This guide provides a detailed comparison of the pharmacokinetic profiles of short-acting (immediate-release) and long-acting release (LAR) depot formulations of octreotide (B344500), a synthetic analog of the natural hormone somatostatin (B550006). The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to understand the distinct clinical applications of each formulation.
Octreotide mimics the pharmacological actions of somatostatin but possesses a significantly longer duration of action.[1][2] It is a potent inhibitor of growth hormone (GH), glucagon, and insulin.[3] These properties make it a cornerstone therapy for managing symptoms associated with neuroendocrine tumors (NETs), such as carcinoid syndrome and VIPomas, and for treating acromegaly.[1][2][3] The development of a long-acting formulation has been pivotal in improving patient compliance and providing stable, long-term therapeutic control.[4][5][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of short-acting and long-acting octreotide differ substantially, dictating their dosing schedules and clinical utility. The following tables summarize key parameters for both formulations.
Table 1: Pharmacokinetic Parameters of Short-Acting (Immediate-Release) Octreotide
| Parameter | Value | Notes |
| Administration Route | Subcutaneous (SC) | --- |
| Time to Peak (Tmax) | ~0.4 hours (24 minutes) | Rapid absorption from the injection site.[7][8][9][10] |
| Peak Concentration (Cmax) | 5.2 ng/mL | Following a single 100 mcg SC dose.[7][8][9][10] |
| Elimination Half-Life (t½) | ~1.7 - 1.9 hours | Compared to 1-3 minutes for natural somatostatin.[4][8][10] |
| Bioavailability (SC vs. IV) | ~100% | Subcutaneous and intravenous doses are considered bioequivalent.[7][8][11] |
| Total Body Clearance | ~160 mL/min (9.6 L/h) | --- |
| Volume of Distribution (Vdss) | 13.6 - 30 L | --- |
| Plasma Protein Binding | ~65% | Primarily bound to lipoproteins.[1][11] |
| Dosing Frequency | 2-4 times daily | Necessary due to the short duration of action (up to 12 hours).[2][12] |
Table 2: Pharmacokinetic Parameters of Long-Acting Release (Sandostatin LAR® Depot) Octreotide
| Parameter | Value | Notes |
| Administration Route | Intramuscular (IM), Gluteal | --- |
| Release Profile | Triphasic | Characterized by an initial release peak, a lag phase, and a sustained plateau phase.[4][13] |
| Time to Plateau | ~2-3 weeks | Therapeutic concentrations are reached and maintained during this phase.[4] |
| Steady State Achieved | After 2-3 monthly injections | Overlapping release profiles lead to stable steady-state concentrations.[5][6][7] |
| Relative Bioavailability (LAR vs. SC) | 60% - 63% | --- |
| Steady-State Trough (Cmin) | 1.2 ng/mL | For a 20 mg dose administered every 4 weeks.[7][8] |
| Steady-State Peak (Cmax) | 1.6 ng/mL | For a 20 mg dose administered every 4 weeks.[7][8] |
| Pharmacokinetics | Dose-proportional | Concentrations increase proportionally with the dose.[7] |
| Dosing Frequency | Once every 4 weeks | The depot formulation provides sustained release over a month.[8] |
Pharmacokinetic Profile Visualization
The distinct plasma concentration-time profiles of the two formulations are visualized below. Short-acting octreotide results in sharp peaks and troughs, while the LAR formulation provides sustained, stable concentrations after an initial lag period, avoiding the fluctuations seen with multiple daily injections.
Experimental Protocols
The characterization of octreotide pharmacokinetics relies on well-defined clinical trial methodologies and sensitive bioanalytical techniques.
Study Design for Comparative Analysis
A typical clinical study to compare short- and long-acting octreotide would involve a randomized, open-label, single-dose or multiple-dose design in healthy volunteers or a target patient population (e.g., individuals with acromegaly or carcinoid syndrome).[5][13][14]
-
Participants: Subjects are screened for eligibility based on health status, age, and other relevant criteria.
-
Drug Administration:
-
Washout Period: In crossover designs, a sufficient washout period is required between administrations to ensure complete elimination of the drug from the previous phase.
-
Blood Sampling: Serial blood samples are collected at predefined time points. For short-acting octreotide, this includes frequent sampling over 12-24 hours (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12 hours).[16] For the LAR formulation, sampling is extended over several weeks (e.g., pre-dose, and on Days 1, 7, 14, 21, 28, 42, and 56) to capture the complete release profile.
Bioanalytical Methods for Quantification
Due to the low circulating concentrations of octreotide, highly sensitive analytical methods are required.
-
Radioimmunoassay (RIA): A traditional method for quantifying octreotide in plasma.[7][8]
-
Principle: This is a competitive binding assay. A known quantity of radiolabeled octreotide (tracer) competes with the unlabeled octreotide in the patient's sample for a limited number of binding sites on a specific anti-octreotide antibody.[17][18]
-
Methodology:
-
Plasma samples, standards, and controls are incubated with the anti-octreotide antibody and the radiolabeled tracer.
-
After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction, often by using a second antibody that precipitates the primary antibody complex.[17]
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of octreotide in the sample is determined by comparing its ability to displace the tracer with a standard curve generated from known concentrations of unlabeled octreotide.[17]
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern, highly specific, and sensitive method that has become the standard for bioanalysis.[19][20]
-
Principle: This technique physically separates octreotide from other plasma components using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using a mass spectrometer.
-
Methodology:
-
Sample Preparation: Plasma samples (typically 200-500 µL) undergo extraction to remove proteins and interfering substances. This often involves protein precipitation followed by solid-phase extraction (SPE) on a specialized cartridge (e.g., Oasis WCX).[19] An internal standard (e.g., a stable isotope-labeled version of octreotide) is added before extraction for accurate quantification.[20]
-
Chromatographic Separation: The extracted sample is injected into an Ultra-High-Performance Liquid Chromatography (UPLC) system. The analyte is separated from residual matrix components on a C18 column.[20]
-
Mass Spectrometric Detection: The eluent from the UPLC is ionized (typically via electrospray ionization) and enters a triple quadrupole mass spectrometer. The instrument is set to a specific Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition (e.g., m/z 510.5 → 120.1 for octreotide), ensuring high selectivity and sensitivity, with lower limits of quantification reaching as low as 5 pg/mL.[16][19]
-
-
Mechanism of Action: Somatostatin Receptor Signaling
Octreotide exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. It shows a high binding affinity for SSTR2 and a moderate affinity for SSTR5.[4] This interaction is critical for its function in inhibiting hormone secretion from neuroendocrine cells.
The primary signaling pathway initiated by octreotide binding is as follows:
-
Receptor Binding: Octreotide binds to SSTR2/SSTR5 on the cell surface.
-
G-Protein Activation: The receptor-ligand complex activates an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Inhibition of Hormone Secretion: Reduced cAMP levels lead to the downstream inhibition of cellular processes required for hormone exocytosis, thereby suppressing the release of hormones like GH, serotonin, and vasoactive intestinal peptide (VIP).[1][2]
References
- 1. novartis.com [novartis.com]
- 2. Sandostatin LAR (Octreotide Acetate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Sandostatin: Uses, side effects, dosage, how to use, and more [medicalnewstoday.com]
- 4. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide acetate long-acting formulation versus open-label subcutaneous octreotide acetate in malignant carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clinical Pharmacokinetics of Octreotide | Semantic Scholar [semanticscholar.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Long-acting octreotide and prolonged-release lanreotide formulations have different pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomized Trial Evaluating Patient Experience and Preference Between Octreotide Long-Acting Release and Lanreotide for Treatment of Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Octreotide s.c. depot provides sustained octreotide bioavailability and similar IGF-1 suppression to octreotide LAR in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. phoenixbiotech.net [phoenixbiotech.net]
- 19. shimadzu.co.kr [shimadzu.co.kr]
- 20. researchgate.net [researchgate.net]
Navigating Neuroendocrine Tumor Treatment: A Guide to Predictive Biomarkers for Sandostatin and Alternatives
For researchers, scientists, and drug development professionals, the selection of optimal therapeutic strategies for neuroendocrine tumors (NETs) is a critical challenge. This guide provides a comprehensive comparison of predictive biomarkers for Sandostatin (octreotide) and alternative treatments, supported by experimental data and detailed methodologies to aid in informed decision-making and future research.
Sandostatin, a somatostatin (B550006) analog (SSA), has long been a cornerstone in the management of well-differentiated NETs. Its efficacy, however, varies among patients, highlighting the need for robust predictive biomarkers to identify those most likely to benefit. Concurrently, the therapeutic landscape has expanded to include a range of alternatives, each with its own set of predictive indicators. This guide offers an objective comparison of these biomarkers, their validation, and the experimental protocols underpinning their use.
Comparative Analysis of Predictive Biomarkers
The following tables summarize the performance of key predictive biomarkers for Sandostatin and its alternatives.
Table 1: Predictive Biomarkers for Sandostatin (Octreotide) Treatment Response
| Biomarker | Method | Predictive Value | Key Findings |
| Somatostatin Receptor 2 (SSTR2) Expression | Immunohistochemistry (IHC), PET/CT with 68Ga-DOTATATE | High SSTR2 expression is strongly associated with a favorable response to Sandostatin.[1] | Tumors with high SSTR2 density on PET/CT imaging or strong membranous staining on IHC are more likely to respond to octreotide (B344500) therapy.[1] |
| Ki-67 Proliferation Index | Immunohistochemistry (IHC) | Lower Ki-67 index (<10%) is associated with a better response to Sandostatin. | Patients with well-differentiated, low-grade (G1/G2) tumors and a low Ki-67 index tend to have a longer time to progression on SSA therapy.[2] |
| Chromogranin A (CgA) | Enzyme-Linked Immunosorbent Assay (ELISA) | A significant decrease in CgA levels after an initial octreotide test may predict a favorable clinical response.[3] | Baseline CgA levels are not consistently predictive of treatment response, but a >30% decrease after an octreotide test is associated with better outcomes.[3][4] |
Table 2: Predictive Biomarkers for Alternative Treatments
| Treatment | Biomarker | Method | Predictive Value | Key Findings |
| Peptide Receptor Radionuclide Therapy (PRRT) | NETest, PRRT Prediction Quotient (PPQ) | RT-PCR from blood | High predictive accuracy for PRRT response. | PPQ has shown to predict PRRT response with high accuracy.[5][6][7] NETest scores correlate with treatment response and can monitor therapeutic efficacy.[5][6][7] |
| Everolimus (mTOR inhibitor) | mTOR pathway activation (p-mTOR, p-S6K) | Immunohistochemistry (IHC) | Activation of the mTOR pathway may predict better outcomes. | Patients with positive expression of phosphorylated mTOR (p-mTOR) and p70S6-kinase (p-S6K) have shown longer progression-free and overall survival.[8][9] |
| Sunitinib (Tyrosine Kinase Inhibitor) | VEGF pathway proteins (sVEGFR-3), Interleukin-8 (IL-8) | ELISA from plasma | Low baseline levels are associated with improved outcomes. | Low plasma levels of soluble VEGF receptor-3 (sVEGFR-3) and IL-8 at baseline have been correlated with longer progression-free and overall survival in patients with carcinoid tumors treated with sunitinib.[10] |
| Temozolomide (B1682018) (Chemotherapy) | O6-methylguanine-DNA methyltransferase (MGMT) expression | Immunohistochemistry (IHC), Promoter Methylation Analysis | Low MGMT expression is associated with a better response. | Low MGMT expression, often due to promoter methylation, predicts a better response to temozolomide in pancreatic NETs.[11][12][13] |
| General | Circulating Tumor DNA (ctDNA) | Next-Generation Sequencing (NGS) | Emerging biomarker for monitoring treatment response and detecting resistance. | Changes in ctDNA levels and mutational profiles can reflect tumor response and the emergence of resistance mutations across various therapies.[5][14][15][16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Sandostatin Signaling Pathway
Caption: Simplified signaling cascade initiated by Sandostatin binding to SSTR2.
Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of predictive biomarkers.
Detailed Experimental Protocols
A critical component of robust research is the ability to replicate and build upon previous findings. Below are detailed methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for SSTR2 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a water bath or pressure cooker.[17]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for SSTR2 (e.g., rabbit monoclonal antibody clone UMB1) at a predetermined optimal dilution and incubation time.[17][18][19]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., diaminobenzidine, DAB) to visualize the antibody-antigen complex.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped.
-
Scoring: SSTR2 expression is typically scored based on the intensity and percentage of membranous staining in tumor cells.[20]
Immunohistochemistry (IHC) for Ki-67 Proliferation Index
-
Tissue Preparation and Pre-treatment: Similar to the SSTR2 IHC protocol, FFPE tissue sections are deparaffinized, rehydrated, and undergo antigen retrieval.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against the Ki-67 antigen (e.g., MIB-1 clone).
-
Detection and Counterstaining: An HRP-conjugated secondary antibody and DAB chromogen are used for detection, followed by hematoxylin counterstaining.
-
Scoring: The Ki-67 index is calculated as the percentage of Ki-67-positive tumor cell nuclei among the total number of tumor cells counted in the areas of highest proliferation ("hot spots").[21][22][23] At least 500 cells should be counted.[22] The WHO grading system for NETs is based on the Ki-67 index.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Chromogranin A (CgA)
-
Sample Collection and Preparation: Blood is collected in EDTA tubes, and plasma is separated by centrifugation.[24] Samples can be stored at -20°C or lower if not analyzed immediately.[25]
-
Assay Procedure:
-
Standards, controls, and patient plasma samples are added to microplate wells pre-coated with an anti-CgA antibody.[24][26]
-
The plate is incubated to allow CgA to bind to the immobilized antibody.
-
After washing, a second HRP-conjugated anti-CgA antibody is added, which binds to the captured CgA, forming a "sandwich".[27]
-
The plate is washed again to remove unbound conjugated antibody.
-
A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.[26]
-
The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[26][27]
-
-
Quantification: The concentration of CgA in the patient samples is determined by comparing their absorbance values to a standard curve generated from samples with known CgA concentrations.[26][27]
68Ga-DOTATATE PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4 hours before the scan. Long-acting SSAs should be withheld for a specific period before the scan to avoid receptor blockade.[28]
-
Radiotracer Administration: A sterile dose of 68Ga-DOTATATE is administered intravenously.[28]
-
Uptake Period: Patients rest for approximately 60 minutes to allow for the radiotracer to distribute and accumulate in SSTR-expressing tissues.[29]
-
Image Acquisition: A whole-body PET/CT scan is performed. The CT component provides anatomical localization and attenuation correction for the PET data.
-
Image Reconstruction and Analysis: PET images are reconstructed and fused with the CT images. The uptake of 68Ga-DOTATATE in tumors is quantified using the Standardized Uptake Value (SUV).[29]
This guide provides a foundational framework for understanding and applying predictive biomarkers in the context of Sandostatin and alternative therapies for neuroendocrine tumors. The provided data and protocols are intended to support further research and the development of personalized treatment strategies to improve patient outcomes.
References
- 1. Somatostatin Receptor 2 (SSTR2), Immunostain, Technical Component Only - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]
- 2. Efficacy and safety of temozolomide-based regimens in advanced pancreatic neuroendocrine tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NETest: The Clinical Utility of Multigene Blood Analysis in the Diagnosis and Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroendocrine tumor - Wikipedia [en.wikipedia.org]
- 5. nanets.net [nanets.net]
- 6. Predictive Markers of Response to Everolimus and Sunitinib in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everolimus in the Treatment of Neuroendocrine Tumors: Lights and Shadows | MDPI [mdpi.com]
- 8. mTOR Pathway Expression as Potential Predictive Biomarker in Patients with Advanced Neuroendocrine Tumors Treated with Everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. MGMT expression predicts response to temozolomide in pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. youtube.com [youtube.com]
- 14. karger.com [karger.com]
- 15. An Overview of Circulating Biomarkers in Neuroendocrine Neoplasms: A Clinical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. Ki-67 assessment of pancreatic neuroendocrine neoplasms: Systematic review and meta-analysis of manual vs. digital pathology scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Should Ki67 immunohistochemistry be performed on all lesions in multifocal small intestinal neuroendocrine tumours? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epitopediagnostics.com [epitopediagnostics.com]
- 25. ibl-international.com [ibl-international.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. novamedline.com [novamedline.com]
- 28. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
A Preclinical Comparative Guide to Sandostatin (Octreotide) in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers a systematic overview and meta-analysis of preclinical data on Sandostatin (octreotide). It provides an objective comparison of its performance against other somatostatin (B550006) analogs, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Sandostatin (octreotide), a synthetic octapeptide analog of somatostatin, has been extensively studied for its anti-proliferative and anti-secretory effects in various preclinical cancer models. Its primary mechanism of action is mediated through binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5, which are often overexpressed in neuroendocrine tumors and other malignancies. This guide synthesizes findings from multiple preclinical studies to provide a comparative analysis of Sandostatin's efficacy and mechanism of action.
Data Presentation: Comparative Efficacy of Somatostatin Analogs
The following tables summarize quantitative data from preclinical studies, comparing the anti-tumor effects of Sandostatin (octreotide) with other somatostatin analogs like pasireotide (B1678482) and lanreotide.
Table 1: In Vivo Anti-Tumor Efficacy
| Cancer Model | Animal Model | Treatment | Dosing Regimen | Outcome | % Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (MiaPaCa) | Nude Mice | Octreotide (B344500) | 5 or 50 µg, twice daily | Significant tumor growth inhibition | Not specified, but significant | [1][2] |
| Breast Cancer (ZR-75-1) | Nude Mice | Octreotide | 50 µg, twice daily for 5 weeks | Mean tumor volume was 48% of control | 52% | [1][2] |
| Breast Cancer (DMBA-induced) | Rats | Octreotide | 10 µg/kg/h, continuous for 6 weeks | ~50% reduction in the number of tumors | ~50% (tumor incidence) | [1][2] |
| Gastric Cancer (SGC-7901) | Nude Mice | Octreotide | Not specified, for 8 weeks | Tumor weight reduced to 0.77 ± 0.14 g from 2.04 ± 0.29 g in control | 62.3% | [3] |
| Nonfunctioning Pituitary Tumors | MENX Rats | Octreotide | Long-acting release for 28 or 56 days | Significant growth suppression | Not specified, but significant | [4] |
| Nonfunctioning Pituitary Tumors | MENX Rats | Pasireotide | Long-acting release for 28 or 56 days | Stronger growth inhibition than octreotide | Not specified, but greater than octreotide | [4] |
Table 2: In Vitro Anti-Proliferative and Anti-Secretory Effects
| Cell Line | Cancer Type | Treatment | Concentration | Outcome | % Inhibition / Effect | Reference |
| ZR-75-1 | Breast Cancer | Octreotide | Not specified | Significantly inhibited growth | Not specified, but significant | [1][2] |
| SGC-7901 | Gastric Cancer | Octreotide | 1 x 10⁻⁵ M - 1 x 10⁻⁹ M | Dose-dependent decrease in ³H-thymidine incorporation | Not specified, but significant | [5] |
| Meningioma Primary Cultures (n=27) | Meningioma | Octreotide | 1 nM | Mean reduction in cell viability | -22% ± 0.5% | [6] |
| Meningioma Primary Cultures (n=27) | Meningioma | Pasireotide | 1 nM | Mean reduction in cell viability | -26% ± 0.5% | [6] |
| Human Pancreatic NETs (n=15) | Pancreatic Neuroendocrine Tumor | Octreotide | 1-10 nM | Inhibition of Chromogranin A (CgA) secretion and cell viability | At least as efficient as pasireotide | [7] |
| Human Pancreatic NETs (n=15) | Pancreatic Neuroendocrine Tumor | Pasireotide | 1-10 nM | Inhibition of Chromogranin A (CgA) secretion and cell viability | At least as efficient as octreotide | [7] |
| Somatotroph Tumor Primary Cultures (n=11) | Pituitary Adenoma | Octreotide | 10⁻⁹ M | Reduction in Growth Hormone (GH) secretion | -35.4% ± 11.1 | [8] |
| Somatotroph Tumor Primary Cultures (n=11) | Pituitary Adenoma | Pasireotide | 10⁻⁹ M | Reduction in Growth Hormone (GH) secretion | -32.1% ± 14.4 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of Sandostatin are provided below.
MTT Cell Viability Assay
Objective: To assess the effect of Sandostatin on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium and incubated overnight to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sandostatin or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.[9][10]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the vehicle-treated control.
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Sandostatin in a living organism.
Methodology:
-
Cell Preparation: Human cancer cells are cultured, harvested during the exponential growth phase, and resuspended in a sterile solution (e.g., PBS or Matrigel) at a specific concentration (e.g., 1 x 10⁶ to 1 x 10⁷ cells per injection).[11]
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) by measuring the tumor dimensions with digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[11][12]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: Sandostatin or a vehicle control is administered to the mice according to the specified dose and schedule (e.g., subcutaneous or intraperitoneal injection).
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Signaling Pathways
The anti-proliferative effects of Sandostatin are primarily mediated through the inhibition of key signaling pathways involved in cell growth and survival.
Caption: Sandostatin Signaling Pathways in Cancer Cells.
Experimental Workflow
A generalized workflow for the preclinical evaluation of Sandostatin's anti-cancer effects is depicted below.
Caption: Preclinical Experimental Workflow for Sandostatin.
References
- 1. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects | MDPI [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sandostatine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Sandostatine (octreotide) is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to proper disposal protocols mitigates risks of environmental contamination and accidental exposure.[1][3] This guide provides a comprehensive, step-by-step approach to the management of Sandostatine waste.
Personal Protective Equipment (PPE)
Before handling any Sandostatine waste, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[1] Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves are recommended.[1][4]
-
Gown: A disposable, low-permeability gown should be worn.[1]
-
Eye Protection: Safety glasses or goggles are essential.[1]
-
Respiratory Protection: In situations where aerosolization is a risk, such as during a spill cleanup, a NIOSH-approved respirator (e.g., N95) should be used.[1]
Disposal Procedures for Different Waste Streams
The correct disposal method for Sandostatine depends on the form of the waste. All waste contaminated with Sandostatine should be handled by a licensed pharmaceutical waste contractor for final disposal, which typically involves high-temperature incineration.[1][5][6]
Unused or Expired Vials:
-
Segregation: Place all unopened, partially used, or expired vials of Sandostatine into a dedicated, clearly labeled pharmaceutical waste container.[1] This container must be puncture-resistant and have a secure lid. It is crucial not to mix this waste with regular or biohazardous waste.[1]
-
Storage: The designated pharmaceutical waste container should be stored in a secure area, away from general laboratory traffic, until it is collected by a licensed waste disposal service.[1]
-
Disposal: A licensed contractor will transport the waste for incineration at a permitted facility.[1]
Contaminated Labware and PPE:
-
Segregation: All disposable items that have come into contact with Sandostatine, such as gloves, gowns, bench paper, and plastic labware, must be placed in a designated pharmaceutical waste container.[1]
-
Labeling: This container must be clearly labeled to indicate that it contains pharmaceutical waste.[1]
-
Disposal: This waste stream should also be collected by a licensed waste contractor for incineration.[1]
Spill Cleanup Materials:
-
Collection: In the event of a spill, carefully collect all cleanup materials, including absorbent pads and any broken glass (using tongs or a scraper), and place them into a labeled hazardous or pharmaceutical waste bag.[1]
-
Disposal of PPE: All contaminated cleaning materials, including used PPE, must also be placed in the hazardous waste bag.[1]
-
Storage and Disposal: Seal the bag and place it in the designated pharmaceutical waste container for collection and subsequent incineration by a licensed contractor.[1]
Used Syringes and Needles:
-
Immediately after use, dispose of syringes and needles in a puncture-proof sharps container.[7][8][9]
-
This is a critical step to prevent needlestick injuries.[4]
The following table summarizes the disposal procedures for various types of Sandostatine waste:
| Waste Stream | Container Type | Disposal Method | Key Considerations |
| Unused/Expired Vials | Labeled Pharmaceutical Waste Container | Incineration by a licensed contractor | Do not dispose of in regular trash or down the drain. Securely store until collection.[1] |
| Contaminated Labware/PPE | Labeled Pharmaceutical Waste Container | Incineration by a licensed contractor | Segregate from other lab waste. Ensure the container is properly sealed.[1] |
| Spill Cleanup Materials | Labeled Hazardous/Pharmaceutical Waste Bag | Incineration by a licensed contractor | All materials used for cleanup must be disposed of as hazardous waste.[1] |
| Used Syringes and Needles | Puncture-proof Sharps Container | Collection by a licensed medical waste contractor | Dispose of immediately after use to prevent injury.[7][8][9] |
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): The EPA governs the management of hazardous pharmaceutical waste under RCRA.[2][5][6]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[2]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2]
It is essential for laboratories and research facilities to have a comprehensive waste management plan that aligns with all applicable EPA, DEA, and state rules.[5]
Sandostatine Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sandostatine waste in a laboratory setting.
Caption: Workflow for the safe disposal of Sandostatine waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. How to Dispose of Unused or Expired Medications | American Cancer Society [cancer.org]
- 4. cinj.org [cinj.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 8. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 9. medicines.org.uk [medicines.org.uk]
Essential Safety and Operational Guide for Handling Sandostatin® (octreotide acetate)
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Sandostatin®. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent skin and eye contact, and inhalation of aerosols.[1][2]
| Scenario | Required PPE | Notes |
| Routine Handling & Preparation | Nitrile or latex gloves, Safety glasses with side shields, Laboratory coat.[1] | Ensure gloves are chemotherapy-rated.[2] Change gloves immediately if contaminated. |
| Risk of Aerosol Generation | Air-purifying respirator with HEPA (P100) cartridges, Face shield.[1] | This is in addition to the PPE for routine handling. Personnel must be fit-tested for respirator use.[1] |
| Spill Cleanup | Two pairs of chemotherapy-tested gloves, Impermeable gown, a Face shield, and an N95 respirator.[3][4] | Use a spill kit containing all necessary PPE and cleanup materials.[3] |
| First Aid (Self-Protection) | Personal protective equipment as required.[5] | Avoid contact with contaminated skin, eyes, or clothing. Do not breathe vapors or spray.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Sandostatin® is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store Sandostatin® in its original container in a secure, well-ventilated area.[1]
-
Temperature Control: Store refrigerated between 2°C and 8°C (36°F and 46°F) and protect from light.[1] It can be kept at room temperature (20°C to 30°C or 70°F to 86°F) for up to 14 days if protected from light.[1]
Preparation and Handling
-
Designated Area: All handling and preparation of Sandostatin® should occur in a designated area, such as a biological safety cabinet or fume hood, to control airborne levels.[6]
-
Aseptic Technique: Use aseptic techniques during preparation to ensure product sterility.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Sandostatin® is handled.[1] Wash hands thoroughly after handling.[1]
Spill Management
Immediate and proper response to a spill is critical to contain the substance and prevent exposure.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]
-
Don PPE: Wear appropriate PPE from a spill kit before approaching the spill.[3]
-
Containment:
-
Cleanup:
-
Use a scoop and scraper to collect absorbed material and any broken glass.[7]
-
Place all contaminated materials into a designated hazardous waste container.[3]
-
Clean the spill area multiple times with detergent and water, working from the outside in.[7]
-
For a final decontamination, a 10% bleach solution followed by a neutralizer like sodium thiosulfate (B1220275) can be used.[3][8]
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[3]
Disposal Plan
-
Waste Segregation: All materials that have come into contact with Sandostatin®, including vials, syringes, needles, gloves, and lab coats, must be segregated as hazardous pharmaceutical waste.[9]
-
Sharps Disposal: Immediately dispose of all used needles and syringes in a designated, puncture-resistant sharps container.[9][10]
-
Containerization: Collect all non-sharp contaminated waste in clearly labeled, leak-proof hazardous waste containers.[9]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][5] Do not dispose of Sandostatin® down the drain or in regular trash.[1][9][11]
Experimental Protocols
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[5][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5][12] Get medical advice if skin irritation or a rash occurs.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[5][12]
Visual Workflow
Caption: Workflow for the safe cleanup of a Sandostatin® spill.
References
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. pogo.ca [pogo.ca]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. halyardhealth.com [halyardhealth.com]
- 5. viatris.com [viatris.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. sandostatin-lar-depot-hcp.com [sandostatin-lar-depot-hcp.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
